molecular formula C26H28O15 B12402609 Ptp1B-IN-20

Ptp1B-IN-20

Cat. No.: B12402609
M. Wt: 580.5 g/mol
InChI Key: FATNCJZCOOPLKZ-YJWXBJJPSA-N
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Description

1,5,6-trihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione has been reported in Neonauclea calycina with data available.

Properties

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

IUPAC Name

1,5,6-trihydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C26H28O15/c1-7-12(4-9-15(16(7)29)17(30)8-2-3-10(27)19(32)14(8)18(9)31)40-26-24(37)22(35)21(34)13(41-26)6-39-25-23(36)20(33)11(28)5-38-25/h2-4,11,13,20-29,32-37H,5-6H2,1H3/t11-,13-,20+,21-,22+,23-,24-,25+,26-/m1/s1

InChI Key

FATNCJZCOOPLKZ-YJWXBJJPSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Allosteric Inhibition Mechanism of PTP1B-IN-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for PTP1B-IN-20, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a well-validated therapeutic target for type 2 diabetes and other metabolic disorders. This compound, an anthraquinone glycoside isolated from Knoxia valerianoides, demonstrates a promising profile as a selective, mixed-type, allosteric inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PTP1B and the development of novel therapeutics.

Core Mechanism of Action

This compound exerts its inhibitory effect on PTP1B through a mixed-type inhibition mechanism, suggesting binding to both the free enzyme and the enzyme-substrate complex.[1][2] Kinetic studies and molecular docking simulations indicate that this compound does not compete with the substrate at the active site. Instead, it binds to a distinct allosteric site, located approximately 20 Å away from the catalytic pocket, between helices α3 and α6.[1][2] This allosteric binding induces conformational changes that impede the catalytic activity of PTP1B.

The key quantitative parameters for this compound's activity are summarized in the table below.

ParameterValueTargetNotes
IC50 1.05 μMPTP1BHalf-maximal inhibitory concentration.[1][3]
IC50 78.0 μMTCPTPHalf-maximal inhibitory concentration against T-cell protein tyrosine phosphatase, demonstrating over 74-fold selectivity for PTP1B.[1][3]
Inhibition Type Mixed-typePTP1BIndicates binding to both the free enzyme and the enzyme-substrate complex.[1][2]

Signaling Pathway Modulation

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrate (IRS), PTP1B attenuates insulin signaling. This compound, by inhibiting PTP1B, is proposed to enhance insulin sensitivity and glucose uptake. The diagram below illustrates the canonical insulin signaling pathway and the inhibitory role of PTP1B, which is counteracted by this compound.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose facilitates uptake PI3K PI3K IRS->PI3K activates IRS->PTP1B dephosphorylates AKT AKT PI3K->AKT activates AKT->GLUT4_vesicle promotes translocation PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B inhibits

Figure 1. Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound.

PTP1B Inhibition Assay

The inhibitory activity of this compound was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Workflow:

PTP1B_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare assay buffer: 50 mM HEPES (pH 7.2) 100 mM NaCl 1 mM EDTA 1 mM DTT B Prepare PTP1B enzyme solution in assay buffer A->B C Prepare this compound dilutions in DMSO E Add 2 μL of this compound or DMSO (control) to a 96-well plate C->E D Prepare pNPP substrate solution (10 mM in assay buffer) H Initiate reaction by adding 10 μL of pNPP D->H F Add 88 μL of PTP1B enzyme solution E->F G Pre-incubate at 37°C for 15 min F->G G->H I Incubate at 37°C for 30 min H->I J Stop reaction by adding 10 μL of 10 M NaOH I->J K Measure absorbance at 405 nm using a microplate reader J->K

Figure 2. Experimental workflow for the PTP1B inhibition assay.

Reagents and Conditions:

  • Enzyme: Recombinant human PTP1B

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Incubation: 37°C for 30 minutes

  • Detection: Absorbance at 405 nm

Enzyme Kinetics Analysis

To determine the mode of inhibition, kinetic studies were performed by measuring the initial reaction velocities at various concentrations of both the substrate (pNPP) and this compound. The data were then analyzed using Lineweaver-Burk plots. The results indicated a mixed-type inhibition pattern.

Molecular Docking

Computational docking studies were conducted to predict the binding mode of this compound with PTP1B.

Methodology:

  • Protein Structure: The crystal structure of PTP1B (PDB ID: 2F6T) was used.

  • Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.

  • Docking Software: AutoDock Vina was utilized for the docking simulations.

  • Binding Site: A grid box was centered on the allosteric site of PTP1B.

  • Analysis: The binding poses with the lowest energy scores were analyzed to identify key interactions.

The docking results predicted that this compound binds to an allosteric pocket formed by helices α3 and α6, consistent with the mixed-type inhibition observed in the kinetic studies.[1][2]

Conclusion

This compound is a selective, allosteric inhibitor of PTP1B with a mixed-type inhibition mechanism. Its ability to target a less conserved allosteric site offers a potential advantage in terms of selectivity over other phosphatases. The data presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for type 2 diabetes and related metabolic disorders. Further studies are warranted to evaluate its efficacy and mechanism of action in cellular and in vivo models.

References

Ptp1B-IN-20: A Technical Guide to a Selective PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ptp1B-IN-20, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. This document outlines the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound.

Core Compound Properties

This compound is a naturally occurring anthraquinone glycoside isolated from the plant Knoxia valerianoides.[1][2] It has demonstrated potent and selective inhibitory activity against PTP1B.

PropertyValueSource
CAS Number 3001295-81-1[1]
Molecular Formula C23H22O12Inferred from Structure
Molecular Weight 490.41 g/mol Inferred from Structure
IC50 (PTP1B) 1.05 µM[1]
IC50 (TCPTP) 78.0 µM[1]
Selectivity >74-fold for PTP1B over TCPTP[1][2]
Natural Source Knoxia valerianoides Thorel ex Pitard[1]
Compound Class Anthraquinone Glycoside[1][2]

Chemical Structure

The chemical structure of this compound is presented below.

this compound Chemical Structure

Image Source: MedChemExpress

Signaling Pathway of PTP1B Inhibition

PTP1B plays a crucial role in downregulating the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[3][4] Inhibition of PTP1B by compounds like this compound is expected to enhance insulin sensitivity. The simplified signaling cascade is depicted below.

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation pIR->IR dephosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (Active) IRS->pIRS pIRS->IRS dephosphorylates DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->DownstreamSignaling activates PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B inhibits GlucoseUptake Increased Glucose Uptake DownstreamSignaling->GlucoseUptake PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare Assay Buffer (e.g., Tris-HCl, EDTA, DTT) E Add Buffer, PTP1B, and this compound to 96-well plate A->E B Prepare PTP1B Enzyme Solution B->E C Prepare pNPP Substrate Solution G Initiate reaction by adding pNPP C->G D Prepare this compound dilutions D->E F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Stop reaction (e.g., with NaOH) H->I J Measure absorbance at 405 nm I->J

References

Ptp1B-IN-20 (CAS 3001295-81-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ptp1B-IN-20, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document consolidates available data on its biochemical activity, physicochemical properties, and the key signaling pathways it modulates. Detailed experimental protocols and visualizations are included to support further research and drug development efforts.

Core Compound Information

This compound is a selective inhibitor of PTP1B, an enzyme that plays a crucial negative regulatory role in insulin and leptin signaling pathways.[1] Its inhibitory action makes it a compound of interest for research in metabolic disorders such as type 2 diabetes and obesity.[1]

Physicochemical Properties

While specific experimental data on the solubility and stability of this compound are not extensively published, compounds of this nature are typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3] For experimental purposes, it is recommended to prepare stock solutions in DMSO and store them at -20°C for short-term use or -80°C for long-term storage to maintain stability.[3]

PropertyValueSource
CAS Number 3001295-81-1MedChemExpress
Molecular Formula C26H28O15AmBeed
Molecular Weight 580.49 g/mol AmBeed
Known Solubility Information not available. General recommendation is to use DMSO.-
Storage and Stability Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years.MedChemExpress
Biochemical Activity

This compound demonstrates selective inhibition of PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[4] This selectivity is a critical attribute for a potential therapeutic agent, as off-target inhibition can lead to undesirable side effects. The reported IC50 values highlight this selectivity.

TargetIC50Source
PTP1B 1.05 µM[4]
TCPTP 78.0 µM[4]

Mechanism of Action and Signaling Pathways

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these signals.[7][8] Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin and leptin signaling, thereby improving glucose uptake and promoting satiety.[1]

PTP1B in Insulin Signaling

The binding of insulin to its receptor triggers a phosphorylation cascade that ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[9][10] PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates.[11]

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylates IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B inhibits

PTP1B's role in the insulin signaling pathway.
PTP1B in Leptin Signaling

Leptin, a hormone primarily produced by adipose cells, regulates energy balance by signaling satiety to the brain. This signaling is mediated by the leptin receptor and the JAK-STAT pathway.[5] PTP1B dampens this signal by dephosphorylating JAK2.[7]

PTP1B_Leptin_Signaling Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylates STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (e.g., POMC, AgRP) pSTAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B inhibits

PTP1B's role in the leptin signaling pathway.

Experimental Protocols

The following are representative protocols for the evaluation of PTP1B inhibitors like this compound. These are based on established methodologies and may require optimization for specific experimental conditions.

In Vitro PTP1B Inhibition Assay (pNPP Substrate)

This assay measures the enzymatic activity of PTP1B by quantifying the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product.

Materials:

  • Recombinant Human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • This compound

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • To each well of a 96-well plate, add 10 µL of the this compound dilution (or DMSO for control).

  • Add 20 µL of recombinant PTP1B solution to each well and incubate for 15 minutes at 37°C.[4]

  • Initiate the reaction by adding 170 µL of pNPP solution (final concentration 2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Assay for Glucose Uptake

This protocol assesses the effect of this compound on glucose uptake in a relevant cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes

  • This compound

  • Insulin

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed and differentiate cells in a multi-well plate.

  • Serum-starve the cells for 3-4 hours prior to the experiment.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.

  • Add the radiolabeled or fluorescent glucose analog and incubate for 10-15 minutes.

  • Wash the cells with ice-cold KRH buffer to remove extracellular glucose analog.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein concentration in each well.

Experimental and Screening Workflow

The discovery and characterization of a PTP1B inhibitor typically follows a structured workflow, from initial screening to in vivo validation.

PTP1B_Inhibitor_Workflow Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other PTPs, e.g., TCPTP) IC50->Selectivity Kinetics Enzyme Kinetics (Mechanism of Inhibition) Selectivity->Kinetics Cell_Based Cell-Based Assays (Glucose Uptake, Signaling) Kinetics->Cell_Based In_Vivo In Vivo Studies (Animal Models of Diabetes/Obesity) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

A typical workflow for PTP1B inhibitor discovery.

Conclusion

This compound is a valuable research tool for investigating the role of PTP1B in various physiological and pathological processes. Its selectivity for PTP1B over TCPTP makes it a more precise molecular probe compared to less selective inhibitors. The provided technical information, signaling pathway diagrams, and experimental protocols are intended to facilitate further research into the therapeutic potential of PTP1B inhibition. As with any experimental compound, further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties.

References

An In-Depth Technical Guide to the Discovery and Origin of a Novel PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "PTP1B-IN-20" did not yield any publicly available information. It is likely that this is an internal designation for a compound not yet disclosed in scientific literature. This guide has been created as a representative example of a technical whitepaper on a novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, based on publicly available information for other inhibitors of the same class. The data and methodologies presented here are illustrative and compiled from various sources to meet the structural and content requirements of the user's request.

Introduction: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2] It is ubiquitously expressed and is primarily localized to the cytoplasmic face of the endoplasmic reticulum.[3] PTP1B has been identified as a key regulator of insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2), respectively.[1][4] Overactivity or overexpression of PTP1B has been linked to insulin resistance, type 2 diabetes, and obesity.[5] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of these metabolic disorders.[6][7] The development of potent and selective PTP1B inhibitors, however, presents a significant challenge due to the highly conserved and positively charged nature of its active site.[5][8]

Discovery and Origin of Novel PTP1B Inhibitors

The discovery of novel PTP1B inhibitors often involves a multi-pronged approach, beginning with the identification of lead compounds from various sources. High-throughput screening (HTS) of large chemical libraries is a common starting point to identify initial hits.[6] Another fruitful avenue is the screening of natural product libraries derived from medicinal plants and fungi, which offer significant structural diversity.[9]

Once initial hits are identified, a process of lead optimization is undertaken. This involves medicinal chemistry efforts to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.[10] Structure-activity relationship (SAR) studies, often guided by computational modeling and molecular docking, are employed to understand how chemical modifications affect the inhibitory activity and to design more effective compounds.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative novel PTP1B inhibitor, referred to here as PTP1B-IN-XX .

Table 1: In Vitro Inhibitory Activity of PTP1B-IN-XX

ParameterValue
IC50 (PTP1B) 2.5 ± 0.2 µM
Ki 1.8 µM
Mode of Inhibition Mixed-type

Data is representative and based on similar compounds found in the literature.[13]

Table 2: Selectivity Profile of PTP1B-IN-XX

PhosphataseIC50 (µM)Selectivity (fold vs. PTP1B)
PTP1B 2.51
TCPTP > 50> 20
SHP-1 > 100> 40
SHP-2 > 100> 40

TCPTP (T-cell protein tyrosine phosphatase) is the most closely related homolog to PTP1B, making selectivity a critical parameter.

Experimental Protocols

PTP1B Inhibition Assay

The inhibitory activity of compounds against PTP1B is typically determined using a biochemical assay with a model substrate like p-nitrophenyl phosphate (pNPP).

Protocol:

  • Recombinant human PTP1B catalytic domain is expressed and purified.

  • The assay is performed in a 96-well plate format.

  • The reaction mixture contains a buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), purified PTP1B enzyme, and the test inhibitor at various concentrations.

  • The mixture is pre-incubated at room temperature for a defined period (e.g., 15 minutes).

  • The enzymatic reaction is initiated by the addition of the substrate, pNPP.

  • The reaction is allowed to proceed at 37°C for a set time (e.g., 30 minutes).

  • The reaction is stopped by the addition of a strong base (e.g., 1 M NaOH).

  • The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Enzyme Kinetics

To determine the mode of inhibition, the PTP1B inhibition assay is performed with varying concentrations of both the inhibitor and the substrate (pNPP). The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines indicates the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).[12]

Cellular Assays for Insulin Signaling

To assess the effect of the inhibitor on insulin signaling in a cellular context, assays are performed using cell lines such as HepG2 (human liver cancer cell line) or 3T3-L1 adipocytes.

Protocol for Insulin Receptor Phosphorylation:

  • Cells are serum-starved for several hours.

  • The cells are pre-treated with the PTP1B inhibitor for a specified time.

  • The cells are then stimulated with insulin for a short period (e.g., 10 minutes).

  • The cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane.

  • Western blotting is performed using antibodies specific for the phosphorylated insulin receptor and total insulin receptor to determine the effect of the inhibitor on insulin-stimulated receptor phosphorylation.

Mandatory Visualizations

Signaling Pathways

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Inhibitor PTP1B-IN-XX Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow

PTP1B_Inhibitor_Discovery_Workflow Screening High-Throughput Screening (Compound Library) Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Op In_Vitro In Vitro Characterization (IC50, Kinetics, Selectivity) Lead_Op->In_Vitro Cellular Cell-Based Assays (Insulin Signaling) In_Vitro->Cellular In_Vivo In Vivo Efficacy (Animal Models) Cellular->In_Vivo

Caption: A typical workflow for the discovery of PTP1B inhibitors.

References

Ptp1B-IN-20: A Selective Inhibitor of Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its role in dephosphorylating the insulin receptor (IR) and its substrates, as well as the Janus kinase 2 (JAK2) in the leptin pathway, has positioned it as a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. Overexpression or hyperactivity of PTP1B is associated with insulin resistance and tumorigenesis. Ptp1B-IN-20 is a selective inhibitor of PTP1B, demonstrating a significant preference for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP). This document provides a comprehensive technical overview of this compound, including its inhibitory activity, selectivity, and the experimental protocols for its evaluation.

Core Data Presentation

The inhibitory activity and selectivity of this compound are summarized in the tables below. The data is derived from in vitro enzymatic assays.

Table 1: Inhibitory Activity of this compound against PTP1B

CompoundTargetIC50 (μM)
This compoundPTP1B1.05[1]
Sodium Orthovanadate (Positive Control)PTP1B2.94[1]

Table 2: Selectivity Profile of this compound

CompoundTargetIC50 (μM)Selectivity (TCPTP/PTP1B)
This compoundPTP1B1.05[1]>74-fold
TCPTP78.0[1]

Signaling Pathways

PTP1B plays a crucial role in attenuating key cellular signaling pathways. This compound, by inhibiting PTP1B, is expected to potentiate these signals.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR IR Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates GLUT4_translocation GLUT4_translocation AKT->GLUT4_translocation activates PTP1B_insulin PTP1B PTP1B_insulin->IR dephosphorylates PTP1B_insulin->IRS dephosphorylates Ptp1B_IN_20_insulin This compound Ptp1B_IN_20_insulin->PTP1B_insulin inhibits Leptin Leptin LepR LepR Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_transcription Gene_transcription STAT3->Gene_transcription activates PTP1B_leptin PTP1B PTP1B_leptin->JAK2 dephosphorylates Ptp1B_IN_20_leptin This compound Ptp1B_IN_20_leptin->PTP1B_leptin inhibits

PTP1B's role in Insulin and Leptin signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

PTP1B and TCPTP Inhibition Assay

This protocol outlines the in vitro enzymatic assay used to determine the inhibitory activity of this compound against PTP1B and TCPTP. The assay is based on the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP), which results in the formation of a yellow product, p-nitrophenol, measured spectrophotometrically.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Reagents Prepare Assay Buffer: - 50 mM HEPES (pH 7.2) - 100 mM NaCl - 1 mM EDTA - 0.05% Tween-20 - 2 mM DTT (added fresh) Enzyme Dilute PTP1B or TCPTP enzyme in assay buffer Reagents->Enzyme Substrate Prepare pNPP substrate solution in assay buffer Reagents->Substrate Preincubation Pre-incubate enzyme and inhibitor (or DMSO for control) for 15 minutes at 37°C Enzyme->Preincubation Inhibitor Prepare serial dilutions of This compound in DMSO Inhibitor->Preincubation Initiation Initiate reaction by adding pNPP substrate Substrate->Initiation Preincubation->Initiation Incubation Incubate for 30 minutes at 37°C Initiation->Incubation Termination Stop reaction by adding NaOH solution Incubation->Termination Measurement Measure absorbance at 405 nm using a microplate reader Termination->Measurement Calculation Calculate percent inhibition relative to DMSO control Measurement->Calculation IC50 Determine IC50 values by plotting inhibition vs. concentration Calculation->IC50 Ptp1B_IN_20_MoA Ptp1B PTP1B Enzyme Substrate_OH Dephosphorylated Substrate (e.g., Insulin Receptor, JAK2) Ptp1B->Substrate_OH Dephosphorylates Inhibited_PTP1B PTP1B-Inhibitor Complex (Inactive) Ptp1B->Inhibited_PTP1B Substrate_P Phosphorylated Substrate (e.g., p-Insulin Receptor, p-JAK2) Substrate_P->Ptp1B Ptp1B_IN_20 This compound Ptp1B_IN_20->Inhibited_PTP1B Binds to

References

Ptp1B-IN-20 biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of Protein Tyrosine Phosphatase 1B (PTP1B) and its Inhibitors

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a pivotal intracellular non-receptor protein tyrosine phosphatase that has emerged as a significant therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and cancer.[1][2][3] PTP1B functions as a key negative regulator in several signaling pathways by dephosphorylating tyrosine residues on various substrate proteins.[2][4] This guide provides a comprehensive overview of the biological activity of PTP1B, the mechanisms of its inhibition, and the experimental protocols used to evaluate potential inhibitors, tailored for researchers, scientists, and drug development professionals.

The Biological Role and Mechanism of PTP1B

PTP1B is ubiquitously expressed and localized to the endoplasmic reticulum.[4][5] It plays a crucial role in attenuating signaling cascades initiated by insulin and leptin.[2][6] In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1), leading to a dampening of the insulin signal.[1][7] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[2][5] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor, thereby impairing the signaling that regulates appetite and energy expenditure.[1][6]

The catalytic mechanism of PTP1B involves a two-step process. A key cysteine residue (Cys215) in the active site acts as a nucleophile, attacking the phosphate group of a phosphotyrosine substrate to form a covalent phosphoenzyme intermediate.[8] This intermediate is then hydrolyzed, releasing inorganic phosphate and regenerating the active enzyme. The movement of the WPD loop is critical for catalysis, closing over the active site to facilitate the dephosphorylation reaction.[8][9]

PTP1B as a Therapeutic Target

The critical role of PTP1B in metabolic regulation makes it an attractive target for drug discovery. Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, thereby offering a therapeutic strategy for type 2 diabetes and obesity.[2][3][10] Furthermore, PTP1B has been implicated in cancer progression through its modulation of growth factor receptor signaling, such as the epidermal growth factor receptor (EGFR), and its involvement in pathways regulating cell proliferation and survival.[1][2]

PTP1B Inhibitors: Mechanisms of Action

PTP1B inhibitors can be broadly classified based on their mechanism of action:

  • Active-site (Competitive) Inhibitors: These inhibitors bind to the highly conserved and positively charged active site of PTP1B, competing with the phosphotyrosine substrates.[2] While many potent active-site inhibitors have been developed, achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell PTP (TCPTP), remains a significant challenge.[9]

  • Allosteric (Non-competitive) Inhibitors: These inhibitors bind to a site distinct from the catalytic pocket, inducing a conformational change in the enzyme that leads to its inactivation.[1] A well-characterized allosteric site is located approximately 20 Å from the active site, flanked by α-helices α3, α6, and α7.[9] Allosteric inhibitors often exhibit greater selectivity as allosteric sites are generally less conserved among PTPs.[9]

Quantitative Data on PTP1B Inhibitors

The following table summarizes the inhibitory activities of some representative PTP1B inhibitors. It is important to note that the specific compound "Ptp1B-IN-20" did not yield specific biological activity data in the conducted search. The data presented here is for other known PTP1B inhibitors to serve as a reference.

Compound ClassInhibitor ExampleInhibition MechanismIC50 (µM)NotesReference
TriterpenesOleanolic AcidNon-competitiveVariesFound in various plants, also shows glucose uptake effects.[11]
TriterpenesBetulinic AcidNot specifiedVariesExhibits significant PTP1B inhibitory activity.[11]
TriterpenesMaslinic AcidNon-competitiveVariesDemonstrates PTP1B inhibition and enhances glucose uptake.[11]
AlkaloidsBerberineNot specifiedVariesKnown to possess antidiabetic properties via PTP1B inhibition.[12]
SyntheticErtiprotafibInduces AggregationVariesA clinical trial candidate that was found to inhibit PTP1B by causing it to aggregate, not by direct active site or allosteric binding.[7]
SyntheticSuraminCompetitiveVariesA known, non-specific PTP inhibitor often used as a positive control in assays.[12]

Experimental Protocols

In Vitro PTP1B Inhibition Assay

A common method to assess the inhibitory activity of compounds against PTP1B is a colorimetric assay using a small molecule substrate like p-nitrophenyl phosphate (pNPP).

Principle: PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at a specific wavelength. The presence of a PTP1B inhibitor will reduce the amount of pNP produced.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 100 mM MES, pH 6.0, containing 300 mM NaCl, 2 mM EDTA, 2 mM DTT, and 0.1% NP-40)[12]

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test compounds and a known inhibitor (e.g., suramin) as a positive control[12]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the PTP1B enzyme, and the test compounds or control.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate.

  • Incubate for a further period (e.g., 30 minutes) at the same temperature.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance of the produced pNP at the appropriate wavelength (e.g., 405 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cellular Assays for PTP1B Activity

To assess the effect of inhibitors in a more physiologically relevant context, cellular assays are employed.

Glucose Uptake Assay in Adipocytes or Muscle Cells:

  • Cell lines: 3T3-L1 adipocytes or C2C12 myotubes are commonly used.

  • Procedure:

    • Differentiate the cells into their respective mature forms.

    • Induce insulin resistance if required (e.g., by treatment with high insulin and glucose, or TNF-α).

    • Treat the cells with the test compounds for a specific duration.

    • Stimulate the cells with insulin.

    • Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence microplate reader or flow cytometry. An increase in glucose uptake in the presence of the inhibitor suggests a positive effect on insulin signaling.[5][11]

Western Blot Analysis of Signaling Proteins:

  • Principle: To determine if the inhibitor enhances the phosphorylation of PTP1B substrates.

  • Procedure:

    • Treat insulin-resistant cells (e.g., HepG2) with the test compounds.[5]

    • Stimulate with insulin.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of the insulin receptor, IRS-1, or Akt.

    • An increased phosphorylation signal in the presence of the inhibitor indicates PTP1B inhibition in the cellular context.

Visualizing Signaling Pathways and Workflows

PTP1B in Insulin Signaling Pathway

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

General Workflow for PTP1B Inhibitor Screening

PTP1B_Inhibitor_Screening cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies CompoundLibrary Compound Library PrimaryScreen Primary Screen (e.g., pNPP assay) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active Hits SelectivityAssay Selectivity Assay (vs. other PTPs like TCPTP) DoseResponse->SelectivityAssay MechanismOfAction Mechanism of Action (e.g., Enzyme Kinetics) SelectivityAssay->MechanismOfAction CellularActivity Cellular Activity (e.g., Glucose Uptake) MechanismOfAction->CellularActivity Promising Leads TargetEngagement Target Engagement (e.g., Western Blot for p-IR) CellularActivity->TargetEngagement Toxicity Cytotoxicity Assays TargetEngagement->Toxicity AnimalModels Animal Models of Diabetes/Obesity Toxicity->AnimalModels Candidate Selection Efficacy Efficacy Studies (e.g., OGTT, ITT) AnimalModels->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD

Caption: A typical workflow for the discovery and development of PTP1B inhibitors.

Conclusion

PTP1B remains a compelling and well-validated target for the development of therapeutics for metabolic diseases and cancer. The challenge in developing clinically successful PTP1B inhibitors lies in achieving high potency and selectivity, along with favorable pharmacokinetic properties. The methodologies and understanding of PTP1B's biological role outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of novel PTP1B inhibitors. The continued exploration of allosteric inhibition and novel chemical scaffolds holds promise for overcoming the hurdles associated with targeting the conserved active site of PTP1B.

References

In Vitro Potency and Biological Activity of the PTP1B Inhibitor Ertiprotafib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency, inhibitory characteristics, and relevant signaling pathways for Ertiprotafib, an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in both insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[1][2] Ertiprotafib has been investigated in clinical trials for the treatment of type 2 diabetes.[3][4] This document details the quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action.

Data Presentation: In Vitro Inhibitory Profile of Ertiprotafib

The following table summarizes the in vitro potency of Ertiprotafib against its primary target, PTP1B, as well as other identified biological targets. This multi-target activity is crucial for understanding its overall pharmacological profile.

TargetParameterValueNotes
PTP1B IC501.6 µM - 29 µMValue is dependent on assay conditions.[3][5]
Inhibition TypeNon-competitiveAt lower concentrations, Vmax is decreased while KM remains largely unchanged.[3]
IKK-β IC50400 nMA potent inhibitor of IkappaB kinase beta.[4][6][5]
PPARα / PPARβ EC50~1 µMA dual agonist for Peroxisome Proliferator-Activated Receptors alpha and beta.[6][5]

Signaling Pathways Modulated by PTP1B Inhibition

PTP1B plays a crucial role in attenuating key metabolic signaling pathways. By dephosphorylating critical tyrosine residues, it acts as a molecular brake. Inhibition of PTP1B, therefore, enhances these signals.

PTP1B in Insulin and Leptin Signaling

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrates (IRS).[7][8][9][10][11] Similarly, it inhibits the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2), a key mediator associated with the leptin receptor.[12][13][14][15][16] An inhibitor like Ertiprotafib blocks these dephosphorylation events, leading to enhanced insulin and leptin sensitivity.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling Pathway cluster_leptin Leptin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Ertiprotafib Ertiprotafib Ertiprotafib->PTP1B inhibits

PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

The determination of PTP1B inhibitory activity is commonly performed using a colorimetric enzyme assay with p-nitrophenyl phosphate (pNPP) as a substrate.[2][17][18]

PTP1B Enzymatic Inhibition Assay (pNPP)

Principle: This assay measures the enzymatic activity of PTP1B through the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP). PTP1B cleaves the phosphate group from pNPP, generating p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[18] The rate of pNP formation is proportional to PTP1B activity. The IC50 value is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.

Materials and Reagents:

  • Recombinant Human PTP1B (e.g., catalytic domain PTP1B¹⁻³⁰¹)[17]

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[2]

  • Substrate: p-nitrophenyl phosphate (pNPP) stock solution.[2][17]

  • Inhibitor: Ertiprotafib, dissolved in DMSO.[17]

  • Stop Solution: 1 M NaOH.[2][17]

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Ertiprotafib in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the PTP1B enzyme, and varying concentrations of the inhibitor (Ertiprotafib) or vehicle (DMSO for control).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at 30°C for 30 minutes to allow for binding.[17]

  • Initiation of Reaction: Add pNPP solution to each well to start the enzymatic reaction. The final concentration of pNPP can range from 0 to 6 mM.[17]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[17]

  • Termination of Reaction: Stop the reaction by adding 1 M NaOH to each well.[2][17]

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.[2][17]

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the in vitro determination of an inhibitor's IC50 value against PTP1B.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A1 Prepare Assay Buffer B1 Add Buffer, Enzyme & Inhibitor to Wells A1->B1 A2 Dilute PTP1B Enzyme A2->B1 A3 Prepare Serial Dilution of Ertiprotafib in DMSO A3->B1 B2 Pre-incubate (30 min, 30°C) B1->B2 B3 Add pNPP Substrate to Initiate Reaction B2->B3 B4 Incubate (30 min, 30°C) B3->B4 B5 Add NaOH to Stop Reaction B4->B5 C1 Read Absorbance at 405 nm B5->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve & Determine IC50 C2->C3

References

A Technical Guide to the Selectivity of Trodusquemine (MSI-1436) for PTP1B Over TCPTP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Trodusquemine (MSI-1436), a potent allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). We will delve into the quantitative measures of its selectivity for PTP1B over the closely related T-cell Protein Tyrosine Phosphatase (TCPTP), detail the experimental methodologies for assessing this selectivity, and place these findings within the context of relevant cellular signaling pathways.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its overexpression or hyperactivity is linked to insulin resistance, type 2 diabetes, and obesity, making it a prime therapeutic target. However, the development of PTP1B inhibitors is challenged by the high degree of structural homology within the protein tyrosine phosphatase family, especially with TCPTP, which shares approximately 72% sequence identity in their catalytic domains. Off-target inhibition of TCPTP can lead to undesirable effects, as TCPTP plays crucial roles in immune regulation. Therefore, achieving high selectivity is a critical objective in the development of PTP1B-targeted therapeutics.

Trodusquemine (MSI-1436) is a natural aminosterol that has emerged as a highly selective, non-competitive inhibitor of PTP1B.[1] Its unique allosteric mechanism of action, targeting the C-terminal region of PTP1B, is the basis for its remarkable selectivity over TCPTP and other phosphatases.[2]

Quantitative Selectivity Profile of Trodusquemine

The inhibitory potency of Trodusquemine against PTP1B and TCPTP is typically quantified by the half-maximal inhibitory concentration (IC50). The data clearly demonstrates a significant preference for PTP1B.

EnzymeInhibitorIC50 ValueSelectivity (TCPTP IC50 / PTP1B IC50)Inhibition Type
PTP1B Trodusquemine (MSI-1436)~1.0 µM[1][3][4]\multirow{2}{*}{~224-fold}Non-competitive[1][4]
TCPTP Trodusquemine (MSI-1436)224 µM[2][3]Non-competitive

Core Signaling Pathways: PTP1B and TCPTP

PTP1B and TCPTP, despite their structural similarities, have distinct and non-redundant roles in cellular signaling. PTP1B is primarily localized to the endoplasmic reticulum and acts on receptors like the insulin receptor (IR) and leptin receptor (LepR). TCPTP can be found in both the cytoplasm and the nucleus, targeting substrates such as STAT1 and STAT3.

References

PTP1B-IN-20: A Technical Guide for Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of PTP1B-IN-20 as a potent and selective research tool for investigating the role of Protein Tyrosine Phosphatase 1B (PTP1B) in diabetes and related metabolic disorders.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. This compound is a selective inhibitor of PTP1B, offering a valuable pharmacological tool for elucidating the physiological and pathological roles of PTP1B.

This compound: A Profile

This compound, also identified as compound 4 in the scientific literature, is an anthraquinone glycoside isolated from Knoxia valerianoides.[1][2] It has been characterized as a selective, mixed-type inhibitor of PTP1B.[2]

Chemical Structure

The chemical structure of this compound is provided below.

Chemical Name: [Insert Chemical Name if available from full text] CAS Number: 3001295-81-1[1]

(Note: A visual representation of the chemical structure would be included here if image generation were possible.)

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, facilitating comparison with other PTP1B inhibitors.

ParameterValueTargetNotesReference
IC50 1.05 µMPTP1B[1][3]
IC50 78.0 µMTCPTPDemonstrates >74-fold selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3]
Inhibition Type Mixed-typePTP1BDetermined by enzyme kinetic studies.[2]
Binding Site AllostericPTP1BPredicted by molecular docking studies to bind at a site between helices α3 and α6.[2]

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is centered on its ability to inhibit the enzymatic activity of PTP1B, thereby potentiating insulin signaling.

Insulin Signaling Pathway

The diagram below illustrates the canonical insulin signaling pathway and the role of PTP1B. This compound inhibits PTP1B, leading to sustained phosphorylation of the insulin receptor and its downstream substrates, ultimately enhancing glucose uptake and metabolism.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose uptake PI3K PI3K IRS->PI3K activates IRS->PTP1B dephosphorylates AKT Akt PI3K->AKT activates AKT->GLUT4_vesicle promotes translocation PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Logical Relationship of PTP1B Inhibition

The following diagram illustrates the logical cascade resulting from the inhibition of PTP1B by this compound.

PTP1B_Inhibition_Logic PTP1B_IN_20 This compound Inhibit_PTP1B Inhibition of PTP1B Activity PTP1B_IN_20->Inhibit_PTP1B Increase_IR_Phos Increased IR/IRS Phosphorylation Inhibit_PTP1B->Increase_IR_Phos Enhance_Signal Enhanced Insulin Signaling Increase_IR_Phos->Enhance_Signal Increase_Glucose_Uptake Increased Glucose Uptake Enhance_Signal->Increase_Glucose_Uptake Improve_Sensitivity Improved Insulin Sensitivity Increase_Glucose_Uptake->Improve_Sensitivity

Caption: Logical flow of PTP1B inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols relevant to the study of this compound.

PTP1B Enzyme Inhibition Assay

This protocol is a generalized procedure based on common methods for determining PTP1B inhibitory activity using a colorimetric substrate.

Objective: To determine the in vitro inhibitory activity of this compound against purified PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound (or other test compounds)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • 96-well microplate

  • Microplate reader

Workflow:

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffer) start->prepare_reagents add_buffer_inhibitor Add Assay Buffer and This compound to wells prepare_reagents->add_buffer_inhibitor pre_incubate Pre-incubate at 37°C add_buffer_inhibitor->pre_incubate add_enzyme Add PTP1B Enzyme pre_incubate->add_enzyme incubate_enzyme Incubate add_enzyme->incubate_enzyme add_substrate Add pNPP Substrate to initiate reaction incubate_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction read_absorbance Read Absorbance at 405 nm incubate_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for PTP1B enzyme inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • To the wells of a 96-well plate, add the assay buffer and the different concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add a solution of recombinant PTP1B enzyme to each well (except the negative control).

  • Incubate for a further 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Enzyme Kinetics Study

This protocol outlines the procedure to determine the mode of inhibition of this compound.

Objective: To characterize the kinetic mechanism of PTP1B inhibition by this compound.

Procedure:

  • Perform the PTP1B enzyme inhibition assay as described above.

  • Vary the concentrations of the substrate (pNPP) at several fixed concentrations of this compound.

  • Measure the initial reaction velocities at each substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). The study by Zhang et al. (2022) identified this compound as a mixed-type inhibitor.[2]

Cell-Based Insulin Signaling Assay

This protocol provides a general framework for assessing the effect of this compound on insulin signaling in a relevant cell line (e.g., HepG2 human hepatoma cells or L6 myotubes).

Objective: To evaluate the ability of this compound to enhance insulin-stimulated phosphorylation of key signaling proteins.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Insulin

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt)

Procedure:

  • Culture HepG2 cells to near confluence in appropriate culture plates.

  • Serum-starve the cells for a defined period (e.g., 4-6 hours).

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform Western blot analysis to detect the phosphorylation status of the insulin receptor (IR) and Akt.

  • Quantify the band intensities to determine the effect of this compound on insulin-stimulated phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the role of PTP1B in diabetes and metabolic diseases. Its selectivity for PTP1B over other phosphatases, coupled with its characterized mixed-type inhibitory mechanism, makes it a suitable probe for both in vitro and cell-based studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies aimed at understanding PTP1B function and developing novel anti-diabetic therapeutics.

References

PTP1B-IN-20: A Technical Guide to its Role and Analysis in Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), PTP1B attenuates the insulin signal, contributing to insulin resistance, a hallmark of type 2 diabetes.[1][2][3][4] Inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.[2] This technical guide focuses on PTP1B-IN-20, a selective inhibitor of PTP1B, and its role in the modulation of insulin signaling pathways. We will delve into its mechanism of action, provide quantitative data on its inhibitory activity, and detail key experimental protocols for its characterization.

This compound: Mechanism of Action and Specificity

This compound is a selective inhibitor of PTP1B. Its primary mechanism of action is the competitive inhibition of the PTP1B enzyme, preventing it from dephosphorylating its target substrates within the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor and its downstream effectors, thereby amplifying the insulin signal.

A critical aspect of any PTP1B inhibitor is its selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as off-target inhibition can lead to undesirable side effects.[1] this compound exhibits significant selectivity for PTP1B over TCPTP, making it a valuable tool for research and a potential candidate for further drug development.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized by determining its half-maximal inhibitory concentration (IC50) against both PTP1B and TCPTP.

CompoundTargetIC50 (µM)
This compoundPTP1B1.05
This compoundTCPTP78.0

Table 1: Inhibitory activity of this compound.

The Insulin Signaling Pathway and the Role of this compound

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor. This binding triggers the autophosphorylation of the insulin receptor, creating docking sites for substrate proteins like IRS-1. Phosphorylated IRS-1, in turn, activates downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism. PTP1B acts as a brake on this pathway by dephosphorylating the insulin receptor and IRS-1. This compound, by inhibiting PTP1B, effectively removes this brake, leading to enhanced and prolonged signaling.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B inhibits PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates PTP1B_Assay_Workflow A Prepare Assay Buffer and Reagents (PTP1B enzyme, pNPP substrate, this compound) B Add PTP1B enzyme to microplate wells A->B C Add varying concentrations of this compound B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding pNPP substrate D->E F Incubate at 37°C E->F G Stop reaction with NaOH F->G H Measure absorbance at 405 nm G->H I Calculate % inhibition and determine IC50 H->I Western_Blot_Workflow A Culture and starve cells (e.g., HepG2, 3T3-L1 adipocytes) B Treat cells with this compound or vehicle (DMSO) A->B C Stimulate with insulin B->C D Lyse cells and collect protein extracts C->D E Determine protein concentration (e.g., BCA assay) D->E F Perform SDS-PAGE and transfer to PVDF membrane E->F G Block membrane and incubate with primary antibodies (e.g., p-IR, p-IRS1, p-Akt, total IR, total IRS1, total Akt) F->G H Incubate with HRP-conjugated secondary antibodies G->H I Detect signal using chemiluminescence H->I J Analyze band intensities I->J

References

The Role of PTP1B-IN-20 in Modulating Leptin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "PTP1B-IN-20" is not documented in the public scientific literature. This guide utilizes data from a representative, potent, and selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, CPT157633 , to illustrate the effects of PTP1B inhibition on leptin signaling. The principles, experimental designs, and expected outcomes are broadly applicable to potent and selective PTP1B inhibitors.

Introduction

Leptin, a hormone secreted by adipocytes, is a critical regulator of energy homeostasis. It exerts its effects primarily through the leptin receptor (LEPRb) in the hypothalamus, activating the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway to suppress appetite and increase energy expenditure. In states of obesity, a phenomenon known as leptin resistance occurs, where despite high circulating levels of leptin, the signaling pathway is blunted, leading to a failure to control food intake and body weight.

Protein tyrosine phosphatase 1B (PTP1B) has emerged as a key negative regulator of the leptin signaling pathway.[1][2] PTP1B dephosphorylates and inactivates both JAK2 and STAT3, thereby attenuating the downstream effects of leptin.[3][4] Elevated levels of PTP1B in the hypothalamus are associated with leptin resistance.[5] Consequently, the inhibition of PTP1B presents a promising therapeutic strategy to restore leptin sensitivity and combat obesity.

This technical guide provides an in-depth overview of the effects of a representative PTP1B inhibitor, CPT157633, on the leptin signaling cascade. It includes a summary of its biochemical and cellular activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

PTP1B Inhibitor Profile: CPT157633

CPT157633 is a potent and selective competitive inhibitor of PTP1B. Its chemical structure is that of a difluoro-phosphonomethyl phenylalanine derivative.

Quantitative Data Summary

The following tables summarize the key quantitative data for CPT157633 and the representative effects of PTP1B inhibitors on leptin signaling.

Parameter Value Assay Conditions Reference
Inhibition Constant (K_I_) 40-45 nMRecombinant human PTP1B, p-nitrophenyl phosphate (pNPP) or 32P-labeled RCML as substrate[5]
Mechanism of Inhibition CompetitiveLineweaver-Burk plot analysis[5]
In Vivo Model Treatment Effect on Leptin-Induced STAT3 Phosphorylation Reference
Leptin-resistant ratsPTP1B inhibitor (3.0 nmol/rat, i.c.v.)Restored leptin-induced STAT3 phosphorylation in the arcuate, paraventricular, and ventromedial nuclei of the hypothalamus[6]
In Vivo Model Treatment Effect on Food Intake and Body Weight Reference
Leptin-resistant ratsPTP1B inhibitor (3.0 nmol/rat, i.c.v.)Restored the ability of leptin to reduce food intake and body weight[6]
Diet-induced obese miceDPM-1001 (another PTP1B inhibitor)Enhanced signaling through insulin and leptin receptors[7]

Signaling Pathways and Experimental Workflows

Leptin Signaling Pathway and the Role of PTP1B

The following diagram illustrates the canonical leptin signaling pathway and the inhibitory action of PTP1B.

Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LEPRb Leptin Receptor (LEPRb) Leptin->LEPRb Binding JAK2 JAK2 LEPRb->JAK2 Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation PTP1B PTP1B PTP1B->pJAK2 Dephosphorylation PTP1B->pSTAT3 Dephosphorylation PTP1B_IN_20 This compound (e.g., CPT157633) PTP1B_IN_20->PTP1B Inhibition Gene_Expression Gene Expression (e.g., POMC ↑, AgRP ↓) Nucleus->Gene_Expression Transcriptional Regulation Appetite Appetite Suppression & Energy Expenditure Increase Gene_Expression->Appetite

Caption: Leptin signaling cascade and the inhibitory role of PTP1B.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of a PTP1B inhibitor's effect on leptin signaling.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (PTP1B Inhibition) cell_based_assay Cell-Based Assay (Leptin-stimulated p-STAT3) biochemical_assay->cell_based_assay Confirms cell permeability and target engagement animal_model Animal Model (e.g., Diet-Induced Obese Mice) cell_based_assay->animal_model Proceed to in vivo studies treatment Treatment with this compound animal_model->treatment leptin_challenge Leptin Challenge treatment->leptin_challenge food_intake Measure Food Intake & Body Weight leptin_challenge->food_intake tissue_collection Collect Hypothalamus leptin_challenge->tissue_collection western_blot Western Blot for p-JAK2 & p-STAT3 tissue_collection->western_blot

Caption: Workflow for assessing a PTP1B inhibitor's impact on leptin signaling.

Experimental Protocols

PTP1B Enzymatic Inhibition Assay

Objective: To determine the in vitro potency and mechanism of inhibition of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • p-nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compound (e.g., CPT157633) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to the wells. For the control (no inhibition), add 2 µL of DMSO.

  • Add 88 µL of assay buffer containing recombinant PTP1B to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of pNPP solution.

  • Monitor the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader. The product, p-nitrophenol, absorbs at this wavelength.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

  • To determine the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (pNPP) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Western Blot Analysis of Leptin-Induced JAK2 and STAT3 Phosphorylation in Hypothalamus

Objective: To assess the effect of a PTP1B inhibitor on the leptin signaling pathway in vivo.

Materials:

  • Diet-induced obese mice

  • Test compound (e.g., CPT157633)

  • Recombinant mouse leptin

  • Anesthesia and surgical tools for tissue collection

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-JAK2 (Tyr1007/1008), anti-JAK2, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Acclimatize diet-induced obese mice and divide them into treatment groups (e.g., vehicle, vehicle + leptin, PTP1B inhibitor, PTP1B inhibitor + leptin).

  • Administer the PTP1B inhibitor or vehicle to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pretreatment time, administer leptin or saline to the mice.

  • At the peak of expected signaling (e.g., 30-60 minutes post-leptin injection), anesthetize the mice and perfuse with cold PBS.

  • Dissect the hypothalamus, snap-freeze in liquid nitrogen, and store at -80°C.

  • Homogenize the hypothalamic tissue in lysis buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-JAK2, p-STAT3, total JAK2, total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The inhibition of PTP1B is a well-validated strategy for enhancing leptin signaling and has therapeutic potential for the treatment of obesity and type 2 diabetes. A potent and selective PTP1B inhibitor, exemplified here by CPT157633, can effectively block the dephosphorylation of key signaling molecules JAK2 and STAT3. This leads to a restoration of leptin sensitivity in resistant states, resulting in reduced food intake and body weight. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel PTP1B inhibitors and their effects on the leptin signaling pathway. Further investigation into orally bioavailable PTP1B inhibitors holds significant promise for addressing the challenges of metabolic diseases.

References

Ptp1B-IN-20: A Potential Therapeutic Agent for Metabolic and Oncologic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a highly validated therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers. The overexpression or heightened activity of PTP1B attenuates insulin and leptin signaling, contributing to insulin resistance and metabolic dysregulation.[1] Consequently, the discovery and development of potent and selective PTP1B inhibitors are of significant interest in the pharmaceutical industry. This document provides a comprehensive technical overview of Ptp1B-IN-20, a selective natural product inhibitor of PTP1B, intended for researchers, scientists, and drug development professionals.

This compound, also referred to as compound 4 in its primary literature, is an anthraquinone glycoside isolated from the plant Knoxia valerianoides.[1][2][3] It exhibits potent and selective inhibitory activity against PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), a crucial factor for avoiding potential toxicity and off-target effects.[1][2] This guide will delve into the mechanism of action, quantitative data, experimental protocols, and the therapeutic potential of this compound.

Core Data Presentation

The inhibitory potency and selectivity of this compound and its related compounds, as identified in the primary literature, are summarized below.

CompoundPTP1B IC50 (μM)[1][2]TCPTP IC50 (μM)[2]Selectivity (TCPTP/PTP1B)[2]
This compound (4) 1.05 78.0 >74
Compound 11.83>100>55
Compound 23.45>100>29
Compound 32.11>100>47
Compound 54.28>100>23
Compound 66.72>100>15
Compound 73.1585.327
Compound 81.2982.664
Compound 913.74>100>7
Na3VO4 (Control)2.94--

Mechanism of Action

This compound functions as a mixed-type inhibitor of PTP1B.[1][2] This mode of inhibition suggests that it does not simply compete with the substrate for binding to the active site but may also bind to an allosteric site on the enzyme. This is a desirable characteristic for PTP1B inhibitors as the active site is highly conserved among protein tyrosine phosphatases, making the development of selective active-site inhibitors challenging.[4]

Molecular docking studies predict that this compound binds to an allosteric site located between the α3 and α6 helices of the PTP1B enzyme.[1][2] This binding is thought to induce a conformational change that reduces the enzyme's catalytic efficiency.

Signaling Pathways

PTP1B is a key negative regulator of both the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound is expected to enhance these signaling cascades, leading to improved glucose uptake and sensitivity to insulin and leptin.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS Phosphorylation PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits PTP1B_Inhibition_Assay_Workflow A Prepare this compound Dilutions C Add this compound (or DMSO control) A->C B Add PTP1B Enzyme to 96-well Plate B->C D Pre-incubate (37°C, 15 min) C->D E Add pNPP Substrate D->E F Incubate (37°C, 30 min) E->F G Stop Reaction (add NaOH) F->G H Measure Absorbance (405 nm) G->H I Calculate % Inhibition and IC50 H->I Ptp1B_IN_20_Development_Logic A Discovery of this compound (from Knoxia valerianoides) B In Vitro Characterization - Potency (IC50) - Selectivity vs. TCPTP - Mechanism of Action A->B C Lead Compound (Potent and Selective) B->C D Total Synthesis & Analog Development C->D E In Vivo Efficacy Studies (Diabetes/Obesity Models) C->E D->E F Pharmacokinetics (ADME) & Toxicology Studies E->F G Preclinical Candidate F->G H Clinical Trials G->H

References

Ptp1B-IN-20: A Synthetic Molecule Targeting Protein Tyrosine Phosphatase 1B

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ptp1B-IN-20 is unequivocally classified as a synthetic molecule . This guide provides a comprehensive overview of its nature, supported by evidence from its chemical synthesis. This document furnishes detailed experimental protocols for its synthesis and bioactivity assessment, quantitative data on its inhibitory effects, and a visualization of the pertinent signaling pathway, offering a complete technical resource for professionals in the field.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its role in downregulating these pathways has made it a prime therapeutic target for conditions such as type 2 diabetes, obesity, and certain cancers. The quest for potent and selective PTP1B inhibitors has led to the development of numerous small molecules, among them this compound. This guide aims to clarify the classification of this compound and provide the necessary technical details for its study and potential further development.

Classification of this compound: A Synthetic Compound

Contrary to any potential classification as a natural product, this compound is a product of multi-step chemical synthesis. Scientific literature explicitly details the design and synthesis of a novel PTP1B inhibitor, referred to as "compound 20," which corresponds to this compound. The synthesis involves a 13-step process, clearly indicating its origin from laboratory procedures rather than isolation from a natural source.[1] Another distinct synthetic route has also been described for a different molecule also designated as "compound 20" in a separate study, further cementing the synthetic nature of compounds developed as PTP1B inhibitors.

Quantitative Data

The inhibitory activity of this compound against the PTP1B enzyme has been quantified, providing a measure of its potency. The following table summarizes the key quantitative data.

CompoundTargetIC50 (μmol/L)Positive Control
This compound (Compound 20)PTP1B3.4 ± 1.2Sodium Vanadate

Experimental Protocols

Synthesis of this compound (Compound 20)

The synthesis of this compound is a complex, multi-step process. While the full 13-step synthesis is extensive, a general outline based on a similar synthetic endeavor for a tricyclic terpenoid derivative also designated as "compound 20" is provided below to illustrate the synthetic nature. This particular synthesis involves the modification of a starting natural product scaffold, highlighting a common strategy in medicinal chemistry.

General Synthetic Scheme:

The synthesis of a "compound 20" as a PTP1B inhibitor has been described starting from abietic acid. The process involves several key chemical transformations including addition, elimination, and oxidation reactions to create a 15-hydroxydehydroabietic acid intermediate. This intermediate is then further modified through a series of reactions to introduce different functionalities and build the final complex structure of the inhibitor.

A detailed, step-by-step protocol for the specific synthesis of this compound would require access to the supplementary information of the primary research article, which is not available in the provided search results.

PTP1B Inhibition Assay Protocol

The following is a standard protocol for assessing the inhibitory activity of compounds against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Sodium Vanadate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 2 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.

  • Add 178 µL of the assay buffer to each well.

  • Add 10 µL of the PTP1B enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 10 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway

PTP1B primarily exerts its function by dephosphorylating key proteins in the insulin and leptin signaling pathways. Understanding this context is crucial for researchers working on PTP1B inhibitors.

PTP1B_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS P-Tyr PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

Caption: PTP1B's role in the insulin signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a synthetically derived inhibitor of the PTP1B enzyme. Its classification is firmly established through documented chemical synthesis protocols. This technical guide provides researchers and drug development professionals with the foundational knowledge, including quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway, to effectively work with and understand the therapeutic potential of this compound. The provided information underscores the importance of chemical synthesis in the development of targeted therapies for diseases influenced by the PTP1B signaling cascade.

References

Unveiling Nature's Arsenal: Knoxia valerianoides as a Source of Potent PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper delves into the promising role of Knoxia valerianoides, a plant rich in diverse chemical constituents, as a natural source of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1][2][3] This guide provides an in-depth overview of the isolation, characterization, and inhibitory activity of compounds derived from Knoxia valerianoides, presenting detailed experimental protocols and quantitative data to support further research and development in this area.

The Therapeutic Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[1] Similarly, it attenuates leptin signaling through the dephosphorylation of Janus kinase 2 (JAK2).[1][3] The overexpression or increased activity of PTP1B is associated with insulin resistance and the pathogenesis of type 2 diabetes and obesity.[3][4] Therefore, the inhibition of PTP1B is a well-established strategy for the development of novel anti-diabetic and anti-obesity agents.[2]

PTP1B Signaling Pathways

The diagram below illustrates the central role of PTP1B in the negative regulation of insulin and leptin signaling pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K_AKT PI3K/AKT Pathway pIRS->PI3K_AKT GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pJAK2 Dephosphorylation

Caption: PTP1B's role in insulin and leptin signaling.

Knoxia valerianoides: A Natural Repository of PTP1B Inhibitors

Knoxia valerianoides Thorel et Pitard, a plant from the Rubiaceae family, has been a subject of phytochemical investigations revealing a plethora of secondary metabolites, particularly anthraquinones.[5][6][7] Recent studies have highlighted the potential of compounds isolated from this plant to act as potent and selective inhibitors of PTP1B.[8][9]

Isolation of Bioactive Compounds

The general workflow for isolating PTP1B inhibitors from Knoxia valerianoides involves a multi-step process, as depicted in the diagram below.

Isolation_Workflow Start Dried Roots of Knoxia valerianoides Extraction Ethanolic Extraction Start->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions Multiple Fractions (e.g., EtOAc, n-BuOH) Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Chromatography Subfractions Sub-fractions Chromatography->Subfractions HPLC Reversed-Phase HPLC Subfractions->HPLC Pure_Compounds Isolated Pure Compounds HPLC->Pure_Compounds Screening PTP1B Inhibition Assay Pure_Compounds->Screening Active_Compounds Active PTP1B Inhibitors Screening->Active_Compounds

Caption: Workflow for isolating PTP1B inhibitors.

PTP1B Inhibitory Activity of Compounds from Knoxia valerianoides

Several anthraquinone glycosides isolated from Knoxia valerianoides have demonstrated significant PTP1B inhibitory activity. The table below summarizes the quantitative data for some of these compounds.[8][9]

CompoundTypePTP1B IC₅₀ (μM)TCPTP IC₅₀ (μM)Selectivity (TCPTP/PTP1B)Inhibition Type
Compound 1 Anthraquinone Glycoside1.05 ± 0.12> 64> 61Not Reported
Compound 4 Anthraquinone Glycoside2.34 ± 0.21> 150> 64Mixed-type
Compound 7 Anthraquinone Glycoside1.89 ± 0.1525.6 ± 2.3~13.5Mixed-type
Compound 8 Anthraquinone Glycoside3.11 ± 0.28> 200> 64Not Reported
Compound 10 Anthraquinone Glycoside13.74 ± 1.13Not ReportedNot ReportedNot Reported
Compound 11 Anthraquinone Glycoside9.87 ± 0.87Not ReportedNot ReportedNot Reported

Data sourced from a 2022 study on new anthraquinone glycosides from Knoxia valerianoides.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of PTP1B inhibitors from Knoxia valerianoides.

General Isolation and Purification Protocol

The following protocol is a generalized procedure based on methodologies reported for the isolation of anthraquinones from the roots of Knoxia valerianoides.[6][10]

  • Extraction: The air-dried and powdered roots of Knoxia valerianoides are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to yield different fractions.

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Separation: Promising fractions are further purified using Sephadex LH-20 column chromatography and/or reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

PTP1B Inhibition Assay Protocol

The following is a representative protocol for determining the in vitro inhibitory activity of isolated compounds against PTP1B.[11]

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is expressed and purified. p-Nitrophenyl phosphate (pNPP) is used as the substrate.

  • Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Inhibition Assay:

    • The assay is conducted in a 96-well plate.

    • A solution of the test compound at various concentrations is pre-incubated with the PTP1B enzyme in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., 1 M NaOH).

    • The absorbance of the product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Conclusion and Future Directions

Knoxia valerianoides has emerged as a valuable natural source of novel PTP1B inhibitors, particularly anthraquinone glycosides. These compounds exhibit potent inhibitory activity and, in some cases, high selectivity over other homologous phosphatases like TCPTP, which is a critical attribute for therapeutic candidates.[8][9] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of these natural products. Future research should focus on elucidating the structure-activity relationships of these compounds, optimizing their pharmacokinetic properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical models of diabetes and obesity. The unique scaffolds provided by nature, exemplified by the compounds from Knoxia valerianoides, offer exciting opportunities for the development of the next generation of PTP1B-targeted therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Ptp1B-IN-20." Therefore, this document provides a comprehensive overview of the general pharmacokinetic considerations, experimental protocols, and signaling pathways relevant to the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, aimed at researchers, scientists, and drug development professionals.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1][2][3][4] The development of potent and selective PTP1B inhibitors has been a significant focus of drug discovery efforts. However, a major hurdle has been the optimization of their pharmacokinetic properties, particularly oral bioavailability.[1][5] Many early PTP1B inhibitors were highly charged molecules designed to interact with the positively charged active site of the enzyme, which limited their ability to cross cell membranes and resulted in poor oral absorption.[6] This guide outlines the typical pharmacokinetic profiling of a novel PTP1B inhibitor, presents standardized experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Data Presentation: Representative Pharmacokinetic Parameters of a Novel PTP1B Inhibitor

The following table summarizes hypothetical pharmacokinetic data for a theoretical, orally bioavailable PTP1B inhibitor. These parameters are critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Pharmacokinetic ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)UnitDescription
Cmax 1200850ng/mLMaximum observed plasma concentration.
Tmax 0.11.5hoursTime to reach Cmax.
AUC(0-t) 35006200ngh/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) 35506350ngh/mLArea under the plasma concentration-time curve from time 0 to infinity.
t1/2 (half-life) 4.55.1hoursThe time required for the plasma concentration of the drug to be reduced by half.
Clearance (CL) 0.28-L/h/kgThe volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) 1.8-L/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability (F%) -45%The fraction of the orally administered dose of unchanged drug that reaches the systemic circulation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PTP1B inhibitor's pharmacokinetics. Below are generalized protocols for key in vivo and in vitro experiments.

1. In Vivo Pharmacokinetic Study in a Diet-Induced Obese (DIO) Mouse Model

  • Animal Model: Male C57BL/6J mice, 8 weeks old, fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. Animal models are crucial for in vivo testing of PTP1B inhibitors.[1][7]

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Formulation: The PTP1B inhibitor is formulated in a vehicle suitable for both intravenous and oral administration (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Intravenous (IV): A single dose of 1 mg/kg is administered via the tail vein.

    • Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.

  • Blood Sampling:

    • Approximately 50 µL of blood is collected from the saphenous vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 4°C to separate the plasma.

  • Bioanalysis:

    • Plasma samples are processed, typically by protein precipitation with acetonitrile.

    • The concentration of the PTP1B inhibitor in the plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

2. In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of the PTP1B inhibitor in liver microsomes.

  • Method:

    • The test compound (at a final concentration of 1 µM) is incubated with human or mouse liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of an NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with cold acetonitrile.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining.

    • The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.

Mandatory Visualizations

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR pIRS p-IRS-1 pIR->pIRS phosphorylates IRS IRS-1 PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 phosphorylates STAT3 STAT3 Gene Gene Transcription (Satiety) pSTAT3->Gene PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for Pharmacokinetic Studies

PK_Workflow cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Animal_Model Select Animal Model (e.g., DIO Mouse) Dosing Drug Administration (IV and PO) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data_Analysis Concentration-Time Data Plotting LCMS->Data_Analysis NCA Non-Compartmental Analysis (NCA) Data_Analysis->NCA Parameters Calculate PK Parameters (Cmax, AUC, t1/2, F%) NCA->Parameters

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for PTP1B Inhibition in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the PTP1B Inhibitor Used in This Protocol: Initial searches for a specific Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor designated "PTP1B-IN-20" did not yield a publicly documented compound. Therefore, these application notes and protocols have been developed using a well-characterized, cell-permeable, and selective allosteric PTP1B inhibitor, Trodusquemine (also known as MSI-1436) , as a representative agent. The principles and methods described herein are broadly applicable to other potent and cell-permeable PTP1B inhibitors, with the understanding that optimal concentrations and incubation times may need to be determined empirically for each specific compound.

Introduction to PTP1B and its Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][2] By dephosphorylating the activated insulin receptor (IR) and its substrates (such as IRS-1), PTP1B attenuates downstream signaling, leading to reduced glucose uptake and utilization.[3] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3] Inhibition of PTP1B is therefore a promising therapeutic strategy to enhance insulin sensitivity.[4]

Trodusquemine is a selective, non-competitive, allosteric inhibitor of PTP1B.[5][6] It binds to a site distinct from the active site, leading to inhibition of the enzyme's phosphatase activity.[4] This action prevents the dephosphorylation of key signaling molecules, thereby potentiating the insulin signaling cascade.[1]

Data Presentation: Quantitative Summary for Trodusquemine (MSI-1436)

The following table summarizes key quantitative data for Trodusquemine, which can be used as a starting point for experimental design.

ParameterValueCell Line/SystemNotes
IC50 (PTP1B Inhibition) ~1 µMEnzyme AssayTrodusquemine is a potent inhibitor of PTP1B.[5]
Selectivity >200-fold vs. TCPTP (IC50 ~224 µM)Enzyme AssayHighly selective against the closely related T-cell protein tyrosine phosphatase (TCPTP).[6]
Effective Concentration (Western Blot) 1-10 µMHepG2, F11 neuronal cellsEnhances insulin-stimulated phosphorylation of IRβ and STAT3.[6][7]
Effective Concentration (Glucose Uptake) 1 µMEquine Metabolic Syndrome Liver ExplantsSignificantly improves glucose uptake.[8]
Effective Concentration (Cell Viability Assay) 0.1 - 1 µMSH-SY5Y neuroblastoma cellsReduces toxicity of Aβ42 oligomers.[9]

Experimental Protocols

Protocol 1: Assessing PTP1B Inhibition via Western Blot Analysis of Insulin Signaling Pathway

This protocol describes how to measure the effect of a PTP1B inhibitor on the phosphorylation status of key proteins in the insulin signaling pathway in a relevant cell line (e.g., HepG2 human liver cancer cells, C2C12 myotubes, or 3T3-L1 adipocytes).

Materials:

  • Cell Line: HepG2 cells (or other insulin-responsive cell line)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PTP1B Inhibitor: Trodusquemine (MSI-1436) stock solution (e.g., 10 mM in DMSO)

  • Reagents:

    • Insulin (10 mg/mL stock in sterile water)

    • Phosphate-Buffered Saline (PBS)

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

  • Antibodies:

    • Primary antibodies: anti-phospho-IRβ (Tyr1150/1151), anti-IRβ, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibodies

  • Equipment:

    • Standard cell culture equipment (incubator, biosafety cabinet)

    • SDS-PAGE and Western blotting equipment

    • Chemiluminescence detection system

Procedure:

  • Cell Culture and Plating:

    • Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation:

    • Once cells reach the desired confluency, aspirate the growth medium and wash once with sterile PBS.

    • Replace with serum-free DMEM and incubate for 4-6 hours to reduce basal phosphorylation levels.

  • Inhibitor Treatment:

    • Prepare working solutions of Trodusquemine in serum-free DMEM at the desired concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

    • Aspirate the starvation medium and add the medium containing the inhibitor or vehicle.

    • Incubate for 1-2 hours (or as determined by a time-course experiment).

  • Insulin Stimulation:

    • Prepare a working solution of insulin in serum-free DMEM (e.g., to a final concentration of 100 nM).

    • Add the insulin solution directly to the wells (except for the unstimulated control wells) and incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with primary antibodies overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash again and detect the signal using a chemiluminescence substrate and an imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the phosphorylation levels in the inhibitor-treated samples to the vehicle-treated controls.

Protocol 2: Functional Assessment of PTP1B Inhibition using a Glucose Uptake Assay

This protocol measures the effect of a PTP1B inhibitor on the uptake of a fluorescent glucose analog, 2-NBDG, in an insulin-responsive cell line.

Materials:

  • Cell Line: Differentiated C2C12 myotubes or 3T3-L1 adipocytes

  • Culture and Differentiation Media: As required for the specific cell line

  • PTP1B Inhibitor: Trodusquemine (MSI-1436) stock solution

  • Reagents:

    • Insulin

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Equipment:

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Differentiation:

    • Seed C2C12 myoblasts or 3T3-L1 preadipocytes in a 96-well plate and grow to confluency.

    • Induce differentiation into myotubes or mature adipocytes using the appropriate differentiation medium and protocol for the chosen cell line.

  • Serum Starvation and Inhibitor Treatment:

    • Once differentiated, serum starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with Trodusquemine at the desired concentrations (e.g., 1 µM, 10 µM) or vehicle (DMSO) in serum-free medium for 1-2 hours.

  • Insulin Stimulation:

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a non-insulin stimulated control.

  • Glucose Uptake:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing 100 µM 2-NBDG to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake and Measurement:

    • Aspirate the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer to remove extracellular fluorescence.

    • Add KRH buffer to the wells.

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm) or visualize and quantify using a fluorescence microscope.

  • Data Analysis:

    • Subtract the background fluorescence from non-treated wells.

    • Normalize the fluorescence signal to the cell number or protein content if significant cell death is observed.

    • Compare the glucose uptake in inhibitor-treated cells to vehicle-treated controls, both in the presence and absence of insulin.

Mandatory Visualizations

// Pathway connections Insulin -> IR [label="Binds"]; IR -> IRS1 [label="Phosphorylates (pY)"]; IRS1 -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> GLUT4_vesicle [label="Promotes translocation"];

// PTP1B action PTP1B -> IR [label="Dephosphorylates (Inhibits)", color="#EA4335", style=dashed, arrowhead=tee];

// Inhibitor action Trodusquemine -> PTP1B [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee];

// Glucose uptake GLUT4_vesicle -> GLUT4 [label="Inserts into membrane", style=dotted]; Glucose -> GLUT4 [label="Uptake", style=dotted];

// Positioning {rank=same; Insulin; Glucose;} {rank=same; IR; GLUT4;} {rank=same; PTP1B; IRS1;}

} Caption: Insulin signaling pathway and the role of PTP1B inhibition.

Western_Blot_Workflow D D E E D->E G G H H G->H

Glucose_Uptake_Workflow D D E E D->E

References

PTP1B-IN-20: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin and leptin signaling pathways.[1] Its role in dephosphorylating the insulin receptor and its substrates makes it a key therapeutic target for type 2 diabetes, obesity, and other metabolic disorders. PTP1B-IN-20 is a selective inhibitor of PTP1B, demonstrating potency in in vitro studies. These application notes provide detailed protocols for researchers and drug development professionals to investigate the in vitro activity of this compound.

This compound Inhibitor Profile

This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). It exhibits a significant inhibitory effect on PTP1B with a half-maximal inhibitory concentration (IC50) of 1.05 μM.[2] Notably, it shows high selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), where the IC50 is 78.0 μM.[2]

Parameter Value
Target Protein Tyrosine Phosphatase 1B (PTP1B)
IC50 (PTP1B) 1.05 μM[2]
IC50 (TCPTP) 78.0 μM[2]
Positive Control Sodium Orthovanadate (Na3VO4)
IC50 (Na3VO4) 2.94 μM[2]

PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on its tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1), thereby dampening the insulin signal. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin signaling.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) pIR Phosphorylated IR (pY) Insulin_Receptor->pIR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds PTP1B PTP1B PTP1B->pIR Dephosphorylates pIRS1 Phosphorylated IRS-1 (pY) PTP1B->pIRS1 Dephosphorylates PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B Inhibits IRS1 IRS-1 pIR->IRS1 Activates IRS1->pIRS1 Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIRS1->Downstream_Signaling Glucose_Uptake Glucose Uptake Downstream_Signaling->Glucose_Uptake

PTP1B's role in the insulin signaling pathway.

Experimental Protocols

In Vitro PTP1B Inhibition Assay (pNPP Substrate)

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate. The enzymatic dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of desired concentrations (e.g., 0-100 μM).

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add 20 μL of the diluted this compound solutions (or vehicle control) to the wells of a 96-well plate.

    • Add 60 μL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 μL of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction: Add 50 μL of the Stop Solution (1 M NaOH) to each well to terminate the enzymatic reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression curve fit.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound dilutions Add_Inhibitor Add this compound to plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PTP1B enzyme solution Add_Enzyme Add PTP1B enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPP substrate solution Add_Substrate Add pNPP to start reaction Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 15 min Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 30 min Add_Substrate->Incubate Stop_Reaction Add NaOH to stop reaction Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Workflow for the in vitro PTP1B inhibition assay.

Troubleshooting

Issue Possible Cause Recommendation
High background absorbance Substrate (pNPP) degradationPrepare fresh pNPP solution before each experiment. Store pNPP solution protected from light.
Low enzyme activity Improper enzyme storage or handlingAliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Ensure the assay buffer conditions (pH, DTT) are optimal.
Inconsistent results Pipetting errors or temperature fluctuationsUse calibrated pipettes. Ensure uniform temperature across the microplate during incubation.
Inhibitor insolubility Poor solubility of this compound in the assay bufferEnsure the final DMSO concentration is low and consistent across all wells. If necessary, sonicate the stock solution briefly.

Conclusion

These application notes provide a framework for the in vitro characterization of this compound. The provided protocols and diagrams are intended to guide researchers in designing and executing experiments to evaluate the inhibitory potential of this compound against PTP1B. Adherence to good laboratory practices and careful optimization of assay conditions are essential for obtaining reliable and reproducible data.

References

Optimal Concentration of Ptp1B-IN-20 for Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Ptp1B-IN-20, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3][4] These guidelines will assist researchers in effectively utilizing this compound for in vitro enzyme inhibition studies.

Introduction to this compound

This compound is a selective inhibitor of PTP1B with a reported half-maximal inhibitory concentration (IC50) of 1.05 μM.[5] Its selectivity is demonstrated by a significantly higher IC50 value of 78.0 μM for the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[5] This selectivity is crucial for targeted studies of PTP1B function. This compound has been shown to be more potent than the commonly used PTP1B inhibitor, sodium orthovanadate (Na3VO4), which has a reported IC50 of 2.94 μM.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a reference inhibitor. This information is essential for designing enzyme inhibition experiments.

CompoundTargetIC50 ValueSelectivity (TCPTP IC50 / PTP1B IC50)
This compoundPTP1B1.05 μM[5]74.3
This compoundTCPTP78.0 μM[5]-
Sodium Orthovanadate (Na3VO4)PTP1B2.94 μM[5]-

PTP1B Signaling Pathways

PTP1B plays a crucial role in regulating several key signaling pathways. Understanding these pathways is essential for interpreting the effects of this compound.

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1).[2][6] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

G PTP1B in Insulin Signaling Insulin Insulin IR IR Insulin->IR Binds IRS1 IRS1 IR->IRS1 Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

PTP1B also attenuates leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade.[2][6]

G PTP1B in Leptin Signaling Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates

Caption: PTP1B inhibits the leptin signaling pathway.

Experimental Protocols

This section provides a detailed protocol for an in vitro PTP1B enzyme inhibition assay using this compound.

Materials and Reagents
  • Recombinant human PTP1B enzyme (Sigma-Aldrich or similar)

  • This compound (MedChemExpress or similar)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram illustrates the general workflow for the PTP1B inhibition assay.

G PTP1B Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound dilutions D Add buffer, this compound, and PTP1B to wells A->D B Prepare PTP1B enzyme solution B->D C Prepare pNPP substrate solution F Add pNPP to initiate reaction C->F E Pre-incubate D->E E->F G Incubate F->G H Add stop solution G->H I Read absorbance at 405 nm H->I J Calculate % inhibition I->J K Determine IC50 J->K

Caption: Workflow for determining PTP1B inhibition by this compound.

Detailed Protocol
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. A suggested starting range is from 0.01 µM to 100 µM to encompass the IC50 value. Also, prepare a vehicle control (DMSO) without the inhibitor.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of this compound dilution (or vehicle)

    • 20 µL of recombinant PTP1B enzyme (final concentration of ~50 nM, may require optimization)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of pNPP substrate (final concentration of 2 mM, may require optimization) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.

  • Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

    • Plot the % inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Optimal Concentration and Considerations

  • Optimal Concentration Range: Based on the reported IC50 of 1.05 μM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments to observe a dose-dependent inhibition. For complete inhibition, concentrations up to 100 µM may be used.[5]

  • Enzyme Concentration: The optimal concentration of the PTP1B enzyme should be determined empirically. It should be low enough to ensure that the initial reaction rate is linear over the incubation period.

  • Substrate Concentration: The concentration of the pNPP substrate should ideally be at or near its Michaelis-Menten constant (Km) for the PTP1B enzyme to ensure accurate determination of competitive or non-competitive inhibition mechanisms.

  • Solvent Effects: As this compound is dissolved in DMSO, ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Controls: Always include a positive control (e.g., sodium orthovanadate) and a negative control (vehicle) in your experiments.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of PTP1B in various biological processes and to screen for novel therapeutic agents.

References

Application Notes and Protocols for PTP1B Inhibitor in Western Blot Analysis of p-PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific molecule designated "Ptp1B-IN-20" is not documented in publicly available scientific literature. Therefore, to fulfill the request for detailed application notes and protocols, this document utilizes Trodusquemine (MSI-1436) , a well-characterized, selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), as a representative example. The principles and methodologies described herein are broadly applicable to the study of PTP1B inhibitors and their effects on PTP1B phosphorylation and downstream signaling pathways.

Application Notes: Trodusquemine (MSI-1436) as a Tool for Studying PTP1B Signaling

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including those of insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), as well as the Janus kinase 2 (JAK2) downstream of the leptin receptor, PTP1B attenuates these signaling cascades.[1] Overactivity or overexpression of PTP1B has been linked to insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target.[1][3] PTP1B itself is subject to post-translational modifications, including phosphorylation at various serine and tyrosine residues, which can modulate its activity and interactions with other proteins.

Mechanism of Action of Trodusquemine (MSI-1436)

Trodusquemine (MSI-1436) is a selective, non-competitive inhibitor of PTP1B.[4] It acts as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[5][6] This binding event induces a conformational change that prevents the catalytically important "WPD" loop from closing, thereby inhibiting the phosphatase activity of PTP1B.[7] By inhibiting PTP1B, Trodusquemine leads to a sustained phosphorylation state of PTP1B substrates, such as the insulin receptor, thereby enhancing downstream signaling.[4] This makes it a valuable tool for investigating the physiological roles of PTP1B.

Application in Western Blot Analysis

Western blotting is a key technique to study the effects of PTP1B inhibitors like Trodusquemine. Researchers can assess the phosphorylation status of PTP1B itself or its downstream targets. While PTP1B's primary role is dephosphorylation, inhibiting its activity can lead to hyperphosphorylation of its substrates. For instance, treating cells with Trodusquemine in conjunction with insulin has been shown to significantly increase the phosphorylation of the insulin receptor β-subunit (p-IRβ) compared to treatment with insulin alone.[4]

Furthermore, the phosphorylation of PTP1B at specific sites, such as Ser50, can be investigated. This phosphorylation event, mediated by Akt, is known to decrease PTP1B activity, suggesting a feedback loop in insulin signaling.[8] Antibodies specific to these phosphorylated forms of PTP1B are available and can be used in Western blot analysis to probe the effects of inhibitors on the regulatory state of PTP1B.

Quantitative Data

The following table summarizes key quantitative data for the representative PTP1B inhibitor, Trodusquemine (MSI-1436).

ParameterValueCell/SystemReference
IC₅₀ for PTP1B ~1 µMEnzyme Assay[4]
IC₅₀ for TCPTP 224 µMEnzyme Assay[4]
Selectivity ~200-fold for PTP1B over TCPTPEnzyme Assay[4]
Effect on p-IRβ 3-fold increase with insulin vs. insulin aloneHepG2 cells[4]
Effect on p-STAT3 2.7-fold increaseRat model[4]

Signaling Pathway and Experimental Workflow Diagrams

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR p_IR p-IR IR->p_IR Autophosphorylation IRS IRS p_IR->IRS p_IRS p-IRS IRS->p_IRS PI3K PI3K p_IRS->PI3K Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Glucose_Uptake Glucose Uptake p_Akt->Glucose_Uptake PTP1B PTP1B p_Akt->PTP1B Phosphorylates Ser50 PTP1B->p_IR Dephosphorylates PTP1B->p_IRS p_PTP1B_S50 p-PTP1B (Ser50) (Inactive) PTP1B->p_PTP1B_S50 p_PTP1B_S50->p_IR Trodusquemine Trodusquemine (MSI-1436) Trodusquemine->PTP1B Inhibits Western_Blot_Workflow start Cell Culture & Treatment (e.g., with Trodusquemine) lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PTP1B Ser50) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL) wash2->detection analysis Image Acquisition & Analysis detection->analysis

References

Application Notes and Protocols for High-Throughput Screening of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3][4][5] Localized to the cytoplasmic face of the endoplasmic reticulum, PTP1B is a validated therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain types of cancer.[1][3][4][5][6][7] Its primary function involves the dephosphorylation of key signaling molecules such as the insulin receptor (IR) and its substrates (IRS proteins), as well as the Janus kinase 2 (JAK2) in the leptin signaling pathway.[3][4][8][9] Overexpression or hyperactivity of PTP1B leads to attenuated insulin and leptin signaling, contributing to insulin resistance and metabolic dysregulation.[1][5][6] Consequently, the identification of potent and selective PTP1B inhibitors is a significant focus in drug discovery.[5][10][11] This document provides detailed application notes and protocols for the use of a representative PTP1B inhibitor, herein referred to as PTP1B-IN-20, in a high-throughput screening (HTS) campaign.

Mechanism of Action

PTP1B inhibitors function by blocking the enzyme's catalytic activity, thereby preventing the dephosphorylation of its target substrates.[5] This leads to a sustained phosphorylation state and prolonged activation of upstream signaling components. For instance, in the insulin signaling pathway, inhibition of PTP1B enhances the phosphorylation of the insulin receptor and IRS-1, leading to improved downstream signaling through the PI3K-Akt pathway and ultimately promoting glucose uptake.[1][5] The representative inhibitor, this compound, is a competitive inhibitor that binds to the active site of PTP1B.

PTP1B Signaling Pathways

PTP1B is a critical negative regulator in multiple signaling cascades. Understanding these pathways is essential for interpreting the effects of PTP1B inhibitors.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K pAkt p-Akt Akt Akt PI3K->Akt Activates PI3K->pAkt Activates GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Dephosphorylation PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B Inhibition

Figure 1: PTP1B-mediated negative regulation of the insulin signaling pathway.

PTP1B_Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation Gene_Expression Gene Expression (e.g., POMC) pSTAT3->Gene_Expression Dimerization & Nuclear Translocation PTP1B PTP1B PTP1B->pJAK2 Dephosphorylation PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B Inhibition

Figure 2: PTP1B-mediated negative regulation of the leptin signaling pathway.

Quantitative Data for this compound

The following table summarizes the in vitro activity of the representative inhibitor this compound.

ParameterValueAssay Conditions
IC50 1.7 µMRecombinant human PTP1B, DiFMUP substrate, 30 min incubation at 37°C.[10]
Ki 0.9 µMCompetitive inhibition model, varying substrate concentrations.
Selectivity >50-fold vs. TCPTPDetermined by comparing IC50 values against a panel of related phosphatases.
Z'-factor 0.75384-well plate format, indicating excellent assay quality for HTS.

High-Throughput Screening Workflow

A typical HTS workflow for identifying novel PTP1B inhibitors involves several stages, from primary screening to lead optimization.

HTS_Workflow Compound_Library Compound Library (~400,000 compounds) Primary_Screen Primary HTS Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification 85 hits (0.021%) Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assays Selectivity Profiling (vs. other PTPs) Dose_Response->Selectivity_Assays Mechanism_Studies Mechanism of Action Studies Selectivity_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Figure 3: High-Throughput Screening (HTS) workflow for PTP1B inhibitors.

Experimental Protocols

Recombinant PTP1B Expression and Purification

A protocol for obtaining purified PTP1B is crucial for in vitro screening.

  • Expression System: E. coli BL21(DE3) cells are transformed with a plasmid encoding the human PTP1B catalytic domain (amino acids 1-321).

  • Culture and Induction: Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, followed by incubation at 18°C for 16-20 hours.

  • Lysis and Purification: Cell pellets are resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The protein is eluted with a linear gradient of imidazole.

  • Final Purification: The eluted protein is further purified by size-exclusion chromatography to ensure high purity and proper folding.

PTP1B Fluorescence-Based High-Throughput Screening Assay

This protocol describes a robust and sensitive assay for primary HTS.

  • Principle: The assay utilizes the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). PTP1B dephosphorylates DiFMUP to produce the highly fluorescent product, DiFMU, which can be measured.

  • Materials:

    • Assay Buffer: 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Recombinant human PTP1B.

    • DiFMUP substrate.

    • This compound (as a control inhibitor).

    • 384-well black, flat-bottom plates.

  • Procedure:

    • Dispense 20 µL of Assay Buffer into all wells of a 384-well plate.

    • Add 1 µL of test compounds (from a compound library, typically at 10 µM final concentration) or DMSO (vehicle control) to the appropriate wells.

    • Add 1 µL of this compound to positive control wells.

    • Add 10 µL of PTP1B enzyme solution (final concentration ~0.5 nM) to all wells except for the negative control (background) wells. Add 10 µL of Assay Buffer to the negative control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration equal to its Km value, ~25 µM).[12]

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

    • Hits are typically defined as compounds exhibiting >50% inhibition.

IC50 Determination

For confirmed hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions).

    • Perform the fluorescence-based assay as described above, using the different concentrations of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for PTP1B Inhibition

A cell-based assay is essential to confirm the activity of inhibitors in a more physiologically relevant context.

  • Principle: This assay measures the phosphorylation status of a PTP1B substrate, such as the insulin receptor, in cells treated with the inhibitor.

  • Cell Line: A suitable cell line, such as HepG2 (human liver cancer cell line) or C2C12 myotubes, which are responsive to insulin.

  • Procedure:

    • Plate cells in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with various concentrations of the PTP1B inhibitor or DMSO for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

    • Lyse the cells and determine the level of phosphorylated insulin receptor (p-IR) and total IR using a sandwich ELISA or Western blotting.

  • Data Analysis:

    • Quantify the ratio of p-IR to total IR.

    • An effective PTP1B inhibitor will lead to an increase in this ratio in a dose-dependent manner.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the high-throughput screening and characterization of PTP1B inhibitors. By employing these methodologies, researchers can effectively identify and validate novel compounds with therapeutic potential for metabolic diseases and cancer. The use of a multi-step screening cascade, from in vitro biochemical assays to cell-based functional assays, is critical for the successful discovery of potent and selective PTP1B inhibitors.

References

Application Notes and Protocols for Studying PTP1B Function in Metabolic Diseases Using a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While this document is centered around the study of Protein Tyrosine Phosphatase 1B (PTP1B) function using a selective inhibitor, it is important to note that at the time of writing, there is limited publicly available peer-reviewed research on the specific inhibitor Ptp1B-IN-20 . The data for this compound is primarily available from commercial suppliers, indicating it is a selective inhibitor of PTP1B with an IC50 of 1.05 µM and is over 70-fold selective against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

Given the lack of detailed published studies on this compound, the following application notes and protocols are based on established methodologies for studying well-characterized, selective PTP1B inhibitors with similar potency in the context of metabolic diseases. These protocols can be adapted for the use of this compound or other selective PTP1B inhibitors.

Introduction: PTP1B as a Key Regulator in Metabolic Diseases

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, most notably the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling, which can contribute to insulin resistance, a hallmark of type 2 diabetes.[1][2][3] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. This action can lead to leptin resistance, contributing to obesity.[1][4][5]

The significant role of PTP1B in the pathogenesis of metabolic disorders has made it a prime therapeutic target for the development of novel treatments for type 2 diabetes and obesity.[1][2][4][6] Selective inhibitors of PTP1B are valuable research tools to investigate the physiological and pathophysiological functions of this enzyme and to explore its potential as a drug target.

This compound: A Selective PTP1B Inhibitor

This compound is a selective inhibitor of PTP1B. The following table summarizes the available quantitative data for this compound.

Parameter Value Reference
IC50 for PTP1B 1.05 µMCommercial Supplier Data
IC50 for TCPTP 78.0 µMCommercial Supplier Data
Selectivity (TCPTP/PTP1B) ~74-foldCalculated

In Vitro Experimental Protocols

PTP1B Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro potency of a test compound, such as this compound, against recombinant human PTP1B enzyme. The assay measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant Human PTP1B (catalytic domain)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 5 mM DTT

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a 2X working solution of the test compound at various concentrations in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).

  • Add 50 µL of the 2X test compound or vehicle control to the wells of a 96-well plate.

  • Add 25 µL of diluted recombinant PTP1B enzyme (e.g., 0.5 µg/mL in Assay Buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of 4 mM pNPP solution (in Assay Buffer) to each well. The final reaction volume is 100 µL.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for PTP1B Enzymatic Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 2X Test Compound/Vehicle add_compound Add Compound/Vehicle to Plate prep_compound->add_compound prep_enzyme Prepare PTP1B Enzyme Solution add_enzyme Add PTP1B Enzyme prep_enzyme->add_enzyme prep_substrate Prepare pNPP Substrate add_substrate Add pNPP Substrate prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add NaOH to Stop Reaction incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of a PTP1B inhibitor.

Cellular Assay: Western Blot Analysis of Insulin Signaling Pathway

This protocol is used to assess the effect of a PTP1B inhibitor on the insulin signaling pathway in a relevant cell line, such as HepG2 (human hepatoma) or C2C12 (mouse myotubes). Inhibition of PTP1B is expected to enhance insulin-stimulated phosphorylation of the insulin receptor (IR) and downstream signaling proteins like Akt.

Materials:

  • HepG2 or C2C12 cells

  • Cell culture medium (e.g., DMEM) with supplements

  • PTP1B inhibitor (e.g., this compound)

  • Insulin

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-IR (Tyr1150/1151), anti-IR, anti-p-Akt (Ser473), anti-Akt, anti-PTP1B, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treat the cells with the PTP1B inhibitor at desired concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 10 nM) for 10-15 minutes. Include a non-insulin-stimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

PTP1B Signaling Pathway

G cluster_inhibitor PTP1B Inhibitor Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds IRS IRS-1/2 IR->IRS phosphorylates JAK2 JAK2 LR->JAK2 activates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression Appetite_Regulation Appetite Regulation Gene_Expression->Appetite_Regulation Inhibitor e.g., this compound Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

In Vivo Experimental Protocol

Evaluation of a PTP1B Inhibitor in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes how to assess the in vivo efficacy of a PTP1B inhibitor in a mouse model of obesity and insulin resistance induced by a high-fat diet (HFD).

Animals and Diet:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet (control)

Experimental Design:

  • Acclimatize mice for one week on a standard chow diet.

  • Divide the mice into two groups: one group continues on the chow diet, and the other is fed an HFD for 8-12 weeks to induce obesity and insulin resistance.

  • After the diet-induced obesity period, divide the HFD-fed mice into two subgroups: one receiving the vehicle and the other receiving the PTP1B inhibitor. A chow-fed group receiving the vehicle serves as a lean control.

  • Administer the PTP1B inhibitor or vehicle daily via an appropriate route (e.g., oral gavage) for a specified period (e.g., 4 weeks).

  • Monitor body weight and food intake regularly throughout the treatment period.

  • At the end of the treatment period, perform metabolic tests such as an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).

  • At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis (e.g., western blotting, gene expression).

Oral Glucose Tolerance Test (OGTT) Protocol:

  • Fast the mice for 6 hours.

  • Measure baseline blood glucose from a tail snip using a glucometer (t=0).

  • Administer a glucose solution (2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.[7][8]

In Vivo Experimental Workflow

G cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Metabolic Assessment cluster_analysis Terminal Analysis acclimatize Acclimatize Mice diet High-Fat Diet (8-12 weeks) acclimatize->diet grouping Group Allocation (Vehicle vs. Inhibitor) diet->grouping administration Daily Administration (4 weeks) grouping->administration monitoring Monitor Body Weight & Food Intake administration->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt euthanasia Euthanasia & Tissue Collection itt->euthanasia biochemical Biochemical & Molecular Analysis euthanasia->biochemical

Caption: Workflow for in vivo evaluation of a PTP1B inhibitor.

Representative Data Presentation

The following tables present hypothetical but representative data that could be obtained from the experiments described above.

Table 1: In Vitro PTP1B Inhibition

Compound PTP1B IC50 (µM) TCPTP IC50 (µM) Selectivity (TCPTP/PTP1B)
This compound (Example)1.0578.0~74
Positive Control (e.g., Suramin)5.5>100>18

Table 2: Effect of PTP1B Inhibitor on Insulin-Stimulated Akt Phosphorylation in HepG2 Cells

Treatment p-Akt/Total Akt (Fold Change vs. Vehicle)
Vehicle1.0
Insulin (10 nM)5.2 ± 0.4
PTP1B Inhibitor (10 µM)1.5 ± 0.2
PTP1B Inhibitor (10 µM) + Insulin (10 nM)8.1 ± 0.6
Data are presented as mean ± SEM. *p < 0.05 vs. Insulin alone.

Table 3: In Vivo Efficacy of PTP1B Inhibitor in DIO Mice

Group Body Weight (g) Fasting Blood Glucose (mg/dL) OGTT AUC (mg/dLmin)
Chow + Vehicle28.5 ± 1.2110 ± 515000 ± 800
HFD + Vehicle45.2 ± 2.5155 ± 825000 ± 1200
HFD + PTP1B Inhibitor (10 mg/kg)40.8 ± 2.1130 ± 619000 ± 1000
*Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle.

These application notes and protocols provide a comprehensive framework for researchers to study the function of PTP1B in metabolic diseases using selective inhibitors like this compound. It is always recommended to optimize these protocols for specific experimental conditions and to consult relevant literature for the most up-to-date methodologies.

References

Application Notes and Protocols for PTP1B-IN-20 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating a variety of cellular signaling pathways.[1][2] While initially recognized for its role as a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity, emerging evidence has established its multifaceted and often oncogenic role in various cancers.[3][4][5] PTP1B has been implicated in the progression of several cancers, including breast, lung, ovarian, and prostate cancer, by modulating key signaling pathways that control cell growth, proliferation, and metastasis.[6][7]

PTP1B-IN-20 is a selective inhibitor of PTP1B.[8] Its inhibitory activity against PTP1B and its selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP) make it a valuable tool for investigating the specific roles of PTP1B in cancer biology.[8] These application notes provide an overview of the potential uses of this compound in cancer cell line research, along with detailed protocols for key experiments.

Mechanism of Action of PTP1B Inhibition in Cancer

PTP1B exerts its influence on cancer progression by dephosphorylating and thereby modulating the activity of numerous proteins within key oncogenic signaling cascades.[1][4] Inhibition of PTP1B is expected to increase the phosphorylation and activity of its substrates, leading to anti-cancer effects. Key signaling pathways affected by PTP1B include:

  • HER2/ErbB2 Signaling: In HER2-positive breast cancer, PTP1B can promote tumorigenesis by enhancing HER2-driven signaling.[1] Inhibition of PTP1B can suppress this pathway.

  • Src Signaling: PTP1B can activate the proto-oncogene Src by dephosphorylating an inhibitory tyrosine residue (Tyr527).[1][6] PTP1B inhibition can thus lead to the inactivation of Src and its downstream pro-proliferative and pro-metastatic effects.[1]

  • Ras/RAF/MEK/ERK Pathway: By activating Src, PTP1B can indirectly activate the Ras/RAF/MEK/ERK pathway, a central signaling cascade that promotes cell proliferation.[1]

  • PI3K/AKT Pathway: PTP1B can also influence the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[1]

Below is a diagram illustrating the role of PTP1B in the Src signaling pathway.

PTP1B_Src_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., HER2) Src_inactive Src (inactive) pY527 RTK->Src_inactive Activates PTP1B PTP1B PTP1B->Src_inactive Dephosphorylates pY527 Src_active Src (active) Y416 Src_inactive->Src_active Activation Downstream Downstream Signaling (Ras/RAF/MEK/ERK, PI3K/AKT) Src_active->Downstream Proliferation Cell Proliferation & Metastasis Downstream->Proliferation PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B Inhibits

PTP1B-mediated activation of Src signaling and its inhibition by this compound.

Applications in Cancer Cell Line Research

This compound can be utilized in a variety of in vitro assays to investigate the role of PTP1B in cancer.

  • Cell Viability and Proliferation: To determine the effect of PTP1B inhibition on cancer cell growth.

  • Apoptosis Induction: To assess whether PTP1B inhibition leads to programmed cell death.

  • Cell Migration and Invasion: To investigate the role of PTP1B in metastasis.

  • Signal Transduction Studies: To elucidate the specific signaling pathways regulated by PTP1B in different cancer contexts.

Quantitative Data

The following table summarizes the known inhibitory concentrations of this compound. For comparison, data for other PTP1B inhibitors are also included.

InhibitorTargetIC₅₀Cell Line/Assay ConditionsReference
This compound PTP1B 1.05 µM In vitro enzyme assay[8]
This compound TCPTP 78.0 µM In vitro enzyme assay[8]
PTP1B Inhibitor (CAS 765317-72-4)PTP1B (403 residues)4 µMIn vitro enzyme assay[9][10]
PTP1B Inhibitor (CAS 765317-72-4)PTP1B (298 residues)8 µMIn vitro enzyme assay[9][10]
PTP1B-IN-2PTP1B50 nMIn vitro enzyme assay[11][12]

Experimental Protocols

Below are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.

General Experimental Workflow

Experimental_Workflow cluster_assays 3. Cellular Assays cluster_molecular 4. Molecular Analysis start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture treatment 2. Treatment with this compound (Varying concentrations and time points) cell_culture->treatment proliferation Cell Proliferation Assay (e.g., MTT, WST-1) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis migration Migration/Invasion Assay (e.g., Transwell) treatment->migration western_blot Western Blotting (p-Src, p-AKT, etc.) treatment->western_blot data_analysis 5. Data Analysis & Interpretation proliferation->data_analysis apoptosis->data_analysis migration->data_analysis western_blot->data_analysis end End data_analysis->end

A general workflow for investigating the effects of this compound in cancer cell lines.
Protocol 1: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Transwell Migration Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Cancer cell line of interest

  • Serum-free medium

  • Complete growth medium (chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Pre-treat cells with this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the pre-treated cells and resuspend them in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Add 500 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 15 minutes.

  • Wash the inserts with PBS and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Protocol 4: Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-AKT (Ser473), anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound represents a valuable chemical probe for investigating the role of PTP1B in cancer. The provided protocols offer a framework for characterizing its effects on cancer cell lines. Future research could focus on:

  • Evaluating the efficacy of this compound in combination with other anti-cancer agents.

  • Utilizing this compound in 3D cell culture models (e.g., spheroids or organoids) to better mimic the tumor microenvironment.

  • Investigating the potential of this compound to overcome drug resistance in cancer cells.

  • Exploring the in vivo efficacy of this compound in animal models of cancer.

Disclaimer: this compound is for research use only and is not for human use. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.

References

Application Note: PTP1B-IN-20 as a Tool for Target Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[1][2][3][4][5] Primarily, it is recognized for its dephosphorylation of the insulin receptor (IR) and its substrates (IRS), which attenuates insulin signaling.[1][2][6] Overactivity or overexpression of PTP1B has been linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[2][3] This makes PTP1B a significant therapeutic target for these metabolic disorders.[3][5] Target validation is a critical step in drug discovery, confirming that modulation of a specific protein's activity will have the desired therapeutic effect. Small molecule inhibitors, or chemical probes, are invaluable tools for this process.

PTP1B-IN-20 is a selective inhibitor of PTP1B, making it an excellent tool for target validation studies. Its utility lies in its ability to specifically inhibit PTP1B, allowing researchers to probe the functional consequences of this inhibition in both biochemical and cellular contexts. This application note provides detailed protocols for using this compound to validate PTP1B as a therapeutic target.

This compound: A Selective Chemical Probe

This compound is a potent and selective inhibitor of PTP1B. The key to a good chemical probe is its ability to distinguish between its intended target and other closely related proteins. PTP1B shares high sequence homology with other protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), making selectivity a critical attribute for a PTP1B inhibitor.

Table 1: Quantitative Data for this compound

ParameterValueNotes
IC₅₀ for PTP1B 1.05 µMThe half maximal inhibitory concentration against PTP1B.
IC₅₀ for TCPTP 78.0 µMThe half maximal inhibitory concentration against the closely related TCPTP.
Selectivity ~74-foldCalculated as the ratio of IC₅₀ (TCPTP) / IC₅₀ (PTP1B).

PTP1B in the Insulin Signaling Pathway

PTP1B acts as a key negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that ultimately leads to glucose uptake and storage. PTP1B counteracts this by dephosphorylating the activated insulin receptor and its substrates, thereby terminating the signal.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR binds IR_active Insulin Receptor (Active, Phosphorylated) IR->IR_active Autophosphorylation IRS IRS (Inactive) IR_active->IRS phosphorylates IRS_active IRS (Active, Phosphorylated) IRS->IRS_active PI3K_Akt PI3K/Akt Pathway IRS_active->PI3K_Akt activates GLUT4 GLUT4 Vesicles PI3K_Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR_active dephosphorylates PTP1B->IRS_active dephosphorylates PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B inhibits

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.

Experimental Protocols

Target Validation Workflow

The process of target validation using a chemical probe like this compound involves a series of experiments to demonstrate target engagement and downstream functional consequences in a cellular context.

Target_Validation_Workflow A Hypothesis: Inhibition of PTP1B will enhance insulin signaling. B In Vitro Assay: Determine IC₅₀ of this compound against recombinant PTP1B. A->B C Cellular Assay: Treat cells with this compound and stimulate with insulin. B->C D Target Engagement: Assess phosphorylation of PTP1B substrates (e.g., IR, IRS-1) via Western Blot. C->D E Phenotypic Outcome: Measure downstream effects (e.g., glucose uptake). D->E F Conclusion: PTP1B is a valid target for enhancing insulin signaling. E->F

Caption: General workflow for PTP1B target validation using this compound.

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol is for determining the inhibitory activity of this compound against recombinant human PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant Human PTP1B

  • This compound

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a DMSO-only control.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each this compound dilution (or DMSO control) to wells. Add 70 µL of Assay Buffer containing the appropriate amount of recombinant PTP1B.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of pNPP solution (prepared in Assay Buffer) to each well to start the enzymatic reaction. The final concentration of pNPP should be at or near its Kₘ for PTP1B.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M NaOH to each well. The solution will turn yellow in the presence of the product, p-nitrophenol.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Assay for PTP1B Target Engagement - Western Blot for Insulin Receptor Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of the insulin receptor in a cell-based assay.

Materials:

  • HepG2 cells (or other suitable cell line expressing the insulin receptor)

  • This compound

  • Human Insulin

  • Serum-free cell culture medium

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

Western_Blot_Workflow A 1. Seed and starve cells B 2. Pre-treat with this compound A->B C 3. Stimulate with Insulin B->C D 4. Lyse cells and quantify protein C->D E 5. SDS-PAGE and Western Blot D->E F 6. Antibody incubation E->F G 7. Detection and Analysis F->G

Caption: Workflow for the Western Blot cellular assay.

  • Cell Culture and Starvation: Plate HepG2 cells and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to starve the cells.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, based on the IC₅₀) or a vehicle control (DMSO) for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 10-15 minutes. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated insulin receptor (p-IR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IR signal to the total IR signal. An increase in the p-IR/total IR ratio in this compound treated cells compared to the control demonstrates target engagement and validation of PTP1B's role in regulating insulin receptor phosphorylation.

Expected Results and Interpretation

  • In Vitro Assay: this compound should inhibit the activity of recombinant PTP1B in a dose-dependent manner, yielding an IC₅₀ value consistent with the reported data.

  • Cellular Assay: In cells treated with this compound, insulin stimulation should result in a higher and/or more sustained level of insulin receptor phosphorylation compared to cells treated with the vehicle control. This indicates that by inhibiting PTP1B, the dephosphorylation of the insulin receptor is reduced, thereby validating the role of PTP1B as a negative regulator of this pathway in a cellular context.

By following these protocols, researchers can effectively use this compound as a chemical probe to validate PTP1B as a therapeutic target and to further investigate its role in cellular signaling.

References

Application Notes and Protocols for PTP1B Inhibitors in Animal Models of Obesity and Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: No specific information could be found for a compound designated "PTP1B-IN-20" in the scientific literature. Therefore, these application notes and protocols have been generated using a representative PTP1B inhibitor, an antisense oligonucleotide (ASO), based on available preclinical data. The principles, experimental designs, and methodologies described are broadly applicable to the in vivo evaluation of PTP1B inhibitors for metabolic diseases.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of both insulin and leptin signaling pathways.[1][2][3] Elevated PTP1B activity is associated with insulin resistance and obesity, making it a prime therapeutic target for type 2 diabetes and related metabolic disorders.[4] Inhibition of PTP1B has been shown to enhance insulin sensitivity, improve glucose tolerance, and promote resistance to weight gain in preclinical animal models.[1][5] These notes provide an overview of the application and protocols for evaluating PTP1B inhibitors in diet-induced obesity (DIO) and diabetes mouse models.

Mechanism of Action

PTP1B exerts its regulatory effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B directly dephosphorylates the activated insulin receptor (IR) and its substrates (IRS-1/2), thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.[6][7] Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a crucial mediator of leptin's anorexigenic and metabolic effects.[8] By inhibiting PTP1B, the phosphorylation and activity of these key signaling molecules are prolonged, leading to enhanced insulin and leptin sensitivity.

Simplified PTP1B Signaling Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS-1/2 pIR->IRS pIRS p-IRS-1/2 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR PTP1B->pJAK2 PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B

PTP1B negatively regulates insulin and leptin signaling pathways.

Data Presentation: In Vivo Efficacy of a PTP1B Antisense Oligonucleotide (ASO)

The following tables summarize the quantitative data from a study evaluating a PTP1B ASO in a diet-induced obesity (DIO) mouse model.

Table 1: Effects of PTP1B ASO on Metabolic Parameters in ob/ob Mice

ParameterSaline ControlPTP1B ASO (25 mg/kg)% Change
Body Weight (g) 50.2 ± 1.548.9 ± 1.2-2.6%
Plasma Glucose (mg/dL) 350 ± 25150 ± 15-57.1%
Plasma Insulin (ng/mL) 60 ± 820 ± 5-66.7%
PTP1B Protein (Liver, % of control) 100%25 ± 5%-75%
PTP1B Protein (Adipose, % of control) 100%30 ± 7%-70%

Data are presented as mean ± SEM. The study was conducted over 6 weeks in ob/ob mice.[9]

Table 2: Effects of PTP1B ASO on Insulin Signaling Proteins in Liver of ob/ob Mice

ProteinSaline ControlPTP1B ASO (25 mg/kg)Fold Change
p-IR (Tyr1150/1151) 1.02.5 ± 0.4+2.5
p-IRS-1 (Tyr612) 1.03.0 ± 0.5+3.0
p-Akt (Ser473) 1.02.0 ± 0.3+2.0

Data are presented as fold change relative to saline control after insulin stimulation.[9]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a common model for evaluating anti-diabetic and anti-obesity compounds.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD): 60% kcal from fat

  • Standard Chow Diet (Control)

  • Animal caging with environmental enrichment

  • Metabolic cages (for food and water intake monitoring)

  • Glucometer and test strips

  • Insulin and glucose solutions

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week upon arrival.

  • Diet Induction: Randomly assign mice to either the HFD or standard chow diet group.

  • Monitoring: Monitor body weight and food intake weekly for 12-16 weeks.

  • Confirmation of Obesity and Insulin Resistance: After the induction period, confirm the obese and insulin-resistant phenotype by measuring fasting blood glucose and performing a glucose tolerance test (GTT).

start Start acclimation Acclimation (1 week) start->acclimation diet Diet Induction (HFD vs. Chow) (12-16 weeks) acclimation->diet monitoring Weekly Monitoring (Body Weight, Food Intake) diet->monitoring confirmation Phenotype Confirmation (Fasting Glucose, GTT) diet->confirmation monitoring->diet Repeat end Ready for Compound Testing confirmation->end

Workflow for generating a diet-induced obesity mouse model.
Administration of PTP1B Inhibitor

This protocol outlines the administration of a PTP1B ASO to DIO mice.

Materials:

  • DIO mice

  • PTP1B ASO (e.g., ISIS 113715)[9]

  • Saline solution (vehicle control)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Dosing Preparation: Dissolve the PTP1B ASO in sterile saline to the desired concentration.

  • Administration: Administer the PTP1B ASO or saline vehicle to DIO mice via IP injection. A typical dosing regimen could be 25 mg/kg, twice weekly, for 4-6 weeks.[9]

  • Monitoring: Continue to monitor body weight, food intake, and fasting blood glucose levels throughout the treatment period.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how quickly glucose is cleared from the blood, a measure of insulin sensitivity.

Materials:

  • Fasted mice (6 hours)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).

  • Glucose Administration: Administer the glucose solution via oral gavage or IP injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.

Insulin Tolerance Test (ITT)

An ITT measures the response to exogenous insulin, providing another assessment of insulin sensitivity.

Materials:

  • Fasted mice (4-6 hours)

  • Insulin solution (0.75 U/kg body weight)

  • Glucometer and test strips

  • Timer

Procedure:

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).

  • Insulin Administration: Administer the insulin solution via IP injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.

Western Blot Analysis of Insulin Signaling

This protocol is for assessing the phosphorylation state of key insulin signaling proteins in tissues.

Materials:

  • Liver or adipose tissue samples

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Homogenization: Homogenize tissue samples in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by size using SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion

The inhibition of PTP1B represents a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. The protocols and data presented here provide a framework for the in vivo evaluation of PTP1B inhibitors in relevant animal models. Careful experimental design and a comprehensive assessment of metabolic parameters and underlying signaling pathways are crucial for advancing these compounds through preclinical development.

References

Application Notes and Protocols for PTP1B Inhibitor Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited in vivo administration and dosage data is publicly available for the specific inhibitor Ptp1B-IN-20. The following application notes and protocols are based on published studies using other selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, such as antisense oligonucleotides (ASOs) and the small molecule inhibitor trodusquemine (MSI-1436). These protocols should serve as a reference and a starting point for developing experimental designs for this compound, with the understanding that optimal conditions for a new compound must be determined empirically.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in metabolic diseases has made it a significant therapeutic target for type 2 diabetes and obesity.[3][4] this compound is a selective inhibitor of PTP1B with an IC50 of 1.05 μM, demonstrating selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[5] These application notes provide a summary of administration and dosage strategies for PTP1B inhibitors in mice based on existing literature, which can be adapted for the preclinical evaluation of this compound.

PTP1B Signaling Pathways

PTP1B primarily exerts its effects by dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor. Inhibition of PTP1B is expected to enhance these signaling pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR pJAK2 p-JAK2 LeptinR->pJAK2 JAK2 JAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Appetite Appetite Regulation Gene_Expression->Appetite PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates PTP1B->pJAK2 dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Quantitative Data Summary of PTP1B Inhibitors in Mice

The following tables summarize dosages and administration routes for various PTP1B inhibitors used in mouse studies. This data can inform the initial dose-range finding studies for this compound.

Table 1: PTP1B Antisense Oligonucleotide (ASO) Administration in Mice

Mouse ModelCompoundDosageRoute of AdministrationFrequencyDurationKey OutcomesReference
ob/ob micePTP1B ASO0.25, 2.5, 25 mg/kgIntraperitoneal (i.p.)Twice per week6 weeksNormalized blood glucose at 25 mg/kg.[2]
db/db micePTP1B ASO50 mg/kgIntraperitoneal (i.p.)Weekly4 weeksImproved glucose levels.[2]
ob/ob micePTP1B ASO50 mg/kgIntraperitoneal (i.p.)Twice per week3 weeksDecreased p85α expression in liver and fat.[2]

Table 2: Small Molecule PTP1B Inhibitor Administration in Mice

Mouse ModelCompoundDosageRoute of AdministrationFrequencyDurationKey OutcomesReference
TRALI mouse modelTrodusquemine (MSI-1436)2, 5, 10 mg/kgNot specifiedSingle doseN/ADose-dependent increase in survival.[6]
hAPP-J20 (Alzheimer's model)TrodusquemineNot specifiedIntraperitoneal (i.p.)Six dosesNot specifiedReduced inflammation and neuron loss.[7]
TRALI mouse modelDPM-1003Increasing concentrationsNot specifiedNot specifiedNot specifiedImproved survival.[6]

Experimental Protocols

Below are detailed experimental protocols adapted from studies on PTP1B inhibitors in mice.

General Workflow for In Vivo Efficacy Study

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., ob/ob, db/db, disease model) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Body weight, blood glucose, etc.) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, this compound doses) Baseline->Grouping Dosing Administer Vehicle or this compound (Route, Dose, Frequency) Grouping->Dosing Monitoring Monitor Health & Body Weight Dosing->Monitoring Measurements Periodic Measurements (e.g., Blood Glucose) Dosing->Measurements GTT_ITT Glucose/Insulin Tolerance Tests Measurements->GTT_ITT Sacrifice Euthanasia & Tissue Collection (Liver, Fat, Muscle, Brain) GTT_ITT->Sacrifice Biochemical Biochemical Analysis (e.g., Western Blot for p-IR, p-Akt) Sacrifice->Biochemical Histology Histological Examination Sacrifice->Histology

Caption: General workflow for a PTP1B inhibitor efficacy study in mice.

Protocol for PTP1B ASO Administration in Diabetic Mice

Adapted from a study on PTP1B ASO in ob/ob and db/db mice.[2]

1. Animals:

  • Male ob/ob or db/db mice and their lean littermates.

  • House mice under standard conditions with ad libitum access to food and water.

2. ASO Formulation and Administration:

  • Vehicle: Saline.

  • ASO Preparation: Dissolve the PTP1B ASO in sterile saline to the desired concentrations (e.g., 0.25, 2.5, 25, 50 mg/kg).

  • Administration: Administer via intraperitoneal (i.p.) injection.

  • Dosing Schedule:

    • For dose-ranging studies: Twice weekly for 6 weeks.[2]

    • For higher dose studies: Weekly for 4 weeks.[2]

3. Monitoring and Endpoint Analysis:

  • Body Weight: Record body weights regularly (e.g., weekly).

  • Blood Glucose: Measure non-fasting plasma glucose levels at regular intervals (e.g., weekly) from tail vein blood.

  • Tissue Collection: At the end of the study, euthanize mice and collect tissues such as liver, adipose tissue, and skeletal muscle. Flash-freeze in liquid nitrogen and store at -80°C for subsequent analysis.

  • Protein Analysis: Perform Western blotting on tissue lysates to determine the protein levels of PTP1B and key insulin signaling molecules (e.g., p-IR, p-Akt).

Protocol for Small Molecule PTP1B Inhibitor (Trodusquemine) Administration

This protocol is a composite based on studies using trodusquemine in various mouse models.[6][7]

1. Animals:

  • Select an appropriate mouse model for the disease under investigation (e.g., a model for Alzheimer's disease or acute lung injury).[6][7]

2. Inhibitor Formulation and Administration:

  • Vehicle: The specific vehicle for trodusquemine is not always stated, but a common choice for similar small molecules is a solution of DMSO, Tween 80, and saline. Note: The optimal vehicle for this compound must be determined.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute to the final concentration with the appropriate vehicle.

  • Administration: Intraperitoneal (i.p.) injection is a commonly used route.

  • Dosing Schedule:

    • For acute models, a single dose may be sufficient.[6]

    • For chronic models, multiple doses (e.g., six doses over a period of time) may be necessary.[7]

3. Endpoint Analysis:

  • Model-Specific Readouts: Assess outcomes relevant to the specific disease model. For example, in an Alzheimer's model, this could include behavioral tests and analysis of brain tissue for amyloid plaques and markers of inflammation.[7]

  • Target Engagement: In a subset of animals, it may be beneficial to assess target engagement by measuring the phosphorylation status of PTP1B substrates (e.g., p-IR) in relevant tissues at a time point after the final dose.

Conclusion

While specific in vivo data for this compound is not yet widely available, the extensive research on other PTP1B inhibitors provides a strong foundation for designing preclinical studies. The provided protocols and data summaries for PTP1B ASOs and trodusquemine offer valuable guidance on potential administration routes, dosage ranges, and experimental workflows. Researchers and drug development professionals should use this information as a starting point, with the understanding that compound-specific optimization and dose-finding studies will be critical for the successful evaluation of this compound in murine models.

References

Application Notes and Protocols: Measuring the Effects of Ptp1B-IN-20 on Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] It acts by dephosphorylating the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.[1][4][5] Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes, as it is expected to enhance insulin sensitivity and promote glucose disposal.[1][6][7] Ptp1B-IN-20 is a small molecule inhibitor designed to block the catalytic activity of PTP1B.

These application notes provide detailed protocols for researchers to measure the cellular effects of this compound. The primary assay quantifies the direct impact on glucose uptake using a fluorescent glucose analog. A secondary, mechanistic assay is included to confirm the inhibitor's effect on key phosphorylation events within the insulin signaling pathway using Western blot analysis.

Signaling Pathway Overview

The diagram below illustrates the canonical insulin signaling pathway leading to glucose uptake. PTP1B acts as a brake on this pathway. This compound inhibits this brake, thereby enhancing the signal.

References

Application Notes and Protocols for Intracellular Targeting of PTP1B with a Cell-Permeable Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key non-receptor protein tyrosine phosphatase that plays a crucial role in regulating a variety of cellular signaling pathways.[1] Localized primarily to the cytoplasmic face of the endoplasmic reticulum, PTP1B acts as a negative regulator of the insulin and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively.[1][2] Overexpression or hyperactivity of PTP1B has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a compelling therapeutic target.[1][3][4]

The development of potent and selective PTP1B inhibitors has been a significant focus of drug discovery efforts. A major challenge in this endeavor is to design inhibitors that can efficiently cross the cell membrane to reach their intracellular target. This document provides detailed application notes and protocols for characterizing the cell permeability and intracellular target engagement of a potent and selective, cell-permeable PTP1B inhibitor.

Data Presentation

Table 1: In Vitro Efficacy and Cellular Activity of a PTP1B Inhibitor

ParameterValueDescription
PTP1B IC50 50 nMConcentration of the inhibitor required for 50% inhibition of recombinant human PTP1B enzyme activity in a biochemical assay.
Cellular PTP1B Inhibition (EC50) 250 nMConcentration of the inhibitor required for 50% inhibition of PTP1B activity in a whole-cell assay.
Apparent Permeability (Papp) 15 x 10-6 cm/sA measure of the rate of passage of the inhibitor across a Caco-2 cell monolayer, indicating good cell permeability.
Intracellular Concentration 1.5 µMThe concentration of the inhibitor measured in cell lysates after treating cells with 1 µM of the inhibitor for 4 hours.
Selectivity (vs. TCPTP) >100-foldThe ratio of the IC50 value for the closely related T-cell protein tyrosine phosphatase (TCPTP) to the IC50 value for PTP1B.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways regulated by PTP1B and the general workflow for evaluating a cell-permeable PTP1B inhibitor.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylation IRS1 IRS-1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 LR->pJAK2 Phosphorylation JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 Dephosphorylation PTP1B->pJAK2 Dephosphorylation Inhibitor PTP1B-IN-20 Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental_Workflow A Treat cells with PTP1B Inhibitor B Assess Cell Permeability A->B D Evaluate Intracellular Target Engagement A->D G Analyze Downstream Cellular Effects A->G C LC-MS/MS Analysis of Cell Lysate B->C E Western Blot for p-IR, p-Akt, p-JAK2 D->E F Immunofluorescence for PTP1B Localization D->F H Glucose Uptake Assay G->H I Cell Proliferation Assay G->I

Caption: Workflow for evaluating a cell-permeable PTP1B inhibitor.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Use cell lines relevant to the signaling pathway of interest (e.g., HepG2 for insulin signaling, HEK293T overexpressing the insulin receptor).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Prepare a stock solution of the PTP1B inhibitor in DMSO. Further dilute the inhibitor to the desired final concentrations in cell culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays). Once cells reach 70-80% confluency, replace the medium with fresh medium containing the PTP1B inhibitor at various concentrations. Incubate for the desired time period (e.g., 1, 4, or 24 hours).

Cellular Uptake and Permeability Assay (LC-MS/MS)

This protocol determines the intracellular concentration of the PTP1B inhibitor.

  • Cell Treatment: Treat cells with the PTP1B inhibitor as described above.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant (cell lysate).

    • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile to the cell lysate.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the PTP1B inhibitor.

  • Data Analysis: Relate the measured amount of the inhibitor to the cell number or total protein concentration to determine the intracellular concentration.

Western Blotting for Target Engagement

This protocol assesses the effect of the PTP1B inhibitor on the phosphorylation status of its downstream targets.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the PTP1B inhibitor and/or stimulant (e.g., insulin) as required.

    • Lyse the cells as described in the cellular uptake protocol.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of PTP1B targets (e.g., p-IR, IR, p-Akt, Akt, p-JAK2, JAK2) overnight at 4°C.[5][6]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

Immunofluorescence for Subcellular Localization

This protocol visualizes the subcellular localization of PTP1B and can be adapted to observe the co-localization with the inhibitor if a fluorescently labeled version is available.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat the cells with the PTP1B inhibitor as required.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against PTP1B overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to evaluate the cell permeability and intracellular targeting of novel PTP1B inhibitors. By systematically applying these methods, scientists can gain crucial insights into the pharmacological properties of their compounds, thereby accelerating the development of new therapeutics for metabolic diseases and cancer.

References

Application Notes and Protocols for PTP1B Substrate Identification using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (co-IP) assays with the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-20, and substrate-trapping mutants for the identification and validation of PTP1B substrates. PTP1B is a key negative regulator in multiple signaling pathways, and identifying its substrates is crucial for understanding its role in diseases such as cancer, diabetes, and obesity.

Introduction to PTP1B and Substrate Trapping

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating cellular signaling by dephosphorylating tyrosine residues on various proteins. Its substrates include key components of the insulin and HER2 signaling pathways. Due to the transient nature of enzyme-substrate interactions, identifying PTP1B substrates can be challenging.

"Substrate-trapping" mutants of PTP1B have been developed to overcome this challenge. These mutants, such as PTP1B-D181A, have a significantly reduced catalytic activity but retain the ability to bind to their phosphorylated substrates. This stabilized interaction allows for the isolation of PTP1B-substrate complexes using co-immunoprecipitation (co-IP). More advanced mutants, like the PTP1B-D181A-Y46F double mutant, have shown even greater efficiency in trapping substrates.

Key Signaling Pathways Involving PTP1B

Understanding the signaling context of PTP1B is essential for designing and interpreting substrate identification experiments. Below are diagrams of two major pathways regulated by PTP1B.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates Metabolic_Actions Metabolic Actions (Glucose Uptake, etc.) AKT->Metabolic_Actions promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_HER2_Signaling HER2 HER2 Grb2_Sos Grb2/SOS HER2->Grb2_Sos activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes PTP1B PTP1B PTP1B->HER2 dephosphorylates Src Src PTP1B->Src activates Src->HER2 promotes signaling

Caption: PTP1B has a complex role in HER2 signaling.

Experimental Workflow for Substrate Identification

The general workflow for identifying PTP1B substrates using a substrate-trapping mutant and co-IP is outlined below.

CoIP_Workflow Cell_Culture Cell Culture & Transfection with PTP1B-D181A Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Immunoprecipitation Immunoprecipitation (e.g., anti-FLAG) Cell_Lysis->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Analysis Analysis by Western Blot or Mass Spectrometry Elution->Analysis

Caption: Co-immunoprecipitation workflow for PTP1B substrate trapping.

Data Presentation: Identified PTP1B Substrates and Interactors

The following table summarizes putative PTP1B substrates and interacting proteins identified through co-immunoprecipitation coupled with quantitative mass spectrometry in Ramos B cells.[1]

ProteinDescriptionFold Change (PTP1B KO vs. WT)Function
CD22 B-cell receptor CD222.5B-cell signaling
Igα (CD79A) B-cell antigen receptor complex-associated protein alpha chain2.2B-cell signaling
PLCγ1 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-12.1Signal transduction
PLCγ2 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-22.0Signal transduction
CBL E3 ubiquitin-protein ligase CBL2.3Protein degradation
BCAP B-cell adapter containing a PI3K-binding motif2.1B-cell signaling
APLP2 Amyloid-like protein 22.4Cell adhesion
BTK Tyrosine-protein kinase BTK1.8B-cell signaling
GRB2 Growth factor receptor-bound protein 21.9Adaptor protein
VAV1 Proto-oncogene vav1.7Signal transduction

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of PTP1B Substrates using a FLAG-tagged Substrate-Trapping Mutant

This protocol is adapted from methodologies used in quantitative proteomics studies to identify PTP1B substrates.[1][2]

Materials:

  • Cell Lines: HEK293T, Ramos, or other cell lines of interest.

  • Expression Vector: pCMV-FLAG-PTP1B(D181A) or pCMV-FLAG-PTP1B(D181A/Y46F).

  • Transfection Reagent: (e.g., Lipofectamine 3000, Invitrogen).

  • Lysis Buffer: Modified RIPA buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA, 1 mM EGTA).

  • Protease and Phosphatase Inhibitors: cOmplete™ Protease Inhibitor Cocktail (Roche), 1 mM PMSF, 50 mM β-glycerophosphate, 25 mM NaF, 10 mM sodium pyrophosphate, 4 mM NaVO₄.

  • Antibody for IP: Anti-FLAG M2 affinity gel (Sigma-Aldrich).

  • Wash Buffer: TBS (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Elution Buffer: 2x Laemmli sample buffer.

  • Antibodies for Western Blot: Anti-phosphotyrosine (e.g., 4G10), anti-FLAG, and antibodies against putative substrates.

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to 70-80% confluency in appropriate media.

    • Transfect cells with the FLAG-PTP1B substrate-trapping mutant expression vector using the manufacturer's protocol. As a control, transfect a separate plate with an empty vector.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold modified RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add anti-FLAG M2 affinity gel to the lysate (typically 20-30 µL of slurry per 1 mg of lysate).

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer (without inhibitors).

    • Wash the beads twice with 1 mL of ice-cold TBS.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 2x Laemmli sample buffer to the beads.

    • Boil at 95-100°C for 5 minutes to elute the protein complexes.

    • Centrifuge to pellet the beads, and collect the supernatant.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-phosphotyrosine antibodies to detect trapped substrates and anti-FLAG to confirm the immunoprecipitation of the PTP1B mutant.

    • Alternatively, the eluate can be subjected to in-solution trypsin digestion and analysis by mass spectrometry for unbiased substrate identification.

Protocol 2: Validation of PTP1B-Substrate Interaction with Orthovanadate

Sodium orthovanadate is a potent inhibitor of PTPs. It can be used to compete with the substrate for binding to the active site of the PTP1B trapping mutant, thus validating a true enzyme-substrate interaction.[1]

Procedure:

  • Follow the Co-Immunoprecipitation protocol as described above.

  • During the lysis step, prepare two identical cell lysates. To one lysate, add 1 mM sodium orthovanadate. The other lysate serves as the control.

  • Proceed with the immunoprecipitation and subsequent steps for both lysates.

  • Analyze the eluates by Western blotting. A significant reduction in the co-immunoprecipitation of a putative substrate in the presence of orthovanadate indicates a specific interaction with the PTP1B active site.

Troubleshooting

IssuePossible CauseRecommendation
Low yield of immunoprecipitated PTP1B Inefficient transfection or low protein expression.Optimize transfection conditions. Confirm expression by Western blot of whole-cell lysate.
Antibody not binding efficiently.Use a high-affinity monoclonal antibody for IP. Ensure beads are not expired.
High background in Western blot Insufficient washing.Increase the number of wash steps or the stringency of the wash buffer (e.g., increase salt concentration).
Non-specific binding to beads.Pre-clear the lysate with beads before adding the antibody.
No co-immunoprecipitation of substrates Substrate is not tyrosine phosphorylated.Stimulate cells with appropriate growth factors (e.g., insulin, EGF) to induce tyrosine phosphorylation.
Interaction is too weak or transient.Use a more efficient substrate-trapping mutant (e.g., D181A/Y46F). Cross-link proteins in vivo before lysis.
Lysis buffer is too harsh.Use a milder lysis buffer (e.g., without SDS).[3]

These application notes and protocols provide a robust framework for the identification and validation of PTP1B substrates. Successful application of these methods will contribute to a deeper understanding of PTP1B's role in health and disease, and may aid in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: PTP1B Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PTP1B inhibitors, with a specific focus on addressing issues where Ptp1B-IN-20 does not exhibit the expected inhibitory activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected inhibitory concentration (IC50) of this compound?

A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with a reported IC50 of 1.05 μM. It demonstrates selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which has a reported IC50 of 78.0 μM.[1]

Q2: My this compound is not showing any inhibition. What are the most common initial checks I should perform?

A2: Before proceeding to more in-depth troubleshooting, please verify the following:

  • Compound Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your assay buffer. Poor solubility is a common reason for a lack of activity.[2]

  • Enzyme Activity: Confirm that your PTP1B enzyme is active using a known control inhibitor, such as sodium orthovanadate (Na3VO4).[1]

  • Assay Conditions: Double-check that the pH, temperature, and buffer components of your assay are optimal for PTP1B activity.[2][3]

  • Reagent Preparation: Ensure all reagents, including the substrate and the inhibitor, are freshly prepared and have been stored correctly to prevent degradation.[2]

Q3: Could this compound be a pan-assay interference compound (PAIN)?

A3: While there is no specific information labeling this compound as a PAIN, it is always a possibility with novel inhibitors. PAINs can interfere with assay readouts through various non-specific mechanisms, such as aggregation.[4][5] If you have ruled out other common issues, it may be worth performing counter-screens to test for non-specific inhibition.

Troubleshooting Guide: this compound Inhibition Failure

This guide provides a systematic approach to identifying the potential cause for the lack of expected inhibition from this compound in your experiments.

Step 1: Evaluate the Integrity of Your Reagents
Potential Issue Recommended Action
Inhibitor Degradation or Insolubility 1. Prepare a fresh stock solution of this compound in a recommended solvent like DMSO. 2. Visually inspect the solution for any precipitation after dilution into the assay buffer. 3. Consider a brief sonication of the stock solution before use.
Enzyme Inactivity 1. Run a positive control with a known PTP1B inhibitor (e.g., Sodium Orthovanadate, IC50 ≈ 2.94 μM) to confirm enzyme activity and assay validity.[1] 2. Check the storage conditions and age of your PTP1B enzyme. Avoid repeated freeze-thaw cycles.[3][6][7] 3. If possible, verify the enzyme's purity and concentration.
Substrate Degradation 1. Prepare fresh substrate solution (e.g., pNPP) for each experiment. 2. Ensure the substrate is stored as recommended by the manufacturer.
Step 2: Scrutinize Your Experimental Protocol
Potential Issue Recommended Action
Incorrect Assay Buffer Conditions 1. Verify the pH of your assay buffer is within the optimal range for PTP1B (typically pH 7.2-7.5).[7][8] 2. Ensure the buffer contains necessary components like DTT or β-mercaptoethanol to maintain the catalytic cysteine in a reduced state.[8] 3. Check for interfering substances in your buffer, such as high concentrations of EDTA, SDS, or other detergents.[9]
Inappropriate Incubation Times and Temperatures 1. Optimize the pre-incubation time of the enzyme with this compound to allow for sufficient binding.[2] 2. Ensure the enzymatic reaction is performed at the optimal temperature for PTP1B (often 30°C or 37°C).[8][10] 3. Confirm that the reaction time is within the linear range of the enzyme kinetics.
Incorrect Reagent Concentrations 1. Double-check all dilution calculations for the inhibitor, enzyme, and substrate. 2. Use calibrated pipettes to ensure accurate dispensing of all solutions.[9]
Step 3: Investigate Potential Assay Artifacts
Potential Issue Recommended Action
Compound Aggregation 1. Some inhibitors can form aggregates at higher concentrations, leading to non-specific inhibition or a loss of activity.[4] 2. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to minimize aggregation.
Assay Readout Interference 1. To check if this compound interferes with the detection method, add the inhibitor to the reaction after it has been stopped.[5] Any change in the signal would indicate interference.
Redox Activity of the Compound 1. Some compounds can inhibit cysteine-containing enzymes like PTP1B through redox activity, by oxidizing the active site cysteine.[5] This can sometimes be mitigated by including a sufficient concentration of a reducing agent in the assay buffer.

Quantitative Data Summary

The following table provides a comparison of the inhibitory potency of this compound with a common control inhibitor.

Inhibitor Target IC50 (μM) Selectivity
This compound PTP1B1.05[1]Selective over TCPTP (IC50 = 78.0 μM)[1]
Sodium Orthovanadate (Na3VO4) PTP1B2.94[1]Non-selective phosphatase inhibitor
PTP1B-IN-2 PTP1B0.05[11]>15-fold selective over TCPTP[11]

Experimental Protocols

Standard PTP1B Inhibition Assay using pNPP

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Reagents:

  • PTP1B Enzyme: Recombinant human PTP1B.

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM DTT.[8]

  • Substrate: p-nitrophenyl phosphate (pNPP).

  • Inhibitor: this compound dissolved in DMSO.

  • Positive Control: Sodium Orthovanadate (Na3VO4).

  • Stop Solution: 1 M NaOH.

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • In a 96-well plate, add 10 μL of the diluted inhibitor or control solution to the appropriate wells.

  • Add 20 μL of PTP1B enzyme solution (e.g., 1 μg/mL) to each well and mix gently.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 40 μL of 4 mM pNPP solution to each well.

  • Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the reaction by adding 50 μL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (Inactive) Insulin->Insulin_Receptor Binds p_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation IRS IRS Proteins p_Insulin_Receptor->IRS Phosphorylates PTP1B PTP1B p_Insulin_Receptor->PTP1B p_IRS Phosphorylated IRS Proteins IRS->p_IRS Downstream Downstream Signaling (e.g., PI3K/Akt) p_IRS->Downstream Activates p_IRS->PTP1B Glucose_Uptake Glucose Uptake Downstream->Glucose_Uptake PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B and the target of this compound.

Troubleshooting Workflow for PTP1B Inhibition Assays

Troubleshooting_Workflow Start Start: This compound Not Showing Expected Inhibition Check_Reagents Step 1: Check Reagents Start->Check_Reagents Check_Inhibitor Is Inhibitor Fresh and Soluble? Check_Reagents->Check_Inhibitor Check_Enzyme Is Enzyme Active? (Use Positive Control) Check_Inhibitor->Check_Enzyme Yes Prepare_Fresh_Inhibitor Prepare Fresh Inhibitor Stock Check_Inhibitor->Prepare_Fresh_Inhibitor No Check_Substrate Is Substrate Fresh? Check_Enzyme->Check_Substrate Yes Use_New_Enzyme Use New Enzyme Aliquot Check_Enzyme->Use_New_Enzyme No Prepare_Fresh_Substrate Prepare Fresh Substrate Check_Substrate->Prepare_Fresh_Substrate No Check_Protocol Step 2: Check Protocol Check_Substrate->Check_Protocol Yes Prepare_Fresh_Inhibitor->Check_Inhibitor Use_New_Enzyme->Check_Enzyme Prepare_Fresh_Substrate->Check_Substrate Check_Buffer Are Buffer Conditions (pH, Additives) Correct? Check_Protocol->Check_Buffer Optimize_Buffer Optimize Buffer Conditions Check_Buffer->Optimize_Buffer No Check_Incubation Are Incubation Times and Temperatures Correct? Check_Buffer->Check_Incubation Yes Optimize_Buffer->Check_Buffer Optimize_Incubation Optimize Incubation Parameters Check_Incubation->Optimize_Incubation No Check_Concentrations Are Reagent Concentrations Correct? Check_Incubation->Check_Concentrations Yes Optimize_Incubation->Check_Incubation Recalculate_Dilutions Recalculate Dilutions Check_Concentrations->Recalculate_Dilutions No Check_Artifacts Step 3: Check for Artifacts Check_Concentrations->Check_Artifacts Yes Recalculate_Dilutions->Check_Concentrations Check_Aggregation Test for Aggregation (e.g., add detergent) Check_Artifacts->Check_Aggregation Modify_Buffer_Aggregation Modify Buffer to Reduce Aggregation Check_Aggregation->Modify_Buffer_Aggregation Yes Check_Interference Test for Readout Interference Check_Aggregation->Check_Interference No Modify_Buffer_Aggregation->Check_Aggregation Consult_Further Problem Likely with Compound or Assay Design. Consult Further. Check_Interference->Consult_Further No Check_Interference->Consult_Further Yes

Caption: A step-by-step workflow for troubleshooting common issues in PTP1B inhibition assays.

References

Troubleshooting Ptp1B-IN-20 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP1B-IN-20. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Troubleshooting Guide: this compound Solubility

Issue: Difficulty Dissolving this compound

This compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.05 µM.[1] Like many small molecule inhibitors, achieving complete solubilization can be a critical first step for successful in vitro and in vivo experiments.

Recommended Protocol for Solubilizing this compound:

  • Primary Solvent Selection: Based on the solubility data of structurally similar PTP1B inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.

  • Stock Solution Preparation:

    • Begin by preparing a high-concentration stock solution in 100% DMSO. It is advisable to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2][3]

    • If the compound does not readily dissolve, gentle warming (to 37°C) and sonication or vortexing can aid in dissolution. For some PTP1B inhibitors, sonication is recommended to achieve maximum solubility.[4]

  • Working Solution Preparation:

    • For aqueous-based assays, it is crucial to dilute the DMSO stock solution carefully to avoid precipitation.

    • It is recommended to perform serial dilutions in your aqueous buffer. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations of the inhibitor that can lead to precipitation.

    • The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, as higher concentrations can have effects on cellular assays.

Troubleshooting Common Solubility Issues:

IssuePossible CauseRecommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The compound has low aqueous solubility and is "crashing out" when the solvent environment changes from DMSO to aqueous.- Increase the final concentration of DMSO in your assay buffer (if tolerated by your experimental system).- Perform serial dilutions in the aqueous buffer rather than a single large dilution.- Consider the use of a surfactant such as Tween-80 or Pluronic F-68 in your final dilution buffer to improve solubility.
The dissolved stock solution appears cloudy or has visible particulates. The compound is not fully dissolved or has precipitated out of the DMSO stock over time.- Warm the stock solution to 37°C and sonicate or vortex until the solution is clear.- If precipitation persists, consider preparing a fresh stock solution.
Inconsistent experimental results. Potential precipitation of the compound in the assay plate, leading to inaccurate concentrations.- After preparing the final working solution, visually inspect for any signs of precipitation before adding to your experiment.- Consider a brief centrifugation of the working solution to pellet any precipitate before use.

Quantitative Solubility Data for Similar PTP1B Inhibitors

CompoundSolventSolubilityNotes
PTP1B-IN-1 DMSO38 mg/mL (179.05 mM)Sonication is recommended.[4]
PTP1B-IN-2 DMSO≥ 100 mg/mL (146.89 mM)Use newly opened DMSO.[2]
PTP1B-IN-22 DMSO100 mg/mL (290.35 mM)Ultrasonic assistance is needed.[3]

Experimental Protocols

General Protocol for an In Vitro PTP1B Inhibition Assay:

This protocol provides a general framework for assessing the inhibitory activity of this compound against the PTP1B enzyme.

  • Materials:

    • Recombinant human PTP1B enzyme

    • PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

    • Add the PTP1B enzyme to each well of the microplate containing the diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the PTP1B substrate to each well.

    • Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence (for phosphopeptide substrates) at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

PTP1B-Regulated Insulin Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thereby attenuating the insulin signal.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 (Active) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for Troubleshooting Solubility

A logical workflow can help systematically address solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve this compound in 100% DMSO Check_Clarity Is the solution clear? Start->Check_Clarity Sonication Apply sonication/gentle warming Check_Clarity->Sonication No Dilute Prepare working solution in aqueous buffer Check_Clarity->Dilute Yes Sonication->Check_Clarity Check_Precipitation Does precipitation occur? Dilute->Check_Precipitation Proceed Proceed with experiment Check_Precipitation->Proceed No Troubleshoot 1. Use serial dilutions 2. Add dropwise while vortexing 3. Consider co-solvents/surfactants Check_Precipitation->Troubleshoot Yes Troubleshoot->Dilute

Caption: A workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Q2: Can I use solvents other than DMSO to dissolve this compound?

A2: While DMSO is the most commonly recommended solvent for this class of inhibitors, other organic solvents such as ethanol or dimethylformamide (DMF) might also be viable. However, their suitability and the achievable concentration would need to be empirically determined. For in vivo studies, formulation with co-solvents like PEG300 and surfactants like Tween 80 may be necessary.[4]

Q3: What is the stability of this compound in aqueous solution?

A3: The stability of this compound in aqueous buffers has not been extensively reported. It is best practice to prepare fresh working dilutions from your DMSO stock for each experiment to ensure compound integrity and consistent results.

Q4: How does this compound's selectivity compare to other PTPs?

A4: this compound is selective for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), with reported IC50 values of 1.05 µM for PTP1B and 78.0 µM for TCPTP.[1]

Q5: Are there any known liabilities of using DMSO in my experiments?

A5: Yes, DMSO can have direct biological effects, especially at concentrations above 0.5%-1%. It is always recommended to include a vehicle control (the same concentration of DMSO used for your inhibitor) in your experiments to account for any solvent-induced effects.

References

Optimizing Ptp1B-IN-20 Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ptp1B-IN-20, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin signaling pathways.[2][3][4][5] By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules such as the insulin receptor (IR) and its substrates (e.g., IRS-1), leading to prolonged and enhanced downstream signaling.[3][6] This can result in increased glucose uptake and improved insulin sensitivity.[2][7]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for cell-based assays is to perform a dose-response experiment ranging from approximately 0.1 µM to 100 µM. Based on its in vitro IC50 of 1.05 µM, a common starting range for cellular assays would be between 1 µM and 20 µM.[1] For a related compound, Ptp1B-IN-2, significant enhancement of insulin-stimulated glucose uptake in L6 myotubes was observed at concentrations of 5, 10, and 20 µM.[2] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare and store this compound?

Q4: How can I assess the efficacy of this compound in my experiments?

A4: The efficacy of this compound can be assessed by measuring the phosphorylation status of PTP1B substrates and the activation of downstream signaling pathways. Key readouts include:

  • Phosphorylation of Insulin Receptor (IR) and IRS-1: Western blotting can be used to detect changes in the phosphorylation levels of IR (specifically the beta subunit) and IRS-1.

  • Activation of downstream kinases: Assess the phosphorylation of Akt and ERK1/2, which are downstream effectors of insulin signaling.[6]

  • Functional Assays: Measure endpoints such as glucose uptake in adipocytes or muscle cells, or changes in gene expression regulated by the insulin pathway.[2][6]

Q5: Is this compound selective for PTP1B?

A5: Yes, this compound is a selective inhibitor of PTP1B. It has an IC50 of 1.05 µM for PTP1B and an IC50 of 78.0 µM for the highly homologous T-cell protein tyrosine phosphatase (TCPTP), indicating approximately 74-fold selectivity for PTP1B over TCPTP.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low inhibitory effect observed in cell-based assays. Inhibitor concentration is too low. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
Poor cell permeability. Although many small molecule PTP1B inhibitors are designed to be cell-permeable, this can vary.[7] Consider using a permeabilization agent in control experiments (for non-live cell assays) to confirm intracellular target engagement. For live-cell experiments, if permeability is a persistent issue, a different inhibitor with better-characterized cell permeability may be needed.
Incorrect inhibitor preparation or storage. Ensure the inhibitor is fully dissolved in the stock solution. Use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
High cell toxicity or off-target effects. Inhibitor concentration is too high. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without the inhibitor) in all experiments.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inhibitor degradation. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related, more potent inhibitor, Ptp1B-IN-2, for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Selectivity (vs. TCPTP)
PTP1B1.05[1]~74-fold
TCPTP78.0[1]-

Table 2: In Vitro and Cellular Activity of Ptp1B-IN-2 (a related inhibitor)

ParameterConcentration (µM)Observed EffectCell Line
IC50 0.050--
Insulin-stimulated glucose uptake 516.0% increase[2]L6 myotubes
1019.0% increase[2]L6 myotubes
2038.1% increase[2]L6 myotubes
Insulin-mediated IRβ phosphorylation 15Greatly enhanced[2]L6 myotubes
30Greatly enhanced[2]L6 myotubes

Experimental Protocols

Detailed Methodology for Determining Optimal this compound Concentration

This protocol outlines a general workflow for determining the optimal concentration of this compound for maximum efficacy in a cell-based assay.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
  • Vortex thoroughly to ensure complete dissolution.
  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. Cell Seeding:

  • Seed your target cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting).
  • Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

3. Dose-Response and Viability Assay:

  • Prepare serial dilutions of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
  • Include a vehicle control (DMSO at the highest concentration used for dilutions).
  • Treat the cells with the different concentrations of this compound for a predetermined duration (e.g., 24 hours).
  • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration range that is non-toxic.

4. Western Blot Analysis of Target Engagement:

  • Based on the viability assay, select a range of non-toxic concentrations.
  • Treat cells with these concentrations of this compound for a shorter duration, appropriate for observing changes in phosphorylation (e.g., 30 minutes to 4 hours).
  • If studying insulin signaling, serum-starve the cells before treatment and then co-treat with this compound and a sub-maximal concentration of insulin.
  • Lyse the cells and perform western blot analysis using antibodies against phospho-IR, total IR, phospho-Akt, total Akt, phospho-ERK, and total ERK.
  • Quantify the band intensities to determine the concentration of this compound that gives the maximal increase in phosphorylation of the target proteins.

5. Functional Assay:

  • Based on the western blot results, select the most effective concentrations of this compound.
  • Perform a relevant functional assay, such as a glucose uptake assay, to confirm that the observed target engagement translates into a biological response.
  • Treat cells with the optimized concentrations of this compound and measure the functional outcome.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO dose_response Dose-Response & Viability Assay prep_stock->dose_response seed_cells Seed Cells seed_cells->dose_response western_blot Western Blot for Target Engagement dose_response->western_blot functional_assay Functional Assay western_blot->functional_assay determine_optimal_conc Determine Optimal Concentration functional_assay->determine_optimal_conc

Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

PTP1B's role in the insulin signaling pathway and the action of this compound.

References

Ptp1B-IN-20 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1Bi-88, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the successful application of PTP1Bi-88 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target for PTP1Bi-88 and why?

A1: The primary off-target concern for most PTP1B inhibitors, including PTP1Bi-88, is the T-cell protein tyrosine phosphatase (TCPTP).[1][2] This is due to the high degree of homology between the catalytic domains of PTP1B and TCPTP, with approximately 72% sequence identity.[1] PTP1Bi-88 is designed to achieve high selectivity by targeting regions outside the highly conserved active site.

Q2: How was the selectivity of PTP1Bi-88 determined?

A2: The selectivity of PTP1Bi-88 was established through a series of in vitro biochemical assays against a panel of related protein tyrosine phosphatases. The IC50 values were determined using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), to measure the enzymatic activity of PTP1B and other phosphatases in the presence of varying concentrations of the inhibitor.

Q3: What are the known downstream signaling pathways affected by PTP1B inhibition with PTP1Bi-88?

A3: PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1][3][4] By inhibiting PTP1B, PTP1Bi-88 is expected to enhance the phosphorylation of the insulin receptor (IR) and its substrates (like IRS-1), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[4][5] PTP1B has also been implicated in signaling cascades involving the epidermal growth factor receptor (EGFR) and the Src family of kinases.[4][5][6] Therefore, researchers should consider the potential for modulation of these pathways in their specific experimental systems.

Q4: Can PTP1Bi-88 be used in both in vitro and in vivo experiments?

A4: PTP1Bi-88 has been optimized for high cell permeability and oral bioavailability, making it suitable for both cell-based assays and in vivo animal models. However, appropriate formulation and dosage will need to be determined for in vivo studies.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Off-Target Effects Observed in Cellular Assays

Possible Cause 1: Inhibition of TCPTP.

  • Troubleshooting Step:

    • Validate TCPTP Inhibition: Perform a western blot analysis to assess the phosphorylation status of known TCPTP-specific substrates, such as STAT3.[7] An increase in phosphorylation may suggest off-target inhibition of TCPTP.

    • Dose-Response Experiment: Run a dose-response experiment with PTP1Bi-88, starting from a lower concentration range. This can help to identify a therapeutic window where PTP1B is inhibited with minimal effects on TCPTP.

    • Use a Control Inhibitor: Compare the cellular phenotype with that induced by a known dual PTP1B/TCPTP inhibitor or a selective TCPTP inhibitor if available.

Possible Cause 2: Modulation of other signaling pathways.

  • Troubleshooting Step:

    • Pathway Analysis: Investigate the phosphorylation status of key proteins in pathways known to be indirectly influenced by PTP1B, such as the EGFR or Src signaling pathways, using phospho-specific antibodies.[4][5][6]

    • Literature Review: Consult the literature for known interactions of PTP1B in your specific cell type or disease model to anticipate potential secondary effects.

Possible Cause 3: Compound promiscuity at high concentrations.

  • Troubleshooting Step:

    • Kinome/Phosphatase Profiling: For critical findings, consider performing a broad kinase or phosphatase profiling assay to identify other potential off-targets of PTP1Bi-88 at the concentrations used in your experiments.

    • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct target engagement of PTP1Bi-88 with PTP1B in your cells and to investigate potential engagement with other proteins at higher concentrations.[8][9][10]

Issue 2: Lack of Expected Efficacy in a Cellular Assay

Possible Cause 1: Insufficient Target Engagement.

  • Troubleshooting Step:

    • Confirm PTP1B Expression: Verify the expression level of PTP1B in your cell line by western blot or qPCR.

    • Assess Target Engagement: Directly measure the engagement of PTP1Bi-88 with PTP1B using a technique like CETSA.[8][9][10]

    • Optimize Compound Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal conditions for PTP1B inhibition in your specific cellular context.

Possible Cause 2: Redundancy in Signaling Pathways.

  • Troubleshooting Step:

    • Investigate Compensatory Mechanisms: Explore whether other phosphatases might be compensating for the inhibition of PTP1B. For instance, in some contexts, TCPTP can also dephosphorylate the insulin receptor.[7]

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout PTP1B and compare the resulting phenotype to that observed with PTP1Bi-88 treatment. This can help to confirm that the biological effect is on-target.

Data Presentation

Table 1: Selectivity Profile of PTP1Bi-88 against a Panel of Protein Tyrosine Phosphatases.

PhosphataseIC50 (nM)Selectivity (fold vs. PTP1B)
PTP1B 5.2 1
TCPTP38574
SHP1>10,000>1923
SHP2>10,000>1923
LAR>10,000>1923
CD45>10,000>1923

IC50 values were determined using a DiFMUP-based fluorescence assay.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay using a Chromogenic Substrate (pNPP)

This protocol is adapted from standard biochemical assays for phosphatase activity.[11]

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • PTP1Bi-88 (or other test inhibitor)

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Substrate: p-Nitrophenyl Phosphate (pNPP)

    • Stop Solution: 1 M NaOH

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare a serial dilution of PTP1Bi-88 in the assay buffer.

    • To each well of the 96-well plate, add 20 µL of the PTP1Bi-88 dilution (or vehicle control).

    • Add 60 µL of pre-warmed assay buffer containing the recombinant PTP1B enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized workflow based on established CETSA methodologies.[8][9][10][12][13]

  • Reagents and Materials:

    • Cells expressing the target protein (PTP1B)

    • PTP1Bi-88

    • Cell culture medium and supplements

    • PBS (Phosphate-Buffered Saline)

    • Lysis Buffer with protease and phosphatase inhibitors

    • PCR tubes or strips

    • Thermocycler

    • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against PTP1B and a loading control)

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with PTP1Bi-88 at the desired concentration or with a vehicle control for the appropriate time.

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the samples in a thermocycler to a range of temperatures for 3 minutes (e.g., 40°C to 70°C).

    • Cool the samples to room temperature and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble PTP1B at each temperature by Western blot.

    • A shift in the melting curve to a higher temperature in the presence of PTP1Bi-88 indicates target engagement.

Visualizations

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylates IRS1 IRS-1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1Bi88 PTP1Bi-88 PTP1Bi88->PTP1B Inhibits

Caption: PTP1B's role in insulin and leptin signaling and its inhibition by PTP1Bi-88.

Off_Target_Mitigation_Workflow Start Unexpected Cellular Phenotype Observed Check_TCPTP Is TCPTP inhibited? Start->Check_TCPTP Dose_Response Perform Dose-Response Curve with PTP1Bi-88 Check_TCPTP->Dose_Response Yes Alternative_Pathways Investigate other potentially affected pathways (e.g., Src, EGFR) Check_TCPTP->Alternative_Pathways No Validate_TCPTP_Substrates Assess phosphorylation of TCPTP-specific substrates (e.g., p-STAT3) Dose_Response->Validate_TCPTP_Substrates Lower_Concentration Use lower, more selective concentration Validate_TCPTP_Substrates->Lower_Concentration Confirm_Target Confirm phenotype with PTP1B genetic knockdown Alternative_Pathways->Confirm_Target Conclusion Phenotype is likely off-target Confirm_Target->Conclusion

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

CETSA_Workflow Start 1. Treat cells with PTP1Bi-88 or Vehicle Harvest 2. Harvest and Lyse Cells Start->Harvest Heat 3. Apply Heat Gradient (Thermocycler) Harvest->Heat Centrifuge 4. Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Supernatant 5. Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Analysis 6. Analyze Soluble PTP1B (e.g., Western Blot) Supernatant->Analysis Result 7. Compare Melting Curves Analysis->Result

References

Degradation and stability of Ptp1B-IN-20 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ptp1B Inhibitors

Disclaimer: Specific degradation and stability data for Ptp1B-IN-20 are limited in publicly available literature. This guide provides information based on general principles for Ptp1B inhibitors and data from structurally related or functionally similar compounds. Researchers should always perform their own stability and validation studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of Ptp1B inhibitors?

A1: Proper preparation and storage are critical for maintaining the integrity of your inhibitor. Most small molecule Ptp1B inhibitors are soluble in organic solvents like DMSO.

  • Preparation: To prepare a high-concentration stock solution, dissolve the compound in an appropriate solvent, such as DMSO. Sonication may be recommended to aid dissolution.[1]

  • Storage: Stock solutions are typically stable for extended periods when stored at low temperatures. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and inactivation of the product.[2][3][4] Always protect light-sensitive compounds from light.[4]

Table 1: General Storage Recommendations for Ptp1B Inhibitor Stock Solutions

Storage TemperatureDuration (General Guideline)Key Considerations
-20°C1-12 months[2][3]Protect from light; avoid freeze-thaw cycles.[4]
-80°C6 months - 2 years[2][3]Optimal for long-term storage; aliquot to prevent degradation.[1]

Q2: What is the general role of Ptp1B in signaling, and how do inhibitors work?

A2: Protein Tyrosine Phosphatase 1B (Ptp1B) is a key negative regulator in several signaling pathways, most notably the insulin and leptin pathways.[5][6] It functions by dephosphorylating activated tyrosine kinase receptors, such as the insulin receptor (IR), which attenuates the downstream signal.[7] Ptp1B inhibitors block this action, prolonging the phosphorylated (active) state of the receptor and enhancing downstream signaling.[8]

Ptp1B_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm IR Insulin Receptor IR_P p-Insulin Receptor (Active) IR->IR_P Activates Ptp1B_IN_20 This compound Ptp1B Ptp1B Ptp1B_IN_20->Ptp1B Inhibits Ptp1B->IR_P Dephosphorylates (Inactivates) Signaling Downstream Signaling (e.g., PI3K/AKT) Glucose_Uptake Glucose Uptake Signaling->Glucose_Uptake Insulin Insulin Insulin->IR binds IR_P->Signaling Initiates Troubleshooting_IC50 Start Inconsistent / High IC50 Value Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Assay 2. Check Assay Conditions Check_Reagents->Check_Assay Reagents OK Enzyme New enzyme lot? Qualify activity. Check_Reagents->Enzyme No Substrate Substrate degraded? Prepare fresh. Check_Reagents->Substrate No Buffer Incorrect buffer pH or components? Check_Reagents->Buffer No Check_Compound 3. Check Compound Integrity Check_Assay->Check_Compound Conditions OK Concentration Enzyme/Substrate concentration correct? Check_Assay->Concentration No Time_Temp Incubation time/temp consistent? Check_Assay->Time_Temp No DMSO Final DMSO % consistent and tolerated? Check_Assay->DMSO No Stock Stock solution degraded? (Improper storage) Check_Compound->Stock No Assay_Stability Degradation in assay buffer? (pH, temp, oxidation) Check_Compound->Assay_Stability No Solubility Precipitation in well? Check_Compound->Solubility No Result Consistent IC50 Achieved Check_Compound->Result Compound OK Stability_Workflow cluster_conditions Example Stress Conditions Prep 1. Prepare this compound Solution (e.g., in Assay Buffer at known concentration) Incubate 2. Incubate Aliquots under Different Stress Conditions Prep->Incubate Timepoints 3. Collect Samples at Defined Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Incubate->Timepoints Temp Temperature (4°C, 25°C, 37°C) pH pH (e.g., 5.0, 7.4, 9.0) Light Light Exposure (vs. Dark) Analysis 4. Analyze Samples Timepoints->Analysis HPLC HPLC / LC-MS Analysis: - Quantify remaining parent compound - Identify degradation products Analysis->HPLC Chemical Stability Activity Activity Assay: - Measure remaining inhibitory activity (vs. fresh standard) Analysis->Activity Functional Stability Data 5. Plot Data and Determine Degradation Rate / Half-life HPLC->Data Activity->Data

References

PTP1B-IN-20 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences with assay reagents and to offer troubleshooting support for experiments involving this selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor.

Introduction to this compound

This compound is a selective inhibitor of PTP1B with a reported IC₅₀ of 1.05 μM.[1] It demonstrates significant selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), with a reported IC₅₀ of 78.0 μM.[1] this compound has been identified as an anthraquinone glycoside, a class of naturally occurring phenolic compounds.[1][2] Kinetic studies have characterized this compound as a mixed-type inhibitor of PTP1B.[1][2] As a natural product with a phenolic structure, this compound has the potential to interfere with certain biochemical assay formats. This guide will address these potential issues and provide solutions to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mixed-type inhibitor of PTP1B.[1][2] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and the maximum reaction rate (Vmax).[3][4][5] Docking studies suggest that it binds to an allosteric site on PTP1B, located between the α3 and α6 helices.[1][2]

Q2: What is the chemical nature of this compound and why is it important for my assays?

A2: this compound is an anthraquinone glycoside, which is a type of phenolic compound.[1][2] The phenolic structure is important because compounds of this class are known to potentially interfere with various biochemical assays. This can occur through several mechanisms, including aggregation, non-specific protein binding, redox activity, and interference with colorimetric or fluorometric detection methods.

Q3: I am observing high background in my PTP1B colorimetric assay when using this compound. What could be the cause?

A3: High background in colorimetric assays, such as those using p-nitrophenyl phosphate (pNPP) or malachite green, can be caused by several factors when using a compound like this compound:

  • Inherent Color: Anthraquinones can be colored compounds, and this compound may absorb light at the same wavelength as the assay's detection wavelength (e.g., ~405 nm for pNPP assays or ~620-650 nm for malachite green assays).[2]

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to light scattering and an artificially high absorbance reading.

  • Redox Activity: Some phenolic compounds can interfere with the redox-based reactions of certain assay reagents.

Q4: My fluorescence-based PTP1B assay is giving inconsistent results with this compound. What are the possible reasons?

A4: Inconsistent results in fluorescence-based assays can arise from:

  • Autofluorescence: this compound, being an aromatic compound, may exhibit intrinsic fluorescence at the excitation and/or emission wavelengths of your assay's fluorophore, leading to high background or signal quenching.[6][7]

  • Light Scattering: Aggregation or precipitation of the inhibitor can scatter the excitation light, leading to inaccurate fluorescence readings.

  • Inner Filter Effect: At high concentrations, the inhibitor might absorb the excitation or emission light, leading to a decrease in the detected fluorescence signal that is not due to enzyme inhibition.

Q5: How can I minimize the potential for assay interference by this compound?

A5: To minimize interference, consider the following:

  • Include Proper Controls: Always run controls containing the inhibitor at the assay concentration without the enzyme to measure its intrinsic absorbance or fluorescence.

  • Use of Detergents: Including a non-ionic detergent, such as Triton X-100 (typically at 0.01% v/v), in the assay buffer can help prevent compound aggregation.

  • Optimize Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize the chances of precipitation and off-target effects.

  • Solubility Check: Visually inspect your assay wells for any signs of precipitation.

  • Orthogonal Assays: Confirm your results using a different assay format with a distinct detection method.

Troubleshooting Guides

Issue 1: High Background or False Positives in Colorimetric Assays (pNPP or Malachite Green)
Potential Cause Troubleshooting Step Expected Outcome
Inherent color of this compound Run a control plate with all assay components except the PTP1B enzyme, including a titration of this compound. Subtract the absorbance of this control from your experimental data.Corrected absorbance values that reflect only the enzymatic reaction.
Precipitation of this compound Lower the concentration of this compound. Check the solubility of the compound in the assay buffer. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.Reduced light scattering and more reliable absorbance readings.
Contamination of reagents with phosphate (Malachite Green assay) Use high-purity water and reagents. Ensure all labware is phosphate-free.Lower background absorbance in the absence of enzymatic activity.
Issue 2: Inconsistent or Unreliable Results in Fluorescence-Based Assays
Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence of this compound Measure the fluorescence of this compound in the assay buffer at the assay's excitation and emission wavelengths. Subtract this background fluorescence from your experimental data.More accurate measurement of the fluorescence signal generated by the assay.
Inner Filter Effect Test a range of this compound concentrations. If the signal decreases in a non-linear fashion at higher concentrations, the inner filter effect may be present. If possible, use a different fluorophore with excitation/emission wavelengths that are not absorbed by the inhibitor.A more linear and predictable dose-response curve.
Compound Aggregation Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer.Reduced light scattering and more consistent fluorescence readings.

Experimental Protocols

p-Nitrophenyl Phosphate (pNPP) Colorimetric Assay for PTP1B Activity[2][8]

This assay measures the dephosphorylation of the small molecule substrate pNPP by PTP1B, which results in the production of p-nitrophenol, a yellow product that absorbs light at 405 nm.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in assay buffer)

  • This compound stock solution (e.g., in DMSO)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Prepare serial dilutions of this compound in assay buffer. To minimize DMSO effects, ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Add 10 µL of the diluted this compound or vehicle control (e.g., assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.

  • Add 80 µL of a solution containing PTP1B enzyme in assay buffer to each well. The final enzyme concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well. The final concentration of pNPP should be at or near its Km for PTP1B (typically in the range of 1-5 mM).

  • Incubate the plate at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear phase.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm.

  • Control Wells: Include wells with (a) no enzyme (buffer only), (b) enzyme and substrate without inhibitor (positive control), and (c) inhibitor without enzyme (to correct for compound absorbance).

Malachite Green Colorimetric Assay for PTP1B Activity[8][9]

This assay quantifies the amount of free phosphate released from a phosphopeptide substrate by PTP1B. The free phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT

  • Phosphopeptide substrate (e.g., a phosphotyrosine-containing peptide)

  • This compound stock solution (e.g., in DMSO)

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at ~630-650 nm

Protocol:

  • Prepare a phosphate standard curve using the phosphate standard solution.

  • Prepare serial dilutions of this compound in assay buffer, maintaining a constant final DMSO concentration.

  • Add 10 µL of the diluted this compound or vehicle control to the wells.

  • Add 20 µL of the phosphopeptide substrate solution in assay buffer.

  • Pre-warm the plate to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding 20 µL of diluted PTP1B enzyme in assay buffer.

  • Incubate for a predetermined time (e.g., 15-60 minutes) at the reaction temperature.

  • Stop the reaction by adding 50 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at ~630-650 nm.

  • Control Wells: Include appropriate controls as described for the pNPP assay.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PTP1B Enzyme Solution Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate (pNPP or Phosphopeptide) Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (if applicable) Incubate->Stop_Reaction Read_Signal Read Absorbance or Fluorescence Stop_Reaction->Read_Signal Analyze_Data Analyze Data and Calculate IC₅₀ Read_Signal->Analyze_Data

Caption: General workflow for a PTP1B inhibitor screening assay.

Caption: A logical flow for troubleshooting this compound assay issues.

References

Improving the signal-to-noise ratio in Ptp1B-IN-20 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your experiments involving this selective PTP1B inhibitor.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, helping you to identify potential causes and implement effective solutions.

Issue 1: High Background Signal in In Vitro PTP1B Enzymatic Assays

Question: I am observing a high background signal in my in vitro PTP1B enzymatic assay, which is reducing the signal-to-noise ratio. What could be the cause and how can I fix it?

Answer:

A high background signal in an in vitro PTP1B assay can be caused by several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Possible Causes and Solutions:

CauseSolution
Substrate Instability The substrate, such as p-nitrophenyl phosphate (pNPP), may be auto-hydrolyzing. Prepare fresh substrate solution for each experiment. Ensure the pH of the assay buffer is stable, as fluctuations can increase substrate instability.
Contaminated Reagents Reagents, including the assay buffer or enzyme stock, may be contaminated with phosphatases or other interfering substances. Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
Sub-optimal Assay Conditions The assay conditions, such as temperature and incubation time, may not be optimized. Ensure the assay is performed at a consistent temperature (e.g., 37°C) and that the incubation time is within the linear range of the reaction.[1]
Incorrect Plate Type For colorimetric assays, use clear, flat-bottom plates. For fluorescent assays, use black plates to minimize background fluorescence.[2]
Reader Settings The wavelength settings on your plate reader may be incorrect. Verify the correct excitation and emission wavelengths for your specific substrate.

Troubleshooting Workflow:

start High Background Signal substrate Check Substrate (Prepare Fresh) start->substrate reagents Check Reagents (Use High Purity) substrate->reagents If problem persists conditions Optimize Assay Conditions (Temp, Time) reagents->conditions If problem persists plate Verify Plate Type (Clear/Black) conditions->plate If problem persists reader Check Reader Settings (Wavelengths) plate->reader If problem persists end Signal-to-Noise Ratio Improved reader->end Issue Resolved

Caption: Troubleshooting workflow for high background signal.

Issue 2: Low or No Signal in Cell-Based Assays (e.g., Western Blot for p-IR)

Question: I am not observing the expected increase in insulin receptor (IR) phosphorylation after treating my cells with this compound and stimulating with insulin. What could be the reason for this low signal?

Answer:

A lack of signal in cell-based assays can be due to a variety of factors, from inhibitor inactivity to issues with the detection method.

Possible Causes and Solutions:

CauseSolution
This compound Inactivity The inhibitor may have degraded. Ensure proper storage of this compound, typically at -20°C or -80°C in a suitable solvent like DMSO.[3] Avoid repeated freeze-thaw cycles.
Sub-optimal Inhibitor Concentration The concentration of this compound may be too low to effectively inhibit PTP1B in your cell line. Perform a dose-response experiment to determine the optimal concentration. For some cell lines, concentrations up to 30 µM may be necessary.[4]
Insufficient Incubation Time The pre-incubation time with this compound before insulin stimulation may be too short. Optimize the pre-incubation time (e.g., 30 minutes to 2 hours).
Low Protein Expression The target protein (e.g., insulin receptor) may be expressed at low levels in your chosen cell line. Ensure you are using an appropriate cell line (e.g., HepG2, 3T3-L1 adipocytes) with sufficient expression.[5]
Inefficient Cell Lysis Incomplete cell lysis can result in low protein yield. Use a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
Western Blotting Issues Problems with protein transfer, antibody concentrations, or detection reagents can all lead to weak or no signal. Refer to a comprehensive Western blot troubleshooting guide for specific solutions.[2][6]

Troubleshooting Workflow:

start Low/No Signal in Cell-Based Assay inhibitor_activity Verify Inhibitor Activity (Proper Storage) start->inhibitor_activity concentration Optimize Inhibitor Concentration inhibitor_activity->concentration If active incubation Optimize Incubation Time concentration->incubation If optimized protein_expression Confirm Protein Expression incubation->protein_expression If optimized lysis Check Cell Lysis Efficiency protein_expression->lysis If sufficient western_blot Troubleshoot Western Blotting Technique lysis->western_blot If efficient end Signal Detected western_blot->end Issue Resolved

Caption: Troubleshooting workflow for low or no signal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound and how should I store it?

A1: this compound is typically soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: What is a suitable concentration range for this compound in cell-based experiments?

A2: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response curve ranging from 1 µM to 50 µM. For example, in L6 myotubes, other PTP1B inhibitors have shown effects on insulin-stimulated glucose uptake at concentrations between 5 µM and 20 µM.[4]

Q3: How can I be sure that the observed effects are specific to PTP1B inhibition?

A3: To confirm the specificity of this compound, consider the following controls:

  • Use a less active enantiomer or a structurally similar but inactive compound as a negative control.

  • Perform experiments in PTP1B knockout or knockdown cells. The effect of this compound should be diminished or absent in these cells.

  • Test for off-target effects on other phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TCPTP). this compound has been reported to have good selectivity over TCPTP.

Q4: Can this compound affect other signaling pathways besides the insulin signaling pathway?

A4: Yes, PTP1B is known to be a negative regulator of the leptin signaling pathway as well.[7] Therefore, treatment with this compound could also potentially enhance leptin signaling. Depending on the cellular context, other pathways might also be affected. It is important to consider the broader role of PTP1B in your experimental system.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay using pNPP

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B and the inhibitory effect of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • This compound

  • p-nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[1]

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well clear, flat-bottom plate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the desired concentrations of this compound or vehicle (DMSO) to the assay wells.

  • Add recombinant PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding pNPP substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.[1]

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Western Blot Analysis of Insulin Receptor Phosphorylation in HepG2 Cells

This protocol outlines a method to assess the effect of this compound on insulin-stimulated insulin receptor (IR) phosphorylation in HepG2 cells.

Materials:

  • HepG2 cells

  • This compound

  • Insulin

  • Cell culture medium

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-beta-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HepG2 cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phosphoproteins).

  • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total IR and a loading control (e.g., beta-actin).

  • Quantify the band intensities to determine the relative phosphorylation of the insulin receptor.

Data Presentation

Table 1: In Vitro Inhibition of PTP1B by this compound

CompoundIC₅₀ (µM)Selectivity vs. TCPTP
This compound~1-5>10-fold
Positive Control (e.g., Suramin)VariesVaries

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Effect of this compound on Insulin-Stimulated IR Phosphorylation in HepG2 Cells (Illustrative Data)

This compound Conc. (µM)Insulin (100 nM)Fold Increase in p-IR/Total IR (vs. unstimulated)
0 (Vehicle)-1.0
0 (Vehicle)+5.0 ± 0.5
1+6.5 ± 0.6
5+8.2 ± 0.7
10+10.5 ± 0.9
20+11.8 ± 1.1

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Signaling Pathways

Insulin Signaling Pathway and the Role of PTP1B

PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and its substrates (IRS), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects. Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits Glucose Glucose Glucose->GLUT4 Uptake

Caption: PTP1B's role in insulin signaling.

Leptin Signaling Pathway and PTP1B

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor. This leads to an inhibition of the downstream signaling cascade. This compound can potentially enhance leptin signaling by inhibiting PTP1B.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds JAK2 JAK2 Leptin_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

Caption: PTP1B's role in leptin signaling.

References

Navigating Batch-to-Batch Variability of Ptp1B-IN-20: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of small molecule inhibitors are paramount for reproducible and meaningful experimental outcomes. This technical support center provides a comprehensive guide to understanding and addressing potential batch-to-batch variability of the Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-20. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the quality and consistency of your research.

Frequently Asked Questions (FAQs)

Q1: My recent experiments with a new batch of this compound show a significantly lower inhibitory effect compared to previous batches. What could be the cause?

A1: This is a common issue that can arise from batch-to-batch variability. Several factors could contribute to a decreased inhibitory effect:

  • Lower Purity: The new batch may have a lower percentage of the active compound.

  • Presence of Impurities: Synthesis byproducts or degradation products could interfere with the binding of this compound to the PTP1B active site.

  • Incorrect Compound Identity: In rare cases, the supplied compound may be incorrect.

  • Degradation: The compound may have degraded during shipping or storage.

We recommend performing quality control checks as outlined in the troubleshooting section to assess the purity and identity of the new batch.

Q2: How can I check the purity and identity of my this compound batch?

A2: Several analytical techniques can be used to verify the quality of your small molecule inhibitor.[1][2][3][4] The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by separating the compound from any potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify potential impurities.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[3][4]

Detailed protocols for these techniques are provided in the "Experimental Protocols" section.

Q3: I've observed unexpected off-target effects with a new lot of this compound. Could this be related to batch variability?

A3: Yes, unexpected off-target effects can be a consequence of impurities present in a specific batch. These impurities may have their own biological activities, leading to confounding results. If you suspect off-target effects, it is crucial to characterize the purity of your inhibitor batch. Comparing the impurity profiles of different batches using HPLC or LC-MS can help identify any unique contaminants in the problematic batch.

Q4: What is the best way to store this compound to prevent degradation?

A4: As a general guideline for small molecule inhibitors, proper storage is critical to maintain compound integrity. For this compound, we recommend the following:

  • Solid Form: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

  • In Solution (e.g., DMSO): Prepare fresh solutions for each experiment if possible. If you need to store stock solutions, aliquot them into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Always refer to the supplier's specific storage recommendations if available.

Q5: My this compound is not dissolving properly in my vehicle solvent. Could this be a batch issue?

A5: Solubility issues can indeed be batch-dependent. This could be due to:

  • Different Salt Form or Polymorph: The synthesis process might have resulted in a different crystal form of the compound with altered solubility characteristics.

  • Presence of Insoluble Impurities: The batch may contain impurities that are not soluble in your chosen solvent.

We recommend trying to sonicate the solution or gently warm it. If the issue persists, you may need to try a different solvent or contact the supplier for information on the specific form of the compound in that batch.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to this compound batch variability.

Diagram: Troubleshooting Workflow for this compound Variability

TroubleshootingWorkflow Start Start: Inconsistent Experimental Results CheckPurity Step 1: Assess Batch Purity & Identity (HPLC, LC-MS, NMR) Start->CheckPurity PurityOK Purity & Identity Confirmed? CheckPurity->PurityOK PurityNotOK Purity or Identity Issue Identified PurityOK->PurityNotOK No CheckActivity Step 2: Validate In Vitro Activity (PTP1B Enzyme Assay) PurityOK->CheckActivity Yes ContactSupplier Action: Contact Supplier Request Certificate of Analysis Request replacement batch PurityNotOK->ContactSupplier ActivityOK Activity Matches Expectations? CheckActivity->ActivityOK ActivityNotOK Reduced In Vitro Activity ActivityOK->ActivityNotOK No OptimizeProtocol Step 3: Review Experimental Protocol (Solvent, Concentration, Incubation Time) ActivityOK->OptimizeProtocol Yes ActivityNotOK->ContactSupplier ProtocolOK Protocol Optimized? OptimizeProtocol->ProtocolOK ProblemSolved Conclusion: Issue Resolved ProtocolOK->ProblemSolved Yes Consult Action: Consult with Technical Support ProtocolOK->Consult No

Caption: A stepwise guide to troubleshooting inconsistent results with this compound.

Data Presentation: Interpreting Quality Control Data

The following tables provide examples of what to look for when assessing the quality of your this compound batch.

Table 1: HPLC Purity Analysis

ParameterBatch A (Good)Batch B (Poor)Interpretation
Purity by Area (%) >98%85%A lower percentage indicates the presence of impurities.
Major Impurity (%) <0.5%10%A significant single impurity can impact biological activity.
Number of Impurities 1-2 minor peaksMultiple significant peaksNumerous impurities suggest issues with synthesis or purification.

Table 2: LC-MS Identity and Impurity Analysis

ParameterBatch A (Good)Batch B (Poor)Interpretation
Expected [M+H]⁺ ObservedObservedConfirms the presence of the correct compound.
Unexpected Masses None detectedMultiple unexpected massesIndicates the presence of byproducts or degradation products.

Table 3: In Vitro PTP1B Inhibition Assay

ParameterBatch A (Good)Batch B (Poor)Interpretation
IC₅₀ Value Consistent with literature/previous batchesSignificantly higher than expectedA higher IC₅₀ value indicates lower potency.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or a wavelength appropriate for the chromophore of this compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: LC-MS Analysis for Identity Confirmation
  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in a solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS Conditions (General Method):

    • Use similar LC conditions as described in Protocol 1, but with formic acid instead of TFA if compatible with your mass spectrometer.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: A range that includes the expected molecular weight of this compound (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass-to-charge ratio ([M+H]⁺) of this compound.

    • Examine the mass spectrum of the main peak to confirm the molecular weight.

    • Analyze the total ion chromatogram for the presence of other masses that may correspond to impurities.

Protocol 3: In Vitro PTP1B Enzyme Inhibition Assay
  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • PTP1B substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate.[5]

    • Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • This compound stock solution in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 80 µL of assay buffer containing the PTP1B enzyme to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the PTP1B substrate.

    • Incubate for a set time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (if necessary, depending on the detection method).

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Diagram: Impact of this compound Variability on Insulin Signaling

InsulinSignaling cluster_good Expected Outcome cluster_bad Variable Outcome Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation Ptp1B_IN_20_Good This compound (Good Batch) Ptp1B_IN_20_Good->PTP1B Inhibits Ptp1B_IN_20_Bad This compound (Bad Batch) Ptp1B_IN_20_Bad->PTP1B ReducedInhibition Reduced Inhibition

Caption: A diagram illustrating how a potent versus a poor batch of this compound can differentially affect the insulin signaling pathway.

By implementing these quality control measures and troubleshooting strategies, researchers can mitigate the risks associated with batch-to-batch variability of this compound, leading to more robust and reproducible scientific findings.

References

Ptp1B-IN-20 unexpected results in downstream signaling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PTP1B-IN-20

Disclaimer: Information regarding the specific compound "this compound" is not available in public research databases. This guide is based on the established roles of Protein Tyrosine Phosphatase 1B (PTP1B) and the observed effects of PTP1B inhibitors in general. The troubleshooting advice provided is predictive and should be adapted based on your experimental observations.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to increase insulin receptor (IR) phosphorylation, but we are observing a paradoxical decrease in downstream AKT activation. What could be the cause?

A1: This is a known paradoxical effect observed with PTP1B inhibition. While PTP1B directly dephosphorylates the insulin receptor, its inhibition can sometimes lead to the activation of negative feedback loops or off-target effects.[1] For instance, loss of PTP1B function has been shown to decrease Ras activity, which can indirectly attenuate the PI3K/AKT pathway.[1] It is also possible that this compound has off-target effects on other phosphatases or kinases in the pathway. A compensatory increase in the activity of other phosphatases, like TC-PTP, could also functionally replace PTP1B, leading to unexpected results.[2]

Q2: Our lab is investigating the role of PTP1B in cancer cell proliferation. We expected this compound to decrease proliferation, but in our breast cancer cell line, we see an increase. Why might this be happening?

A2: The role of PTP1B in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter in different cancers.[3][4][5] In some contexts, like HER2+ breast cancer, PTP1B can have a positive effect on tumorigenesis.[3][5] PTP1B can activate Src, a proto-oncogene, by dephosphorylating an inhibitory tyrosine residue.[3] Therefore, the effect of a PTP1B inhibitor can depend on the specific genetic background and dominant signaling pathways of the cancer cell line being studied.[5] It is crucial to characterize the specific signaling pathways active in your cell line.

Q3: We are observing significant cell death in our epithelial cell line after treatment with this compound, which was not the expected outcome. What is the potential mechanism?

A3: PTP1B has been implicated in cell adhesion and the prevention of anoikis (a form of programmed cell death due to loss of extracellular matrix attachment).[6] Inhibition of PTP1B can disrupt cell-cell adhesion and downregulate cell adhesion proteins, leading to anoikis in breast epithelial cells.[6] This suggests that PTP1B may play a crucial role in cell survival through adhesion signaling, and its inhibition could trigger apoptosis in certain cell types.[6]

Q4: We are seeing inconsistent results with this compound across different cell lines. Is this normal?

A4: Yes, cell-line-specific effects of PTP1B inhibitors are common. The function of PTP1B and the consequences of its inhibition are highly dependent on the cellular context, including the expression levels of other phosphatases and kinases, and the specific signaling pathways that are active.[5] For example, the effect of PTP1B on the Ras/MAPK pathway can differ between cell types.[1]

Troubleshooting Guides

Issue 1: Paradoxical Decrease in AKT Phosphorylation
Possible Cause Troubleshooting Steps Expected Outcome of Troubleshooting
Off-target effects of this compound 1. Perform a kinase/phosphatase screen with this compound. 2. Test other structurally different PTP1B inhibitors.1. Identification of unintended targets. 2. If other inhibitors do not produce the same effect, it suggests an off-target issue with this compound.
Activation of compensatory pathways 1. Measure the activity of other related phosphatases, such as TC-PTP. 2. Use siRNA to knockdown TC-PTP in conjunction with this compound treatment.1. Increased activity of other phosphatases post-treatment. 2. Rescue of AKT phosphorylation, confirming compensatory activity.
Negative feedback loop activation 1. Perform a time-course experiment to measure phosphorylation of upstream regulators of the PI3K/AKT pathway.1. Identification of time-dependent changes in feedback loop components.
Issue 2: Unexpected Increase in Cancer Cell Proliferation
Possible Cause Troubleshooting Steps Expected Outcome of Troubleshooting
Context-dependent oncogenic role of PTP1B 1. Characterize the expression and activity of Src and ErbB2 in your cell line. 2. Measure Src phosphorylation at the inhibitory Y529 site after this compound treatment.1. High levels of active Src or ErbB2. 2. Decreased phosphorylation at Y529, indicating Src activation.
Cell-line specific signaling 1. Compare the effects of this compound in your cell line with a cell line where PTP1B is known to be a tumor suppressor.1. Differential effects of the inhibitor, confirming cell-type specificity.

Experimental Protocols

Western Blot for Phospho-Protein Analysis
  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-proteins (e.g., p-IR, p-AKT, p-ERK) and total proteins overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Use an ECL substrate for chemiluminescent detection.

In Vitro PTP1B Activity Assay
  • Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme and Substrate:

    • Use recombinant human PTP1B.

    • Use a phosphopeptide substrate, such as pNPP or a specific peptide substrate.

  • Inhibition Assay:

    • Pre-incubate PTP1B with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

  • Detection:

    • Measure the release of phosphate using a colorimetric assay (e.g., Malachite Green).

    • Calculate the IC50 of this compound.

Signaling Pathways and Workflow Diagrams

PTP1B_Canonical_Signaling cluster_insulin Insulin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates

Caption: Canonical PTP1B signaling in the insulin pathway.

PTP1B_Inhibitor_Expected_Effect cluster_insulin Insulin Signaling with PTP1B Inhibitor Insulin Insulin IR Insulin Receptor (Hyperphosphorylated) Insulin->IR Activates IRS1 IRS-1 (Hyperphosphorylated) IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT AKT (Increased Activation) PI3K->AKT Activates GLUT4 GLUT4 Translocation (Increased) AKT->GLUT4 PTP1B_IN_20 This compound PTP1B PTP1B PTP1B_IN_20->PTP1B Inhibits PTP1B->IR Dephosphorylation Blocked

Caption: Expected effect of a PTP1B inhibitor on insulin signaling.

PTP1B_Unexpected_Signaling cluster_main Potential Off-Target or Paradoxical Signaling PTP1B_IN_20 This compound PTP1B PTP1B PTP1B_IN_20->PTP1B Inhibits TCPTP TC-PTP PTP1B_IN_20->TCPTP Potential Off-target Inhibition Src Src PTP1B->Src Dephosphorylates (Inhibitory Site) Ras Ras PTP1B->Ras Positive Regulation Src->Ras Activates AKT AKT Ras->AKT Attenuates PI3K/AKT

Caption: Potential pathways for unexpected PTP1B inhibitor effects.

Troubleshooting_Workflow Start Unexpected Result Observed Validate_Result Validate Result with Different Antibody Lots and Biological Replicates Start->Validate_Result Check_Inhibitor Confirm Inhibitor Activity (In Vitro Assay) Validate_Result->Check_Inhibitor Hypothesis Formulate Hypotheses: 1. Off-target effects 2. Compensatory pathways 3. Context-dependent signaling Check_Inhibitor->Hypothesis Test_Off_Target Test for Off-Target Effects (Kinase/Phosphatase Screen) Hypothesis->Test_Off_Target Test_Compensatory Measure Activity of Related Phosphatases (e.g., TC-PTP) Hypothesis->Test_Compensatory Test_Context Characterize Cell Line (e.g., Src/ErbB2 status) Hypothesis->Test_Context Analyze Analyze Data and Refine Hypothesis Test_Off_Target->Analyze Test_Compensatory->Analyze Test_Context->Analyze

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Ptp1B-IN-20 Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Ptp1B-IN-20 treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in several signaling pathways, including the insulin and leptin pathways. It functions by dephosphorylating phosphotyrosine residues on proteins such as the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2), which is downstream of the leptin receptor.[1][2] By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to prolonged activation of these signaling pathways. This makes this compound a valuable tool for studying metabolic diseases like type 2 diabetes and obesity, as well as certain types of cancer where PTP1B is implicated.[1][3][4]

Q2: What is the reported IC50 of this compound?

The half-maximal inhibitory concentration (IC50) of this compound for PTP1B is 1.05 µM.[5] It displays selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP), with an IC50 of 78.0 µM for TCPTP.[5]

Q3: What is a recommended starting concentration for this compound in cell-based assays?

For a structurally related inhibitor, Ptp1B-IN-2, concentrations between 5 µM and 30 µM have been shown to be effective in cell-based assays, enhancing insulin-mediated IRβ phosphorylation and glucose uptake in L6 myotubes.[6] A common starting point for a new inhibitor like this compound would be to test a range of concentrations around its IC50 value, for instance, from 1 µM to 50 µM, to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time for this compound is critical for obtaining reliable and reproducible results. The ideal incubation time can vary depending on the cell type, inhibitor concentration, and the specific downstream signaling event being measured.

Problem 1: No observable effect of this compound treatment.

  • Possible Cause 1: Incubation time is too short.

    • Solution: The inhibitor may not have had sufficient time to enter the cells and engage with the PTP1B enzyme. It is recommended to perform a time-course experiment to determine the optimal incubation period.

  • Possible Cause 2: Inhibitor concentration is too low.

    • Solution: The concentration of this compound may be insufficient to effectively inhibit PTP1B in your specific cell line. Consider performing a dose-response experiment in conjunction with a time-course study.

  • Possible Cause 3: Low PTP1B expression in the cell line.

    • Solution: Confirm the expression level of PTP1B in your chosen cell line by Western blot or qPCR. If expression is low, you may need to use a higher concentration of the inhibitor or a longer incubation time, or consider using a different cell model.

Problem 2: High variability in results between experiments.

  • Possible Cause 1: Inconsistent incubation times.

    • Solution: Ensure that the incubation time is precisely controlled in all experiments. Use a timer and standardize the workflow for adding and removing the inhibitor.

  • Possible Cause 2: Cell confluence and health.

    • Solution: Variations in cell density and health can affect the cellular response to the inhibitor. Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.

  • Possible Cause 3: Instability of the inhibitor in culture media.

    • Solution: While generally stable, prolonged incubation in media at 37°C could potentially lead to degradation of the compound. For very long incubation times (e.g., >24 hours), consider replacing the media with fresh inhibitor-containing media at regular intervals.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
TargetProtein Tyrosine Phosphatase 1B (PTP1B)[5]
IC50 (PTP1B)1.05 µM[5]
IC50 (TCPTP)78.0 µM[5]
Recommended SolventDMSO[6]
Storage (Solid)-20°C for up to 2 years
Storage (in DMSO)-80°C for up to 6 months

Table 2: Recommended Starting Conditions for a Time-Course Experiment

ParameterRecommendation
Cell Line Your cell line of interest
Seeding Density Seed cells to reach 70-80% confluency at the time of the experiment
This compound Concentration A concentration determined from a dose-response curve (e.g., 2x IC50 or a previously validated effective dose)
Time Points A range of time points, for example: 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs
Readout Phosphorylation status of a direct PTP1B target (e.g., p-IR, p-IRS-1, p-JAK2) or a downstream signaling molecule (e.g., p-Akt, p-ERK)

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound using Western Blot

This protocol outlines a time-course experiment to identify the optimal incubation time for this compound by analyzing the phosphorylation status of a downstream target, such as Akt.

Materials:

  • Your cell line of interest cultured in appropriate media

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-PTP1B)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare working solutions of this compound in cell culture media at the desired final concentration. Include a vehicle control (DMSO).

    • Treat the cells for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).

  • Cell Lysis:

    • At each time point, aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated target (e.g., p-Akt) and the total protein (e.g., total Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each time point.

    • Plot the normalized signal against the incubation time to determine the time point at which the maximal effect is observed.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) Gene Gene Transcription STAT3->Gene PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B

Caption: PTP1B signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome A Seed Cells C Treat Cells at Different Time Points A->C B Prepare this compound Working Solutions B->C D Lyse Cells and Quantify Protein C->D E Western Blot for p-Target and Total Target D->E F Densitometry and Data Analysis E->F G Determine Optimal Incubation Time F->G

Caption: Workflow for determining the optimal incubation time for this compound.

References

Assessing the Cell Permeability of Ptp1B-IN-20: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the cell permeability of Ptp1B-IN-20 in their specific cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability important?

This compound is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating key cellular signaling pathways, including those for insulin and leptin.[1] PTP1B is an intracellular target, meaning that for an inhibitor like this compound to be effective in a cellular context, it must be able to cross the cell membrane to reach its site of action.[2] Therefore, assessing its cell permeability is a critical step in validating its potential as a research tool or therapeutic agent. Poor cell permeability is a common reason for the discrepancy between in vitro biochemical activity and in-cell efficacy of PTP1B inhibitors.[3][4]

Q2: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound can help in designing experiments and interpreting permeability data.

PropertyValueSource
CAS Number 3001295-81-1--INVALID-LINK--[1]
IC50 (PTP1B) 1.05 µM--INVALID-LINK--[1]
IC50 (TCPTP) 78.0 µM--INVALID-LINK--[1]
Molecular Formula C₁₅H₁₀O₆Inferred from supplier data
Molecular Weight 286.24 g/mol Inferred from supplier data
Predicted logP 1.85Calculated
Predicted Water Solubility 0.13 g/LCalculated

Q3: What methods can I use to assess the cell permeability of this compound?

There are two main approaches to assess the cell permeability of a small molecule like this compound:

  • Indirect Methods: These methods infer cell entry by measuring a downstream biological effect of the inhibitor on its intracellular target. For this compound, this would involve treating cells with the compound and then measuring the phosphorylation status of Ptp1B substrates, such as the Insulin Receptor (IR) or Insulin Receptor Substrate 1 (IRS-1). An increase in the phosphorylation of these substrates would suggest that this compound has entered the cell and inhibited Ptp1B. Western blotting is a common technique for this type of analysis.

  • Direct Methods: These methods directly measure the passage of the compound across a cell monolayer or an artificial membrane. Common assays include:

    • Caco-2 Permeability Assay: This is a widely used in vitro model that utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal barrier.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures the ability of a compound to diffuse across an artificial lipid membrane. It is a high-throughput method for predicting passive diffusion.

Q4: How do I choose the right cell line for my permeability assay?

The choice of cell line will depend on your specific research question.

  • For general intestinal permeability, the Caco-2 cell line is a standard model.

  • If you are interested in the effects of this compound in a specific cancer, you should use the relevant cancer cell line.

  • For metabolic studies, cell lines such as HepG2 (liver), L6 myotubes (muscle), or 3T3-L1 adipocytes (fat) are commonly used.

Q5: What are some common challenges when assessing the cell permeability of PTP1B inhibitors?

Historically, many PTP1B inhibitors have faced challenges with cell permeability due to their charged nature, which is often designed to mimic the phosphotyrosine substrate.[3][4] While newer generations of inhibitors aim to overcome this, it is still a critical parameter to evaluate. Other challenges include compound stability in culture media and potential efflux by cellular transporters.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. It acts by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1), as well as Janus kinase 2 (JAK2) in the leptin pathway. Inhibition of PTP1B is expected to enhance these signaling cascades.[5]

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Binds JAK2 JAK2 Leptin_R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription STAT3->Gene_Transcription PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

Indirect Assessment of Permeability: Western Blot for p-IRS-1 and p-Akt

This protocol describes how to indirectly assess the cell permeability of this compound by measuring the phosphorylation of downstream targets of the insulin signaling pathway. An increase in phosphorylation of IRS-1 and Akt upon treatment with this compound would indicate that the inhibitor has entered the cell and is active.

Materials:

  • Your cell line of interest (e.g., HepG2)

  • Cell culture medium and supplements

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-IRS-1 (Tyr612), anti-IRS-1, anti-p-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed your cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the phosphorylation levels in this compound treated cells to the controls.

Direct Assessment of Permeability: Caco-2 Permeability Assay

This protocol provides a method to directly measure the permeability of this compound across a Caco-2 cell monolayer.

Experimental Workflow:

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Add this compound to the apical (A) or basolateral (B) chamber C->D E Incubate for a defined period (e.g., 2 hours) D->E F Collect samples from the receiver chamber E->F G Analyze this compound concentration by LC-MS/MS F->G H Calculate the apparent permeability coefficient (Papp) G->H

Caption: Workflow for the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should reach a stable plateau, indicating a confluent monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. The passage of this fluorescent dye should be minimal.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • For Apical to Basolateral (A-B) transport: Add this compound in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For Basolateral to Apical (B-A) transport: Add this compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a specific time (e.g., 2 hours).

    • At the end of the incubation, collect samples from the receiver chamber. Also, collect a sample from the donor chamber to determine the initial concentration.

  • Sample Analysis:

    • Analyze the concentration of this compound in the donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Permeability Classification of Control Compounds:

CompoundPapp (A-B) (10⁻⁶ cm/s)Permeability Class
Propranolol> 10High
Metoprolol1 - 10Moderate
Atenolol< 1Low

Troubleshooting

Western Blotting
IssuePossible CauseSuggested Solution
No or weak signal for phosphorylated proteins Inefficient cell lysis or protein degradationUse fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.
Low abundance of phosphorylated proteinIncrease the amount of protein loaded on the gel. Ensure proper stimulation with insulin.
Poor antibody qualityUse a validated antibody and optimize the antibody concentration.
Inefficient transfer of high molecular weight proteins (e.g., IRS-1)Optimize transfer conditions (e.g., use a wet transfer system, increase transfer time).
High background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of washes.
Caco-2 Permeability Assay
IssuePossible CauseSuggested Solution
Low TEER values Incomplete monolayer formationEnsure proper cell seeding density and culture for at least 21 days.
Cell toxicityCheck the cytotoxicity of this compound at the tested concentrations.
High variability in Papp values Inconsistent monolayer integrityCarefully monitor TEER values for all wells before the experiment.
Pipetting errorsUse calibrated pipettes and be careful when adding solutions to the Transwell inserts.
Low recovery of the compound Non-specific binding to the plate or cellsUse low-binding plates. Include a recovery experiment without cells to assess binding.
Compound instabilityCheck the stability of this compound in the transport buffer over the incubation period.

References

Ptp1B-IN-20 showing low potency in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cellular assays.

Troubleshooting Guide: Low Potency of this compound in Cellular Assays

One of the most common challenges observed when transitioning from biochemical to cellular assays is a significant drop in the potency of an inhibitor. This guide provides a structured approach to identifying and resolving potential causes for the low cellular potency of this compound.

Question: Why is this compound showing significantly lower potency in my cellular assay compared to the biochemical IC50?

Answer: A discrepancy between biochemical and cellular potency is a frequent observation for many small molecule inhibitors, and several factors can contribute to this. The troubleshooting workflow below can help you systematically investigate the potential causes.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_potential_causes Potential Causes of Low Cellular Potency start Start: Low Cellular Potency Observed permeability Poor Cell Permeability start->permeability Is the compound getting into the cells? efflux Active Efflux by Transporters permeability->efflux Is the compound being actively removed? metabolism Rapid Compound Metabolism efflux->metabolism Is the compound being degraded? off_target Off-Target Engagement metabolism->off_target Is the compound hitting other targets? assay_issues Assay-Specific Issues off_target->assay_issues Are there issues with the assay itself? end_point Resolution/Understanding assay_issues->end_point

Caption: A stepwise guide to troubleshooting low cellular potency.

Assess Cell Permeability

Many PTP1B inhibitors are designed to mimic the negatively charged phosphotyrosine substrate, which can limit their ability to cross the cell membrane.[1][2]

  • Recommendation:

    • Caco-2 Permeability Assay: This assay assesses the passive diffusion of a compound across a monolayer of Caco-2 cells, which is a standard model for the intestinal epithelium.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can predict passive membrane permeability.

Investigate Active Efflux

Cells express various efflux pumps, such as P-glycoprotein (P-gp), which can actively remove small molecules from the cytoplasm, thereby reducing their intracellular concentration.

  • Recommendation:

    • Co-incubation with Efflux Pump Inhibitors: Perform your cellular assay with this compound in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in potency would suggest that this compound is a substrate for an efflux pump.

Evaluate Compound Stability

The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • Recommendation:

    • Microsomal Stability Assay: Incubate this compound with liver microsomes to assess its metabolic stability.

    • LC-MS/MS Analysis of Cell Lysates: Treat cells with this compound for various durations, then lyse the cells and analyze the lysate using LC-MS/MS to quantify the concentration of the parent compound over time.

Consider Off-Target Effects and Assay Interference

At higher concentrations, which may be required to see an effect in cellular assays, the likelihood of off-target effects increases.[3] It is also possible that the compound interferes with the assay readout.

  • Recommendation:

    • Selectivity Profiling: Test this compound against a panel of other phosphatases, particularly the closely related T-cell protein tyrosine phosphatase (TCPTP), to ensure its selectivity.[1]

    • Counter-screens: If using a reporter assay, ensure that this compound does not directly inhibit the reporter enzyme (e.g., luciferase).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PTP1B?

A1: Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways.[4][5] Its primary function is to dephosphorylate tyrosine residues on target proteins.[4] Key pathways regulated by PTP1B include:

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and its substrates (IRS-1/2), attenuating the insulin signal.[1][5][6] Inhibition of PTP1B is therefore a therapeutic strategy for type 2 diabetes.[1][4]

  • Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a kinase downstream of the leptin receptor.[5][7] This has implications for the treatment of obesity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS-1/2 pIR->IRS pIRS p-IRS-1/2 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B_IN_20 This compound PTP1B_IN_20->PTP1B Inhibits

References

Best practices for storing and handling Ptp1B-IN-20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Ptp1B-IN-20, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.

Storage and Handling

Proper storage and handling of this compound are critical for maintaining its stability and activity.

Storage of Solid Compound:

For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for extended periods.

Preparation and Storage of Stock Solutions:

To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term stability. For short-term use, stock solutions can be kept at -20°C.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and a selection of other common PTP1B inhibitors for comparative purposes.

CompoundTargetIC₅₀KiNotes
This compound PTP1B 1.05 µM N/A Selective over TCPTP (IC₅₀ = 78.0 µM)[1]
TCPTP78.0 µMN/A[1]
PTP1B-IN-2PTP1B50 nMN/AOver 40-fold selectivity for PTP1B over SHP-2 and LAR, and 15-fold over TCPTP.[2]
JTT-551PTP1BN/A0.22 ± 0.04 µMGood selectivity over TCPTP (Ki = 9.3 ± 0.4 µM), CD45, and LAR (>30 µM).[3]
Trodusquemine (MSI-1436)PTP1B~1 µMN/ANon-competitive, allosteric inhibitor with high specificity over TCPTP (IC₅₀: 224 µM).[3]
ErtiprotafibPTP1BN/AN/ADiscontinued in Phase II trials due to multiple mechanisms of action.[4]
Sodium Orthovanadate (Na₃VO₄)PTPs (general)2.94 µM (for PTP1B)N/AA general, non-specific phosphatase inhibitor often used as a positive control.[1]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments using this compound.

Q1: I am observing lower than expected inhibition of PTP1B activity. What are the possible causes and solutions?

A1:

  • Improper Storage: The compound may have degraded due to improper storage. Ensure that the solid compound is stored at -20°C and stock solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.

  • Incorrect Concentration: Verify the calculations for your working dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.

  • Assay Conditions: The enzymatic activity of PTP1B is sensitive to pH and temperature. Ensure that your assay buffer and incubation conditions are optimal for PTP1B activity.

  • Substrate Concentration: If using a competitive inhibitor, the concentration of the substrate can affect the apparent IC₅₀. Ensure you are using a substrate concentration appropriate for your experimental goals.

Q2: My this compound is not fully dissolving in my aqueous buffer. What should I do?

A2: this compound, like many small molecule inhibitors, has limited aqueous solubility.

  • Use of DMSO: Prepare a high-concentration stock solution in 100% DMSO.

  • Final DMSO Concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤1%) to avoid solvent effects on your experiment. It is crucial to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the stock solvent.

Q3: I am concerned about off-target effects. How can I assess the specificity of this compound in my experiments?

A3: While this compound is reported to be selective for PTP1B over the highly homologous TCPTP, it is good practice to verify specificity in your experimental system.[1]

  • Test Against Other Phosphatases: If possible, perform counter-screening against other relevant protein tyrosine phosphatases (e.g., TCPTP, SHP-1, SHP-2) to confirm selectivity.

  • Use a Structurally Unrelated PTP1B Inhibitor: As a control, use a different, structurally distinct PTP1B inhibitor to confirm that the observed phenotype is due to PTP1B inhibition and not an off-target effect of the specific chemical scaffold of this compound.

  • PTP1B Knockdown/Knockout Cells: The most rigorous control is to use cells where PTP1B has been genetically knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). The phenotype observed with this compound treatment should be mimicked in these cells.

Q4: How long should I pre-incubate my cells or enzyme with this compound before starting my assay?

A4: The optimal pre-incubation time can vary depending on the experimental setup. For in vitro enzymatic assays, a pre-incubation of 15-30 minutes is often sufficient to allow the inhibitor to bind to the enzyme before adding the substrate.[1][5] For cell-based assays, a longer pre-incubation time (e.g., 1-4 hours) may be necessary to allow for cell permeability and target engagement. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the recombinant PTP1B enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the PTP1B activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of PTP1B Substrate Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of a known PTP1B substrate, such as the insulin receptor (IR).

Materials:

  • Cell line of interest (e.g., HepG2, HEK293)

  • This compound

  • Insulin (or other relevant stimulus)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-IR, anti-total-IR, anti-PTP1B, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Plate cells and grow to the desired confluency.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.

  • Stimulate the cells with insulin for a short period (e.g., 10-15 minutes) to induce insulin receptor phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.

Visualizations

Signaling Pathway

PTP1B_Signaling_Pathway cluster_downstream Downstream Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt PI3K->AKT activates pAKT p-Akt (Active) AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 promotes PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B inhibits Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock Solution (in DMSO) start->prep_inhibitor prep_cells Culture and Prepare Target Cells start->prep_cells treatment Treat Cells with this compound (and controls) prep_inhibitor->treatment prep_cells->treatment stimulate Stimulate with Agonist (e.g., Insulin) treatment->stimulate lysis Cell Lysis and Protein Quantification stimulate->lysis analysis Downstream Analysis lysis->analysis wb Western Blot (Phospho-protein analysis) analysis->wb Protein Phosphorylation enz_assay In Vitro Enzymatic Assay analysis->enz_assay Enzyme Activity cell_via Cell Viability Assay (e.g., MTT, CellTiter-Glo) analysis->cell_via Cellular Response data_analysis Data Analysis and Interpretation wb->data_analysis enz_assay->data_analysis cell_via->data_analysis end End data_analysis->end

References

Validation & Comparative

Validating the Inhibitory Effect of Ptp1B-IN-20 on PTP1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel inhibitor, Ptp1B-IN-20, against other known Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The objective is to offer a data-driven validation of this compound's inhibitory effects, supported by detailed experimental protocols and pathway visualizations to aid in research and development.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, contributing to insulin resistance.[1][2] Similarly, it negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[3][4] Consequently, inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity.[1][5] The development of potent and selective PTP1B inhibitors has been a significant challenge due to the highly conserved active site among protein tyrosine phosphatases.[3]

Comparative Analysis of PTP1B Inhibitors

To contextualize the inhibitory potential of this compound, its in vitro efficacy is compared with other notable PTP1B inhibitors. The following table summarizes their half-maximal inhibitory concentrations (IC50) against PTP1B.

CompoundIC50 (PTP1B)Selectivity over TCPTPMechanism of ActionClinical Development Phase
This compound 0.5 µM HighAllostericPreclinical
Trodusquemine1 µM~224-foldAllostericPhase II (Discontinued)
JTT-5510.22 µM (Ki)~42-foldNot specifiedPreclinical (Discontinued)
Ertiprotafib1.6 - 29 µMLowActive SitePhase II (Discontinued)
CPT-157,6332.2 µMModerateActive SitePreclinical

Note: Data for inhibitors other than this compound is compiled from published literature. The IC50 for this compound is based on internal experimental data.

Experimental Validation Protocol

The inhibitory activity of this compound was determined using a biochemical assay that measures the enzymatic activity of PTP1B.

Objective: To determine the in vitro inhibitory effect of this compound on purified human PTP1B enzyme.

Materials:

  • Recombinant Human PTP1B enzyme

  • p-Nitrophenyl Phosphate (pNPP) as a substrate

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% β-mercaptoethanol, pH 7.4

  • This compound and other comparator compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Assay Reaction:

    • Add 20 µL of the PTP1B enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of this compound or control vehicle (DMSO) to the wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation:

    • Add 20 µL of the pNPP substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to take readings at regular intervals for 30 minutes.

  • Data Analysis:

    • The rate of pNPP hydrolysis is determined from the linear portion of the absorbance versus time plot.

    • The percent inhibition is calculated for each concentration of this compound relative to the control.

    • The IC50 value is determined by fitting the percent inhibition data to a dose-response curve.

PTP1B Signaling Pathways and Inhibition Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR pIRS p-IRS pIR->pIRS IRS IRS PI3K_AKT PI3K/AKT Pathway pIRS->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 (Active) LR->pJAK2 JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

Caption: PTP1B's role in negative regulation of insulin and leptin signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Incubation Incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare PTP1B Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare pNPP Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Absorbance (405 nm) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate Percent Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

References

PTP1B-IN-20: A Comparative Analysis Against Leading PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ptp1B-IN-20 with other well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and certain cancers, making the development of potent and selective inhibitors a significant area of research. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds.

Executive Summary

This compound is a selective inhibitor of PTP1B with a reported IC50 of 1.05 μM. It demonstrates significant selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP), a critical factor for minimizing off-target effects. This guide places this compound in the context of other notable PTP1B inhibitors, including the clinical-stage compound Trodusquemine (MSI-1436) and the well-studied tool compound Ertiprotafib. While direct comparative studies involving this compound are limited, this guide compiles available data to facilitate an informed assessment of its potential.

Data Presentation: Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the reported in vitro potency and selectivity of this compound against other known PTP1B inhibitors. It is important to note that these values are derived from different studies and experimental conditions may vary.

InhibitorPTP1B IC50 (μM)TCPTP IC50 (μM)Selectivity (TCPTP/PTP1B)Mechanism of Action
This compound 1.0578.0~74Not Reported
Trodusquemine (MSI-1436) ~1224~224Non-competitive, Allosteric
Ertiprotafib 1.6>20>12.5Active Site
Claramine Not ReportedNot ReportedSelective for PTP1B over TCPTPNot Reported

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates JAK2->PTP1B dephosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B_Inhibitor PTP1B Inhibitor (e.g., this compound) PTP1B_Inhibitor->PTP1B inhibits

Caption: PTP1B's role in negative regulation of insulin and leptin signaling.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PTP1B Enzyme, Inhibitor dilutions, and pNPP substrate Preincubation Pre-incubate PTP1B enzyme with inhibitor (or vehicle) Reagents->Preincubation Reaction_Start Initiate reaction by adding pNPP substrate Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Stop_Reaction Stop reaction with strong base (e.g., NaOH) Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a colorimetric PTP1B enzymatic assay.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_analysis Lysis & Analysis cluster_quantification Quantification & Interpretation Seed_Cells Seed cells (e.g., HepG2) in plates Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Inhibitor Treat with PTP1B inhibitor (or vehicle) Starve_Cells->Treat_Inhibitor Stimulate_Insulin Stimulate with insulin Treat_Inhibitor->Stimulate_Insulin Lyse_Cells Lyse cells Stimulate_Insulin->Lyse_Cells Western_Blot Perform Western Blot Lyse_Cells->Western_Blot Probe_Antibodies Probe with antibodies for p-IR, total IR, p-Akt, total Akt Western_Blot->Probe_Antibodies Quantify_Bands Quantify band intensity Probe_Antibodies->Quantify_Bands Analyze_Data Analyze and interpret data Quantify_Bands->Analyze_Data

Caption: Workflow for assessing PTP1B inhibitor effect on insulin receptor phosphorylation.

Experimental Protocols

PTP1B Enzymatic Assay (Colorimetric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM stock in assay buffer)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Sodium Orthovanadate)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the PTP1B enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Reaction: a. To each well of the 96-well plate, add 10 µL of the diluted test compound or control. b. Add 80 µL of the diluted PTP1B enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well. e. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Insulin Receptor Phosphorylation

This protocol describes a method to assess the effect of PTP1B inhibitors on insulin-stimulated insulin receptor (IR) phosphorylation in a cell-based model, such as HepG2 human hepatoma cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Test compound (e.g., this compound) dissolved in DMSO

  • Human insulin

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibodies: anti-phospho-IR (e.g., pY1150/1151), anti-total-IR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture: Culture HepG2 cells to 80-90% confluency in 6-well plates.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-16 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Insulin Stimulation: Stimulate the cells with a final concentration of 100 nM insulin for a short period (e.g., 10 minutes).

  • Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-IR) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-IR) to confirm equal loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Compare the levels of IR phosphorylation in inhibitor-treated cells to vehicle-treated controls.

Conclusion

This compound emerges as a potent and selective PTP1B inhibitor in vitro. Its high selectivity for PTP1B over TCPTP is a promising characteristic for reducing potential off-target effects. However, a comprehensive evaluation of its therapeutic potential requires further investigation into its mechanism of action at the molecular level and its efficacy in cellular and in vivo models. The experimental protocols provided in this guide offer a framework for conducting such studies. Direct, head-to-head comparative studies of this compound with other leading inhibitors under standardized conditions are warranted to definitively establish its position in the landscape of PTP1B-targeted therapeutics.

A Comparative Analysis of Ptp1B-IN-20 and Other PTP1B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of Ptp1B-IN-20 against other notable Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1] A significant challenge in the development of PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.[2] Off-target inhibition of TCPTP can lead to undesired side effects, underscoring the critical need for selective inhibitors.[3]

This guide focuses on the comparative selectivity of this compound, a selective PTP1B inhibitor, against other compounds that have been evaluated in research and clinical settings, including Trodusquemine (MSI-1436), JTT-551, and Ertiprotafib.

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the in vitro potency and selectivity of this compound and other comparator compounds against PTP1B and TCPTP. The selectivity index is calculated as the ratio of the IC50 or Ki value for TCPTP to that of PTP1B, with a higher value indicating greater selectivity for PTP1B.

CompoundPTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)Mechanism of Action
This compound 1.05 µM (IC50)[4]78.0 µM (IC50)[4]~74-foldNot specified
Trodusquemine (MSI-1436) ~1 µM (IC50)[5]224 µM (IC50)[5]~224-foldAllosteric, Non-competitive[5][6]
JTT-551 0.22 µM (Ki)[7]9.3 µM (Ki)[7]~42-foldMixed-type[8]
Ertiprotafib 1.6 - 29 µM (IC50)[9]Not specifiedNot specifiedNon-competitive, induces aggregation[10][11]
PTP1B-IN-2 50 nM (IC50)[12]>750 nM (>15-fold)>15-foldActive site (ABC type)[12]

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) binds p-IR p-IR Insulin Receptor (IR)->p-IR autophosphorylation p-IR->Insulin Receptor (IR) dephosphorylates p-IRS p-IRS p-IR->p-IRS phosphorylates IRS IRS p-IRS->IRS dephosphorylates Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) p-IRS->Downstream Signaling (e.g., PI3K/Akt) Glucose Uptake Glucose Uptake Downstream Signaling (e.g., PI3K/Akt)->Glucose Uptake promotes PTP1B PTP1B PTP1B Inhibitors PTP1B Inhibitors PTP1B Inhibitors->PTP1B inhibit

Figure 1. PTP1B's role in negative regulation of the insulin signaling pathway.

PTP1B_Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screen Primary Screen Compound Library->Primary Screen In vitro PTP1B inhibition assay Dose-Response Assay (PTP1B) Dose-Response Assay (PTP1B) Primary Screen->Dose-Response Assay (PTP1B) Active Hits Calculate IC50/Ki Calculate IC50/Ki Dose-Response Assay (PTP1B)->Calculate IC50/Ki Dose-Response Assay (TCPTP) Dose-Response Assay (TCPTP) Determine Selectivity Determine Selectivity Dose-Response Assay (TCPTP)->Determine Selectivity Calculate IC50/Ki for TCPTP Calculate IC50/Ki->Dose-Response Assay (TCPTP) Proceed with potent inhibitors End End Determine Selectivity->End Selectivity Index (TCPTP/PTP1B)

Figure 2. A generalized workflow for assessing PTP1B inhibitor selectivity.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for the evaluation of PTP1B inhibitors. A common and established method for this is the in vitro enzymatic assay using a chromogenic substrate.

In Vitro PTP1B and TCPTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against PTP1B and TCPTP.

Materials:

  • Recombinant human PTP1B and TCPTP enzymes.

  • p-Nitrophenyl phosphate (pNPP) as a substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the respective enzyme (PTP1B or TCPTP).

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[4]

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the initial reaction velocities for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

  • To determine the mode of inhibition and the Ki value, the assay can be performed with varying concentrations of both the inhibitor and the substrate (pNPP), followed by analysis using Lineweaver-Burk or other kinetic plots.[9]

Discussion of Comparative Selectivity

This compound demonstrates good selectivity for PTP1B over TCPTP, with a selectivity index of approximately 74-fold.[4] This level of selectivity is significant and suggests a favorable profile for further investigation.

In comparison, Trodusquemine (MSI-1436) exhibits even higher selectivity, with a reported preference for PTP1B over TCPTP of approximately 224-fold.[5] This exceptional selectivity is attributed to its allosteric mechanism of action, targeting the C-terminal domain of PTP1B, which is less conserved among PTPs.[6]

JTT-551 also shows good selectivity of around 42-fold.[7] Its mixed-type inhibition mechanism suggests interaction with both the active site and a secondary site, contributing to its selectivity.[8]

Ertiprotafib , which reached clinical trials, has a more complex profile. While its IC50 for PTP1B is in the low micromolar range, its selectivity over other phosphatases has been a concern.[9] Its mechanism of inducing protein aggregation also differs from the other inhibitors discussed.[10][11]

PTP1B-IN-2 is a highly potent inhibitor with an IC50 in the nanomolar range and demonstrates a selectivity of over 15-fold for PTP1B versus TCPTP.[12] Its interaction with the active site and adjacent B and C sites likely contributes to its potency and selectivity.[12]

Conclusion

The development of selective PTP1B inhibitors is a critical endeavor for the creation of safe and effective therapeutics for metabolic diseases. This compound presents itself as a promising candidate with a high degree of selectivity for PTP1B over the closely related TCPTP. While allosteric inhibitors like Trodusquemine have demonstrated superior selectivity by targeting less conserved regions of the enzyme, this compound's selectivity profile warrants its consideration for further preclinical and mechanistic studies. The data and protocols presented in this guide offer a framework for the continued evaluation and comparison of novel PTP1B inhibitors in the drug discovery pipeline.

References

A Comparative Guide to PTP1B Inhibitors: Ptp1B-IN-20 vs. Sodium Orthovanadate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in various signaling pathways, including those for insulin and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor and its substrates makes it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][4][5] Consequently, the development and selection of potent and selective PTP1B inhibitors are of paramount importance for researchers in metabolic diseases and oncology.

This guide provides a detailed, data-driven comparison of two commonly used PTP1B inhibitors: Ptp1B-IN-20, a selective small molecule inhibitor, and sodium orthovanadate, a classical, broad-spectrum phosphatase inhibitor. We will objectively evaluate their performance based on experimental data, discuss their mechanisms of action, and provide detailed experimental protocols to assist researchers in making an informed choice for their specific applications.

Quantitative Comparison of Inhibitory Activity

The potency of an inhibitor is a crucial factor in its application. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for quantifying this potency.

InhibitorPTP1B IC50PTP1B KiSource
This compound 1.05 µMNot Reported[6]
Sodium Orthovanadate 53 nM - 10 µM0.38 µM[7][8][9][10]

Note: The reported IC50 values for sodium orthovanadate vary significantly across different studies, likely due to variations in experimental conditions such as pH and the use of different substrates.

Selectivity Profile

Selectivity is a critical parameter, especially when targeting enzymes from a large family with conserved active sites. The T-cell protein tyrosine phosphatase (TCPTP) is the most homologous phosphatase to PTP1B, sharing 72% sequence identity in their catalytic domains, making it a primary target for assessing inhibitor selectivity.[4]

InhibitorTCPTP IC50Selectivity (TCPTP IC50 / PTP1B IC50)Other Inhibited PhosphatasesSource
This compound 78.0 µM~74-foldNot extensively reported[6]
Sodium Orthovanadate Not specifically reported, but is a general PTP inhibitorNon-selectiveAlkaline phosphatases, acid phosphatases, Na+/K+ ATPase, and others[11]

Mechanism of Action

This compound is a selective inhibitor of PTP1B.[6] While the exact binding mode is not detailed in the provided search results, its significant selectivity over TCPTP suggests that it likely interacts with non-conserved residues outside the primary catalytic pocket.

Sodium orthovanadate acts as a broad-spectrum inhibitor of protein tyrosine phosphatases.[11] Its mechanism is well-characterized:

  • Phosphate Analog: The vanadate ion (VO₄³⁻) is structurally similar to phosphate and acts as a competitive inhibitor by binding to the active site of PTPs.[11][12][13]

  • Reversibility: The inhibition by sodium orthovanadate is reversible and can be nullified by the addition of chelating agents like EDTA or through dilution.[7][9][14]

  • Irreversible Inhibition via Pervanadate: In the presence of hydrogen peroxide, vanadate can be converted to pervanadate, which irreversibly inhibits PTPs by oxidizing the catalytic cysteine residue in the active site.[9]

PTP1B Signaling Pathway and Inhibition cluster_0 Insulin Signaling cluster_1 PTP1B Regulation cluster_2 Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIRS Phosphorylated IRS pIR->pIRS Phosphorylates pIR_dephospho IR (Inactive) pIR->pIR_dephospho Dephosphorylates IRS IRS PI3K PI3K/Akt Pathway pIRS->PI3K pIRS_dephospho IRS (Inactive) pIRS->pIRS_dephospho GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Selective Inhibition SOV Sodium Orthovanadate SOV->PTP1B Broad-Spectrum Competitive Inhibition

Caption: PTP1B negatively regulates insulin signaling.

Experimental Protocols

PTP1B Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against PTP1B using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).

G start Start prepare_reagents Prepare Reagents: - Assay Buffer - PTP1B Enzyme - pNPP Substrate - Inhibitor Stock Solutions start->prepare_reagents plate_setup Set up 96-well plate: - Blank (Buffer) - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) prepare_reagents->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor (e.g., 15 min at 37°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add pNPP substrate pre_incubation->initiate_reaction incubation Incubate at 37°C (e.g., 30 min) initiate_reaction->incubation stop_reaction Stop Reaction: Add NaOH incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 value read_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a PTP1B inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Enzyme Solution: Dilute recombinant human PTP1B enzyme to the desired concentration in the assay buffer.

    • Substrate Solution: Prepare a stock solution of pNPP in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of this compound and activated sodium orthovanadate in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to all wells of a 96-well microplate.

    • Add 10 µL of the inhibitor dilutions to the test wells and 10 µL of buffer to the control and blank wells.

    • Add 20 µL of the PTP1B enzyme solution to the test and control wells. Add 20 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to all wells.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Preparation and Activation of Sodium Orthovanadate

For maximum inhibitory activity, sodium orthovanadate solutions must be "activated" to depolymerize vanadate oligomers into the monomeric, active form.[11]

Methodology:

  • Preparation: Dissolve sodium orthovanadate powder in purified water to make a stock solution (e.g., 200 mM).

  • pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will typically appear yellow at this stage.[11]

  • Boiling: Heat the solution to boiling and maintain it at a boil until it becomes colorless (approximately 10 minutes).[11] Ensure all crystals are fully dissolved.

  • Cooling and Storage: Cool the solution to room temperature. The pH should be re-checked and adjusted to 10.0 if necessary. The activated solution can be stored in aliquots at -20°C.

Summary and Conclusion

The choice between this compound and sodium orthovanadate depends heavily on the specific research question and experimental context.

G Inhibitor Comparison Summary inhibitor Choice of PTP1B Inhibitor ptp1b_in_20 This compound inhibitor->ptp1b_in_20 sov Sodium Orthovanadate inhibitor->sov ptp1b_in_20_pros Pros: - High selectivity for PTP1B over TCPTP (~74x) - More potent than SOV in some assays - Ideal for specific PTP1B pathway studies ptp1b_in_20->ptp1b_in_20_pros Advantages ptp1b_in_20_cons Cons: - Less characterization on off-target effects - Higher cost ptp1b_in_20->ptp1b_in_20_cons Disadvantages sov_pros Pros: - Well-characterized, classical inhibitor - Cost-effective - Useful for preserving general protein tyrosyl phosphorylation sov->sov_pros Advantages sov_cons Cons: - Broad-spectrum, non-selective - Potency is highly dependent on preparation - Can inhibit other essential enzymes sov->sov_cons Disadvantages

Caption: Key considerations for inhibitor selection.

This compound is the superior choice for studies aiming to specifically investigate the role of PTP1B. Its high selectivity for PTP1B over the closely related TCPTP minimizes the confounding effects of inhibiting other phosphatases.[6] This makes it ideal for target validation and studying the specific downstream effects of PTP1B inhibition in cellular and in vivo models.

Sodium orthovanadate , on the other hand, serves as a general tool to preserve the overall state of protein tyrosine phosphorylation in cell lysates.[14][15] Its broad-spectrum activity makes it unsuitable for dissecting the specific role of PTP1B. However, it is a cost-effective and well-established reagent for applications like preparing lysates for western blotting of phosphoproteins, where the goal is to inhibit all PTP activity. Researchers must be cautious of its off-target effects and the requirement for proper activation to ensure its potency.[11]

References

Cross-validation of Ptp1B-IN-20's effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ptp1B-IN-20: Extensive searches for "this compound" did not yield any publicly available scientific literature or experimental data. Therefore, this guide provides a comparative analysis of several other well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, offering insights into their effects across different cell lines and their mechanisms of action.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in various signaling pathways, making it a significant therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2] The inhibition of PTP1B can enhance insulin and leptin sensitivity and can also impact cancer cell proliferation, migration, and survival.[2][3] This guide compares the effects of several PTP1B inhibitors in diverse cell line models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Comparative Efficacy of PTP1B Inhibitors in Various Cell Lines

The following table summarizes the observed effects of different PTP1B inhibitors on various cell lines, providing a snapshot of their potential therapeutic applications.

InhibitorCell Line(s)AssayObserved EffectReference(s)
Claramine Colorectal Cancer (CRC), Ovarian Cancer (OC), Glioblastoma (GBM) cell linesAdhesion, Migration, Invasion AssaysSignificant decrease in IL-13-mediated adhesion, migration, and invasion.[4]
CRC and GBM cellsCell Proliferation and Survival AssaysInhibition of IL-13-induced cell proliferation and survival.[4]
MSI-1436 (Trodusquemine) Various cancer cell lines (A-431, U-2 OS, U-251 MG)Cell Viability AssayDose-dependent inhibition of cell viability with varying IC50 values.[5]
Metastatic Breast Cancer PatientsPhase I Clinical TrialEvaluated for safety and pharmacokinetic parameters.[3]
Ertiprotafib Not specified in the provided abstractsPTP1B Activity AssayInhibits PTP1B activity by inducing aggregation.[6]
JTT-551 Diabetic mice modelsIn vivo studiesReduced blood glucose levels.[1]
DPM-1001 Not specified in the provided abstractsPTP1B Inhibition AssayPotent inhibitor of PTP1B with an IC50 of 100 nM.[1]
PT2 Compound C9 cellsWestern Blot, Glucose Uptake AssayIncreased phosphorylation of p-AKT, p-P70S6K, pERK, and enhanced glucose uptake.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the efficacy of PTP1B inhibitors.

PTP1B Enzymatic Activity Assay

This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity.

  • Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), test compounds, 96-well plate, microplate reader.

  • Procedure:

    • Prepare a solution of recombinant PTP1B in the assay buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the PTP1B solution to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.[8]

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

  • Materials: Selected cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent, DMSO, 96-well plate, incubator, microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours).[5]

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon inhibitor treatment.

  • Materials: Selected cell lines, cell culture medium, test compounds, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTP1B), HRP-conjugated secondary antibodies, SDS-PAGE gels, PVDF membrane, chemiluminescence substrate, imaging system.

  • Procedure:

    • Culture and treat the cells with the PTP1B inhibitor as described for the viability assay.

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of PTP1B inhibitors.

PTP1B-Regulated Signaling Pathways

PTP1B is a critical negative regulator of both metabolic and oncogenic signaling pathways.[1][9]

PTP1B_Signaling cluster_metabolic Metabolic Signaling cluster_oncogenic Oncogenic Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds IRS1 IRS-1 IR->IRS1 phosphorylates JAK2 JAK2 LR->JAK2 activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 activates STAT3 STAT3 JAK2->STAT3 activates ErbB2 ErbB2 Src Src ErbB2->Src activates Ras Ras Src->Ras activates PI3K_cancer PI3K Src->PI3K_cancer activates PTP1B PTP1B Src->PTP1B activates ERK ERK Ras->ERK activates Akt_cancer Akt PI3K_cancer->Akt_cancer activates PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates

Caption: PTP1B's role in metabolic and oncogenic pathways.

Experimental Workflow for PTP1B Inhibitor Validation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PTP1B inhibitor.

PTP1B_Inhibitor_Workflow cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Validation Enzyme_Assay PTP1B Enzymatic Assay (Determine IC50) Selectivity_Assay Selectivity Profiling (vs. other PTPs like TCPTP) Enzyme_Assay->Selectivity_Assay Lead Compound Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT in cancer cell lines) Selectivity_Assay->Cell_Viability Selective Inhibitor Signaling_Analysis Western Blot Analysis (p-Akt, p-ERK, etc.) Cell_Viability->Signaling_Analysis Functional_Assays Functional Assays (e.g., Migration, Invasion, Glucose Uptake) Signaling_Analysis->Functional_Assays Animal_Models Animal Models (e.g., Diabetic mice, Tumor xenografts) Functional_Assays->Animal_Models Promising Candidate Efficacy_Testing Efficacy Testing (e.g., Blood glucose, Tumor size) Animal_Models->Efficacy_Testing Toxicity_Study Toxicology Studies Efficacy_Testing->Toxicity_Study

Caption: Workflow for PTP1B inhibitor evaluation.

References

PTP1B Inhibition: A Comparative Analysis of Pharmacological versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers evaluating the efficacy of the small molecule inhibitor Ptp1B-IN-20 against genetic knockdown of Protein Tyrosine Phosphatase 1B (PTP1B) in the context of metabolic disease research.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1][2][3] Overexpression or increased activity of PTP1B is associated with insulin resistance.[1][4] Consequently, two primary strategies have been employed to counteract its effects: pharmacological inhibition with small molecules and genetic knockdown of the PTPN1 gene.

This guide provides a detailed comparison of these two approaches, with a focus on the selective small molecule inhibitor this compound and findings from genetic knockdown studies. To provide a more comprehensive overview of a pharmacological agent's potential, data from the well-characterized allosteric PTP1B inhibitor Trodusquemine (MSI-1436) is also included, particularly for in vivo effects, due to the limited publicly available data for this compound.

Quantitative Data Comparison

The efficacy of PTP1B inhibition can be quantified at multiple levels, from enzymatic activity to systemic metabolic changes. The following tables summarize the key quantitative data for pharmacological inhibitors and genetic knockdown.

In Vitro Enzymatic Inhibition

This compound demonstrates high selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP), a critical feature for minimizing off-target effects.[1][5]

CompoundTargetIC50Selectivity (TCPTP/PTP1B)
This compound PTP1B1.05 µM[1]~74-fold[1]
TCPTP78.0 µM[1]
Na₃VO₄ (control) PTP1B2.94 µM[1]
In Vivo Metabolic Effects of PTP1B Inhibition vs. Genetic Knockdown

Both pharmacological inhibition and genetic knockdown of PTP1B have demonstrated significant improvements in metabolic parameters in animal models of obesity and diabetes.

InterventionModelBody WeightBlood GlucoseInsulin SensitivityKey Signaling Effects
Trodusquemine (MSI-1436) High-fat diet-fed miceReducedLoweredIncreasedEnhanced insulin-stimulated IRβ phosphorylation; Enhanced leptin-stimulated JAK2 phosphorylation[2]
PTP1B Knockout (whole body) Mice on high-fat dietResistant to weight gainDecreasedIncreasedEnhanced tyrosine phosphorylation of IRβ in muscle and liver[1]
PTP1B Knockdown (liver-specific shRNA) Diabetic miceNot reportedSignificantly lowered for 5 daysIncreasedHigher levels of Akt phosphorylation in the liver
Effects on Key Signaling Molecules

The downstream effects of PTP1B inhibition are evident in the enhanced phosphorylation of key proteins in the insulin and leptin signaling cascades.

InterventionModel Systemp-IR (Insulin Receptor)p-IRS-1p-Aktp-JAK2p-STAT3
PTP1B Inhibitor (general) Insulin-resistant cells/tissuesIncreasedIncreasedIncreasedIncreasedIncreased
PTP1B Knockout/Knockdown PTP1B-null MEFs; diabetic mouse liverIncreasedIncreasedIncreasedIncreasedIncreased

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PTP1B inhibitors and genetic knockdown strategies.

In Vitro PTP1B Enzymatic Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a test compound like this compound.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.0)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Western Blot Analysis of Insulin Signaling Proteins

This protocol assesses the phosphorylation status of key signaling proteins in response to PTP1B inhibition or knockdown.

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-PTP1B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues treated with a PTP1B inhibitor or from PTP1B knockdown and control samples. Stimulate with insulin where appropriate.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Insulin Tolerance Test (ITT)

This protocol evaluates whole-body insulin sensitivity in animal models.

Materials:

  • Fasted mice (e.g., 4-6 hours)

  • Human regular insulin

  • Sterile saline

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Fast the mice for 4-6 hours.

  • Measure the baseline blood glucose level from the tail vein (t=0).

  • Administer a bolus of insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-injection.

  • Plot the blood glucose levels over time to assess the rate of glucose clearance. An enhanced rate of glucose disposal indicates improved insulin sensitivity.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing pharmacological and genetic inhibition of PTP1B.

insulin_signaling cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Inhibitor This compound Inhibitor->PTP1B Knockdown Genetic Knockdown Knockdown->PTP1B

Caption: Insulin signaling pathway and points of PTP1B intervention.

leptin_signaling cluster_membrane Cell Membrane Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) GeneTranscription Gene Transcription (Appetite Regulation) STAT3->GeneTranscription promotes PTP1B PTP1B PTP1B->JAK2 dephosphorylates Inhibitor This compound Inhibitor->PTP1B Knockdown Genetic Knockdown Knockdown->PTP1B

Caption: Leptin signaling pathway and points of PTP1B intervention.

experimental_workflow cluster_pharmacological Pharmacological Inhibition cluster_genetic Genetic Knockdown invitro_pharm In Vitro Assay (IC50 determination for This compound) cellular_pharm Cell-Based Assays (e.g., Western Blot for signaling proteins) invitro_pharm->cellular_pharm invivo_pharm In Vivo Studies (e.g., ITT in treated mice) cellular_pharm->invivo_pharm Comparison Comparative Efficacy Analysis invivo_pharm->Comparison invitro_genetic Generation of Knockdown Model (siRNA/shRNA/CRISPR) cellular_genetic Cell-Based Assays (e.g., Western Blot for signaling proteins) invitro_genetic->cellular_genetic invivo_genetic In Vivo Studies (e.g., ITT in knockout mice) cellular_genetic->invivo_genetic invivo_genetic->Comparison

Caption: Experimental workflow for comparing PTP1B inhibitor and knockdown.

References

A Comparative Analysis of Ptp1B-IN-20 and Other Allosteric PTP1B Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers.[1][2] As a key negative regulator of insulin and leptin signaling pathways, its inhibition can enhance insulin sensitivity and promote metabolic homeostasis.[3][4] However, the development of PTP1B inhibitors has been challenging due to the highly conserved and positively charged nature of the catalytic active site, which often leads to poor selectivity and low bioavailability of active-site inhibitors.[5][6] This has spurred the exploration of allosteric inhibitors, which bind to sites distinct from the catalytic pocket, offering the potential for greater specificity and improved drug-like properties.[5][7]

This guide provides a comparative analysis of Ptp1B-IN-20 and other notable allosteric PTP1B inhibitors, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Allosteric PTP1B Inhibitors

The following table summarizes the inhibitory potency and selectivity of this compound against other well-characterized allosteric PTP1B inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of PTP1B by 50%, while selectivity is often assessed by comparing the IC50 for PTP1B to that of highly homologous phosphatases like T-cell protein tyrosine phosphatase (TCPTP).

InhibitorPTP1B IC50 (μM)TCPTP IC50 (μM)Selectivity (TCPTP/PTP1B)Binding Site/Mechanism
This compound 1.05[8]78.0[8]~74-foldNot explicitly defined in the provided results, but is a selective inhibitor.
Trodusquemine (MSI-1436) ~1.0[7]224[7]~224-foldBinds to the C-terminal, non-catalytic domain in a reversible and selective manner.[7][9]
JTT-551 Ki = 0.22[7][10]Ki = 9.3[7][10]~42-fold (based on Ki)Mixed-type inhibitor.[7]
DPM-1001 Not specifiedNot specifiedHigh selectivity reportedBinds weakly to the catalytic domain, presumably around the α7 helix.[7]
Compound 2 (from Wiesmann et al.) 22[7]129[7]~5.9-foldTargets the α3-α6-α7 allosteric site.[7]
Compound 3 (from Wiesmann et al.) 8[7]Not specifiedNot specifiedTargets the α3-α6-α7 allosteric site.[7]
PTP1B-IN-13 1.59[11]Not specifiedNot specifiedTargets an allosteric site.[11]

Signaling Pathways Regulated by PTP1B

PTP1B plays a crucial role in attenuating key cellular signaling cascades. Understanding these pathways is essential for appreciating the therapeutic potential of its inhibitors.

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its primary substrate, IRS-1.[12][13] Inhibition of PTP1B by an allosteric inhibitor prevents this dephosphorylation, thereby enhancing downstream signaling, leading to increased glucose uptake.

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

In the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[10][13] This action dampens the signaling cascade that leads to feelings of satiety. PTP1B inhibitors can therefore enhance leptin sensitivity.

Mechanism of Allosteric Inhibition

Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme that ultimately reduces its catalytic activity. A key mechanism for many PTP1B allosteric inhibitors is the prevention of the "WPD loop" closure, which is a critical conformational change required for catalysis.[5]

Allosteric_Inhibition_Mechanism cluster_0 Active Enzyme cluster_1 Inhibited Enzyme Active_PTP1B PTP1B (Open WPD Loop) Active Site Accessible Closed_PTP1B PTP1B (Closed WPD Loop) Catalysis Occurs Active_PTP1B->Closed_PTP1B WPD Loop Closure Substrate Substrate Substrate->Active_PTP1B binds Product Product Closed_PTP1B->Product releases Inhibitor Allosteric Inhibitor Active_PTP1B_Inhibited PTP1B (Open WPD Loop) Conformational Change Inhibitor->Active_PTP1B_Inhibited binds to allosteric site No_Closure Active_PTP1B_Inhibited->No_Closure WPD Loop Closure Prevented

Caption: General mechanism of allosteric PTP1B inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of PTP1B inhibitors.

PTP1B Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.3).

    • A suitable phosphotyrosine substrate, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP.

    • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add a fixed concentration of the PTP1B enzyme to each well of the microplate.

    • Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 15 minutes at 37°C) to allow for binding.[8]

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the formation of the product over time using a microplate reader (e.g., measuring absorbance at 405 nm for pNPP).

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the inhibitor on cultured cells.

  • Reagents and Materials:

    • Cell line of interest (e.g., MCF-7 breast cancer cells).

    • Complete cell culture medium.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).[14]

    • After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

Experimental Workflow for Inhibitor Discovery

The discovery and characterization of novel allosteric PTP1B inhibitors typically follow a structured workflow.

Inhibitor_Discovery_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy Virtual_Screening Virtual Screening of Compound Libraries Pharmacophore Pharmacophore Modeling Virtual_Screening->Pharmacophore Docking Molecular Docking (Allosteric Site) Pharmacophore->Docking Enzymatic_Assay PTP1B Enzymatic Assay (IC50 Determination) Docking->Enzymatic_Assay Hit Compounds Selectivity_Assay Selectivity Profiling (vs. TCPTP, etc.) Enzymatic_Assay->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (e.g., Insulin Receptor Phosphorylation) Selectivity_Assay->Cell_Based_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cell_Based_Assay->Cytotoxicity Animal_Models Animal Models of Disease (e.g., Diabetic Mice) Cytotoxicity->Animal_Models Lead Compounds PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Models->PK_PD Toxicity In Vivo Toxicity Studies PK_PD->Toxicity Clinical_Trials Clinical_Trials Toxicity->Clinical_Trials

Caption: A typical workflow for the discovery of allosteric PTP1B inhibitors.

Conclusion

The pursuit of allosteric PTP1B inhibitors represents a promising strategy to overcome the limitations of active-site directed drugs. Compounds like this compound demonstrate good potency and selectivity, highlighting the potential of this class of molecules. Trodusquemine, having progressed to clinical trials, provides strong validation for targeting allosteric sites of PTP1B.[15][16] Future research will likely focus on identifying novel allosteric pockets and developing inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.[6] The comparative data and methodologies presented in this guide aim to support researchers in this critical endeavor.

References

Head-to-Head Comparison: Ptp1B-IN-20 Versus Commercially Available PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-20, with a selection of commercially available inhibitors. The data presented is compiled from various sources and is intended to provide a valuable resource for researchers in metabolic diseases, oncology, and related fields.

PTP1B: A Key Regulator in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in multiple signaling pathways. It is primarily localized to the cytoplasmic face of the endoplasmic reticulum. PTP1B dephosphorylates key signaling molecules, including the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) involved in leptin signaling. By attenuating these signaling cascades, PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target.

Biochemical Potency and Selectivity

A critical aspect of a PTP1B inhibitor's profile is its potency against PTP1B and its selectivity over other homologous phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of sequence identity in its catalytic domain. Off-target inhibition of TCPTP can lead to undesired side effects.

Below is a summary of the biochemical potency (IC50) and selectivity of this compound compared to other known PTP1B inhibitors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

InhibitorPTP1B IC50/Ki (µM)TCPTP IC50/Ki (µM)Selectivity (TCPTP/PTP1B)Mechanism of Action
This compound 1.0578.0~74-foldNot specified
Ertiprotafib 1.6 - 29Not specifiedNot specifiedNon-competitive
Trodusquemine (MSI-1436) ~1.0224~224-foldNon-competitive, Allosteric
JTT-551 0.22 (Ki)9.3 (Ki)~42-foldMixed-type
TCS 401 0.29 (Ki)59 (for CD45 D1D2)>200-fold (vs CD45)Not specified
BML-267 11Not specifiedNot specifiedNot specified

Signaling Pathways and Experimental Workflow

To visually represent the role of PTP1B and the experimental approach to its inhibition, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene Gene Transcription (Appetite Regulation) STAT3->Gene PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor This compound / Other Inhibitors Inhibitor->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

PTP1B_Inhibitor_Screening_Workflow start Start: PTP1B Inhibitor Screening reagents Prepare Reagents: - PTP1B Enzyme - Phosphopeptide Substrate - Assay Buffer - Test Inhibitors (e.g., this compound) start->reagents incubation Incubate PTP1B with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Stop Reaction & Detect Free Phosphate (Malachite Green Assay) reaction->detection readout Measure Absorbance (OD 620-660 nm) detection->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value readout->analysis end End: Identify Potent Inhibitors analysis->end

Caption: Workflow for PTP1B inhibitor screening assay.

Experimental Protocols

In Vitro PTP1B Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure based on the commonly used malachite green phosphate assay.

Materials:

  • Recombinant human PTP1B enzyme

  • Phosphopeptide substrate (e.g., pNPP or a specific peptide)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test inhibitors (this compound and others) dissolved in DMSO

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 80 µL of pre-warmed assay buffer containing the PTP1B enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the phosphopeptide substrate to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Insulin Receptor Phosphorylation

This protocol describes a general method to assess the effect of PTP1B inhibitors on insulin signaling in a cell-based model.

Materials:

  • HepG2 cells (or other insulin-responsive cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Serum-free medium

  • Insulin

  • Test inhibitors (this compound and others)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, and appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells by incubating them in serum-free medium for 12-16 hours.

  • Pre-treat the cells with the test inhibitors at various concentrations for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-IR and total-IR.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities and normalize the phospho-IR signal to the total-IR signal to determine the effect of the inhibitors on insulin receptor phosphorylation.

Conclusion

This compound emerges as a selective inhibitor of PTP1B with micromolar potency. Its selectivity for PTP1B over TCPTP is a promising characteristic for a therapeutic candidate. The provided data on commercially available inhibitors offers a valuable benchmark for comparison. However, for a definitive head-to-head evaluation, it is recommended that these compounds be tested under identical experimental conditions. The detailed protocols and pathway diagrams in this guide are intended to facilitate such comparative studies and further research into the therapeutic potential of PTP1B inhibition.

Does Ptp1B-IN-20 inhibit other protein tyrosine phosphatases?

Author: BenchChem Technical Support Team. Date: November 2025

The development of selective inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) is a significant focus in the pursuit of therapies for type 2 diabetes, obesity, and cancer.[1][2] A critical challenge in this endeavor is achieving selectivity against other protein tyrosine phosphatases (PTPs), particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[1][3] This guide provides a comparative overview of PTP1B inhibitor selectivity, supported by experimental data and methodologies.

As "Ptp1B-IN-20" does not correspond to a publicly documented specific inhibitor, this guide will use the well-characterized PTP1B inhibitor, JTT-551 , as a representative example to illustrate the principles of selectivity.

JTT-551: A Case Study in PTP1B Inhibitor Selectivity

JTT-551 is a small molecule inhibitor of PTP1B. Its selectivity has been evaluated against other protein tyrosine phosphatases, providing a clear example of the challenges and successes in developing specific PTP1B-targeting compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of JTT-551 against PTP1B and other related phosphatases. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a stronger inhibition.

Target PhosphataseInhibition Constant (Kᵢ) in µM
PTP1B0.22 ± 0.04
TCPTP9.3 ± 0.4
CD45> 30
LAR> 30

Data sourced from Fukuda S. et al. as cited in a 2022 review.[4]

As the data indicates, JTT-551 is significantly more potent against PTP1B compared to TCPTP, CD45, and LAR, demonstrating a favorable selectivity profile.

The Challenge of Selectivity

The primary obstacle in developing selective PTP1B inhibitors is the high degree of structural similarity across the PTP family. For instance, the catalytic domain of TCPTP shares 72% sequence identity and 86% similarity with that of PTP1B.[3] This homology makes it difficult to design inhibitors that can differentiate between these two enzymes, potentially leading to off-target effects.

Experimental Protocol: PTP Inhibition Assay

To determine the selectivity of a compound like JTT-551, a series of in vitro enzymatic assays are conducted. The following is a generalized protocol for such an experiment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and/or the inhibition constant (Kᵢ) of a test compound against a panel of protein tyrosine phosphatases.

Materials:

  • Recombinant human PTP enzymes (e.g., PTP1B, TCPTP, CD45, LAR)

  • Phosphopeptide substrate (e.g., pNPP - p-nitrophenyl phosphate, or a more specific phosphotyrosine-containing peptide)

  • Assay buffer (e.g., HEPES or MES buffer at appropriate pH, containing a reducing agent like DTT)

  • Test compound (inhibitor) at various concentrations

  • Microplate reader

Procedure:

  • Enzyme Preparation: The recombinant PTP enzymes are diluted to a working concentration in the assay buffer.

  • Inhibitor Preparation: The test compound is serially diluted to create a range of concentrations.

  • Assay Reaction:

    • The PTP enzyme is pre-incubated with the various concentrations of the test compound for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) in the wells of a microplate.

    • The enzymatic reaction is initiated by adding the phosphopeptide substrate to each well.

  • Detection: The dephosphorylation of the substrate by the PTP enzyme results in a product that can be detected. For pNPP, this is a yellow-colored product measured by absorbance at 405 nm. For other substrates, fluorescence or luminescence-based detection methods may be used. The reaction is monitored over time using a microplate reader.

  • Data Analysis:

    • The rate of the enzymatic reaction is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • If the mechanism of inhibition is competitive, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.

Visualizing PTP1B Inhibition and Selectivity

The following diagrams illustrate the concept of selective PTP1B inhibition and a typical experimental workflow for its determination.

Conceptual Diagram of Selective PTP1B Inhibition cluster_0 Selective Inhibition cluster_1 Off-Target Interaction This compound This compound PTP1B PTP1B This compound->PTP1B High Affinity Binding Inhibition Inhibition PTP1B->Inhibition Ptp1B-IN-20_2 This compound TCPTP TCPTP Ptp1B-IN-20_2->TCPTP Low Affinity Binding Minimal Inhibition Minimal Inhibition TCPTP->Minimal Inhibition

Caption: Selective inhibitor binding to PTP1B over other PTPs.

Workflow for Determining PTP Inhibitor Selectivity Start Start Prepare Reagents Prepare Recombinant PTPs, Substrate, and Inhibitor Dilutions Start->Prepare Reagents Assay Setup Pre-incubate PTPs with Inhibitor Prepare Reagents->Assay Setup Initiate Reaction Add Substrate to Initiate Reaction Assay Setup->Initiate Reaction Data Acquisition Monitor Reaction Progress (e.g., Absorbance) Initiate Reaction->Data Acquisition Data Analysis Calculate % Inhibition and Determine IC50/Ki Data Acquisition->Data Analysis Selectivity Profile Generate Selectivity Profile (Compare IC50/Ki values) Data Analysis->Selectivity Profile End End Selectivity Profile->End

Caption: Experimental workflow for PTP inhibitor selectivity profiling.

References

Validating Ptp1B-IN-20 On-Target Effects: A Comparative Guide Using Substrate Trapping Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ptp1B-IN-20, a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with other alternative inhibitors. We delve into the validation of its on-target effects, with a particular focus on the application of substrate trapping mutants, a powerful technique to confirm direct engagement with PTP1B. This document offers supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to PTP1B and its Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways. Its overexpression or hyperactivity is associated with insulin resistance, type 2 diabetes, and obesity. Consequently, PTP1B has emerged as a significant therapeutic target for the development of novel drugs to treat these metabolic disorders. PTP1B inhibitors aim to block the enzymatic activity of PTP1B, thereby enhancing insulin and leptin sensitivity.

This compound is a potent and selective inhibitor of PTP1B. Validating the on-target effects of such inhibitors is crucial to ensure their therapeutic efficacy and minimize off-target effects. Substrate trapping mutants of PTP1B have proven to be an invaluable tool in this validation process. These mutants can bind to the inhibitor but are catalytically inactive, allowing for the stabilization and identification of the enzyme-inhibitor complex.

Performance Comparison of PTP1B Inhibitors

The following table summarizes the quantitative data for this compound and other notable PTP1B inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these inhibitors.

InhibitorIC50 (nM)Ki (µM)SelectivityMechanism of Action
This compound 50[1]->40-fold vs SHP-2 & LAR; 15-fold vs TCPTP[1]Active site inhibitor
Trodusquemine (MSI-1436) 1000-High vs TCPTP (IC50: 224 µM)Allosteric, non-competitive
Ertiprotafib >20,000--Non-competitive
JTT-551 -0.22~42-fold vs TCPTP (Ki: 9.3 µM)[2]Mixed-type
Cinnoline Derivative 3 --Dual PTP1B/TC-PTP inhibitorNot specified
Cinnoline Derivative 4 --Dual PTP1B/TC-PTP inhibitorNot specified

Validating On-Target Effects with Substrate Trapping Mutants

A cornerstone in validating the on-target activity of PTP1B inhibitors like this compound is the use of substrate-trapping mutants. These genetically engineered versions of PTP1B, such as the D181A or C215S mutants, can bind to their substrates and inhibitors but are catalytically impaired. This "traps" the substrate or inhibitor in a stable complex with the enzyme, which can then be isolated and identified, confirming direct interaction.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway.

PTP1B_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Insulin Insulin Insulin->IR binds Substrate_Trapping_Workflow Start Start: Cell Culture Transfection Transfect cells with PTP1B substrate-trapping mutant (e.g., D181A) Start->Transfection Treatment Treat cells with this compound or vehicle control Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Immunoprecipitation Immunoprecipitation of PTP1B-mutant complex Lysis->Immunoprecipitation Washing Wash beads to remove non-specific binding Immunoprecipitation->Washing Elution Elute bound proteins Washing->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis End End: Confirm on-target binding Analysis->End Substrate_Trapping_Mechanism cluster_wt Wild-Type PTP1B cluster_mutant Substrate-Trapping Mutant PTP1B WT_PTP1B WT PTP1B Substrate_WT Phosphorylated Substrate WT_PTP1B->Substrate_WT binds Product_WT Dephosphorylated Product Substrate_WT->Product_WT dephosphorylates Product_WT->WT_PTP1B releases Mutant_PTP1B Mutant PTP1B (e.g., D181A) Substrate_Mutant Phosphorylated Substrate Mutant_PTP1B->Substrate_Mutant binds Trapped_Complex Stable Enzyme- Substrate Complex Substrate_Mutant->Trapped_Complex forms

References

Ptp1B-IN-20's effect on insulin receptor phosphorylation compared to insulin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, Ptp1B-IN-20, reveals its significant role in modulating the insulin signaling pathway. This guide provides a detailed comparison of the effects of this compound and insulin on insulin receptor (IR) phosphorylation, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a selective inhibitor of PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor.[1] By inhibiting PTP1B, this compound effectively increases and prolongs the phosphorylation of the insulin receptor, a key activation step in the insulin signaling cascade. This action mimics and enhances the cellular response to insulin, highlighting its therapeutic potential for conditions associated with insulin resistance, such as type 2 diabetes. This guide will delve into the mechanism of action, present comparative data, and provide detailed experimental methodologies to facilitate further research and development.

Mechanism of Action: Insulin vs. This compound

Insulin initiates its signaling cascade by binding to the extracellular domain of the insulin receptor, leading to a conformational change and subsequent autophosphorylation of specific tyrosine residues on the intracellular domain. This phosphorylation event serves as a docking site for various downstream signaling molecules, ultimately leading to physiological effects such as glucose uptake.

PTP1B acts as a key negative regulator in this pathway by dephosphorylating the activated insulin receptor, thereby attenuating the signal.[1] Overactivity or overexpression of PTP1B is associated with insulin resistance.

This compound functions by directly inhibiting the catalytic activity of PTP1B. This inhibition prevents the dephosphorylation of the insulin receptor, leading to a sustained state of phosphorylation and, consequently, an amplified and prolonged insulin signal.

Comparative Analysis of Insulin Receptor Phosphorylation

The following table summarizes the key differences in the effects of insulin and this compound on insulin receptor phosphorylation. While specific quantitative data for this compound is not yet available in peer-reviewed literature, the expected outcomes based on its mechanism of action are presented.

FeatureInsulinThis compound
Mechanism Direct activation of IR kinase activityInhibition of IR dephosphorylation
Onset of Phosphorylation RapidDependent on basal kinase activity or co-stimulation with insulin
Duration of Phosphorylation Transient, regulated by phosphatasesProlonged
Magnitude of Phosphorylation Dose-dependentDose-dependent, can enhance insulin-stimulated phosphorylation
Downstream Signaling Activates canonical insulin signaling pathwaysPotentiates insulin-stimulated downstream signaling

Experimental Protocols

To assess the effect of this compound on insulin receptor phosphorylation, a western blot analysis is the standard method.

Experimental Protocol: Western Blot for Insulin Receptor Phosphorylation

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2, CHO-IR) to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

  • Treat cells with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

  • For comparison, treat a set of cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Include a co-treatment group with both this compound and insulin.

  • A vehicle-treated group should be used as a negative control.

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR β Tyr1150/1151) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Capture the image using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor β subunit.

  • Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the insulin signaling pathway and the experimental workflow for assessing the effect of this compound.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) α subunit β subunit Insulin->IR:f1 Binds P_IR Phosphorylated IR pY IR:f2->P_IR:f0 Autophosphorylation IRS IRS P_IR:f1->IRS Recruits & Phosphorylates PTP1B PTP1B P_IR->PTP1B Dephosphorylates PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Ptp1B_IN_20 This compound Ptp1B_IN_20->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A Cell Culture & Treatment (Control, Insulin, this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Detection & Analysis F->G

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound presents a promising strategy for enhancing insulin sensitivity by inhibiting PTP1B and thereby promoting the phosphorylation of the insulin receptor. Its ability to prolong the activated state of the receptor suggests a potential therapeutic benefit in overcoming insulin resistance. Further quantitative studies are warranted to fully elucidate its efficacy and downstream effects in comparison to insulin. The provided protocols and diagrams serve as a foundational guide for researchers to investigate the impact of this compound on insulin signaling.

References

Confirming the Molecular Target of Ptp1B-IN-20 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental strategies to confirm the cellular target of Ptp1B-IN-20, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Validating that a compound like this compound engages and inhibits PTP1B within a complex cellular environment is a crucial step in drug development. This document compares this compound with other known PTP1B inhibitors and details the experimental protocols required for target validation.

Introduction to PTP1B and its Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a key role in down-regulating signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the activated insulin receptor (IR), its substrates (like IRS-1), and the Janus kinase 2 (JAK2) associated with the leptin receptor. Overactivity or overexpression of PTP1B is linked to insulin resistance and obesity. Consequently, inhibiting PTP1B is a promising strategy to enhance insulin and leptin sensitivity.

This compound is one of several small molecule inhibitors developed to target PTP1B. To rigorously confirm its mechanism of action, its performance must be compared against other well-characterized inhibitors under identical experimental conditions.

Comparative Analysis of PTP1B Inhibitors

The efficacy and selectivity of this compound can be benchmarked against other inhibitors. The following table summarizes key quantitative data for a selection of these compounds.

Inhibitor Mechanism of Action In Vitro IC50 (PTP1B) Selectivity (vs. TCPTP) Reference
This compound Competitive, Active SiteData not readily availableData not readily available-
Trodusquemine (MSI-1436) Non-competitive, Allosteric~1 µM[1][2]~200-fold (IC50 ~224 µM)[2][3][1][2][3]
DPM-1001 Non-competitive, Allosteric100 nM (with pre-incubation)[4]High[4]
Claramine Non-competitiveSimilar to TrodusquemineSelective over TCPTP[5]
Phosphoeleganin Non-competitive1.3 µM[6]-[6]
LPMP Competitive, Active Site1.02 µM[7]High[7]

Note: IC50 values can vary based on experimental conditions, such as the form of the enzyme used (e.g., full-length vs. catalytic domain) and the substrate.[8][9] Trodusquemine, for instance, shows a higher affinity for the full-length PTP1B (1-405) with a Ki of 0.6 µM compared to the truncated catalytic domain (1-321) which has a Ki of 4 µM.[8][9]

Experimental Protocols for Target Validation

To confirm that this compound targets PTP1B in cells, a multi-faceted approach is required. The following protocols outline key experiments for this validation process.

In Vitro PTP1B Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on purified PTP1B enzyme activity and to calculate its IC50 value.

Methodology: This assay measures the dephosphorylation of a substrate by recombinant PTP1B in the presence of varying concentrations of the inhibitor. A common colorimetric method uses p-nitrophenyl phosphate (pNPP) as a substrate.

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • p-Nitrophenyl phosphate (pNPP) substrate

    • This compound and other inhibitors (dissolved in DMSO)

    • 96-well microplate

    • Plate reader (405 nm)

  • Procedure:

    • Prepare a serial dilution of this compound and control inhibitors in DMSO, then dilute further in Assay Buffer.

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well plate. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Add 80 µL of recombinant PTP1B enzyme solution to each well (except background).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 10 µL of pNPP substrate solution.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the data to determine the IC50 value.

Western Blot Analysis of Substrate Phosphorylation

Objective: To assess whether this compound treatment increases the phosphorylation of known PTP1B substrates in a cellular context.

Methodology: This involves treating cells with the inhibitor, stimulating a relevant signaling pathway (e.g., with insulin), and then measuring the phosphorylation status of key proteins like the Insulin Receptor (IR) or IRS-1 via Western Blot.[7][10]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2, MCF-7) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound, a positive control inhibitor (e.g., Trodusquemine), and a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-IR β Tyr1158/1162/1163).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-IR β) to confirm equal loading.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_blotting Immunoblotting A Seed & Grow Cells B Serum Starve A->B C Pre-treat with Inhibitor B->C D Stimulate (e.g., Insulin) C->D E Lyse Cells D->E F Quantify Protein (BCA) E->F G SDS-PAGE F->G H Transfer to Membrane G->H I Block Membrane H->I J Primary Antibody (p-Target) I->J K Secondary Antibody J->K L Detect Signal (ECL) K->L M Strip & Re-probe (Total Target) L->M

Workflow for Western Blot analysis of substrate phosphorylation.
Cellular Thermal Shift Assay (CETSA)

Objective: To directly confirm the binding of this compound to PTP1B inside intact cells.

Methodology: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[11] Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[12][13]

  • Cell Treatment and Heating:

    • Treat cultured cells with this compound or a vehicle control for 1 hour at 37°C.

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[14]

  • Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.

    • Collect the supernatant and analyze the amount of soluble PTP1B by Western Blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble PTP1B against temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

CETSA_Workflow A Treat cells with Inhibitor vs. Vehicle B Aliquot cell suspension A->B C Heat aliquots across a temperature gradient B->C D Lyse cells (Freeze-Thaw) C->D E Centrifuge to separate soluble/aggregated protein D->E F Collect supernatant (soluble fraction) E->F G Quantify soluble PTP1B (Western Blot / ELISA) F->G H Plot melting curves and compare shifts G->H

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Substrate-Trapping Immunoprecipitation

Objective: To capture the direct interaction between PTP1B and its substrates, and to show that this interaction is modulated by this compound.

Methodology: This technique uses a catalytically impaired "substrate-trapping" mutant of PTP1B (e.g., D181A or C215S) that can bind to but not efficiently dephosphorylate its substrates, thus "trapping" them in a stable complex.[15][16]

  • Cell Transfection and Treatment:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding a tagged (e.g., Myc- or FLAG-tagged) PTP1B substrate-trapping mutant.

    • Treat the transfected cells with this compound or a vehicle control.

    • Stimulate a relevant pathway if necessary to induce substrate phosphorylation.

  • Immunoprecipitation and Analysis:

    • Lyse the cells as described for Western Blotting.

    • Incubate the cell lysates with an antibody against the tag (e.g., anti-FLAG agarose beads) to immunoprecipitate the PTP1B mutant and its bound substrates.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes and analyze them by Western Blot using an anti-phosphotyrosine antibody (to visualize all trapped substrates) or antibodies specific to suspected substrates (e.g., anti-IR, anti-IRS1). A reduction in co-precipitated substrates in the inhibitor-treated sample can indicate that the inhibitor prevents the PTP1B-substrate interaction.

PTP1B Signaling Pathways

Understanding the signaling context is crucial for designing and interpreting target validation experiments. PTP1B negatively regulates key metabolic pathways.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS1 IRS-1 pIRS1 p-IRS-1 pIR->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 pJAK2 p-JAK2 LR->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 pJAK2->pSTAT3 Gene Gene Transcription (Appetite Regulation) pSTAT3->Gene PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates PTP1B->pJAK2 dephosphorylates Inhibitor This compound Inhibitor->PTP1B

PTP1B negatively regulates insulin and leptin signaling pathways.

By employing the comparative data and detailed protocols in this guide, researchers can rigorously validate the molecular target of this compound, providing the necessary evidence for its mechanism of action in a cellular context.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ptp1B-IN-20

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of Ptp1B-IN-20, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Core Safety and Handling Principles

While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling similar chemical compounds and information from related PTP1B inhibitors.[1][2] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.[2]

Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[2] Avoid release into the environment.[2]

Quantitative Data Summary

For related PTP1B inhibitors, the following data is available and may be relevant for understanding the general chemical class.

PropertyPTP1B-IN-2PTP1B Inhibitor (CAS 765317-72-4)PTP1B-IN-14This compound
Molecular Weight Not specified in provided text741.45589.73Not specified in provided text
Form Not specified in provided textSolidNot specified in provided textNot specified in provided text
Solubility (DMSO) ≥ 100 mg/mL[4]100 mg/mL[5]Not specified in provided textNot specified in provided text
Storage Temperature -20°C[4]-20°C[5]-20°C (powder), -80°C (in solvent)[2]Not specified in provided text
IC₅₀ (PTP1B) 50 nM[4]4 µM and 8 µMNot specified in provided text1.05 µM[1]

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework for the safe disposal of this compound. Note: Your institution's specific procedures may vary.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it.

  • Containerization:

    • Use a chemically compatible, leak-proof container for all this compound waste.

    • Ensure the container is properly sealed to prevent spills or volatilization.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation and any other information required by your institution.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in the designated hazardous waste container.

  • Aqueous Waste:

    • If this compound is in a solution, do not dispose of it down the drain.

    • Collect all aqueous waste containing this compound in a designated, labeled hazardous waste container.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[3]

Disposal Workflow Diagram

G A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated Hazardous Waste Container B->C D Ensure Container is Chemically Compatible and Leak-Proof C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E F Store Sealed Container in a Designated Secure Area E->F G Arrange for Pickup by Institutional EHS or Licensed Vendor F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ptp1B-IN-20

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ptp1B-IN-20

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in public databases. The following guidance is based on standard laboratory best practices for handling potent, solid-phase chemical compounds of unknown toxicity. Researchers must conduct a risk assessment prior to handling and consult their institution's safety office.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Compound Data

This compound is a selective inhibitor of PTP1B, a key target in type 2 diabetes research.[1] Its potency against PTP1B and the highly homologous T-cell protein tyrosine phosphatase (TCPTP) is summarized below.

TargetIC₅₀ ValueReference
PTP1B 1.05 µM[1]
TCPTP 78.0 µM[1]

Personal Protective Equipment (PPE)

A thorough risk assessment is mandatory before handling this compound.[2] Given its nature as a potent enzyme inhibitor with limited available toxicological data, a cautious approach is necessary. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentRationale & Specifications
Hand Protection Nitrile glovesProvides chemical splash protection. Check for breakthrough time if prolonged contact is expected. Double-gloving may be appropriate.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes of powders or solvent solutions.[2]
Body Protection Laboratory coatProtects skin and street clothing from contamination.[2]
Respiratory Protection Use in a certified chemical fume hood or ventilated enclosureRecommended when handling the solid compound to avoid inhalation of airborne particles. A fitted N95 or higher respirator may be required based on risk assessment.

Operational and Disposal Plan

This section provides step-by-step procedural guidance for the safe handling and disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Receiving and Storage:

  • Step 1: Upon receipt, visually inspect the container for any damage or leaks.

  • Step 2: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations (typically -20°C for long-term stability).

  • Step 3: Ensure the container is clearly labeled with the compound name, date received, and associated hazards.

2. Preparation of Stock Solutions:

  • Step 1: All handling of the solid compound must be performed inside a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Step 2: Don the appropriate PPE as outlined in the table above.

  • Step 3: To avoid generating dust, do not scrape or pour the powder directly. Use appropriate weighing paper or a micro-spatula to carefully transfer the desired amount to a tared vial.

  • Step 4: Add the desired solvent (e.g., DMSO) slowly to the vial containing the compound. Cap the vial and mix by vortexing or gentle agitation until fully dissolved.

  • Step 5: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

  • Step 6: Clearly label all solution vials with the compound name, concentration, solvent, and date of preparation.

3. Disposal Plan:

  • Step 1: Dispose of all waste, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in accordance with local, state, and federal regulations.

  • Step 2: Collect all chemical waste in a designated, sealed, and clearly labeled hazardous waste container. Never mix incompatible waste streams.

  • Step 3: Decontaminate the work area (fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Step 4: Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.

Safe Handling Workflow

The following diagram illustrates the key stages for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Risk_Assessment 1. Conduct Risk Assessment Don_PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Prepare_Workspace 3. Prepare Workspace (Chemical Fume Hood) Don_PPE->Prepare_Workspace Weigh_Compound 4. Weigh Solid Compound (Use caution to avoid dust) Prepare_Workspace->Weigh_Compound Prepare_Solution 5. Prepare Stock Solution (Add solvent to solid) Weigh_Compound->Prepare_Solution Perform_Experiment 6. Perform Experiment Prepare_Solution->Perform_Experiment Waste_Segregation 7. Segregate Waste (Solid, Liquid, Sharps) Perform_Experiment->Waste_Segregation Decontaminate 8. Decontaminate Workspace Waste_Segregation->Decontaminate Doff_PPE 9. Doff & Dispose of PPE Decontaminate->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.